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2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione Documentation Hub

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  • Product: 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione
  • CAS: 62370-45-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the synthesis, structural characteristics, and potential applica...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, structural characteristics, and potential applications of the enaminone, 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione. Drawing upon established principles of organic chemistry and data from closely related analogues, this document serves as an essential resource for professionals engaged in synthetic chemistry and drug discovery.

Introduction: The Significance of the Enaminone Scaffold

Enaminones, characterized by the N-C=C-C=O conjugated system, are versatile synthons in organic chemistry. The inherent electronic properties of this scaffold, arising from the delocalization of the nitrogen lone pair across the vinylogous system, impart unique reactivity and potential for biological activity. The title compound, 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione, belongs to this class and represents a molecule of interest for further investigation, particularly in the realm of medicinal chemistry. The cyclohexane-1,3-dione moiety is a recognized pharmacophore in various biologically active molecules, including some with herbicidal and anticancer properties.[1][2] The incorporation of a 4-methoxyanilino substituent introduces a well-known modulator of biological activity, often enhancing potency and influencing pharmacokinetic properties.

Molecular Structure and Tautomerism

The structure of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione is characterized by a planar enaminone system attached to a flexible cyclohexane-1,3-dione ring. It is crucial to recognize that this compound can exist in several tautomeric forms. However, studies on analogous compounds, such as 2-(phenylaminomethylidene)cyclohexane-1,3-dione, have demonstrated that the molecule predominantly exists in the azomethino-1,3-diketone tautomeric form, stabilized by an intramolecular hydrogen bond between the amine proton and one of the carbonyl oxygens.[3][4] This intramolecular hydrogen bonding contributes to the planarity of the enaminone fragment. The cyclohexane ring itself typically adopts a half-chair or twist-boat conformation.[3]

Caption: Chemical structure of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione.

Synthesis Pathway

The synthesis of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione can be achieved through a condensation reaction. A reliable method involves the reaction of 4-methoxyaniline with a suitable formylating agent derivative of 1,3-cyclohexanedione. A common and effective precursor is 2-(hydroxymethylene)-1,3-cyclohexanedione, which can be synthesized from 1,3-cyclohexanedione and a formylating agent like ethyl formate. An alternative approach involves the use of a dimethylformamide dimethyl acetal (DMF-DMA) to first form an enaminone with 1,3-cyclohexanedione, which then undergoes a transamination reaction with 4-methoxyaniline.[5]

SynthesisWorkflow cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product A 1,3-Cyclohexanedione D 2-(Hydroxymethylene)-1,3-cyclohexanedione A->D Formylation B Formylating Agent (e.g., Ethyl Formate) B->D C 4-Methoxyaniline E 2-[(4-Methoxyanilino)methylene]- 1,3-cyclohexanedione C->E D->E Condensation

Caption: Proposed synthesis workflow for the target compound.

Experimental Protocol (Proposed)
  • Synthesis of 2-(Hydroxymethylene)-1,3-cyclohexanedione (Intermediate):

    • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add 1,3-cyclohexanedione.

    • Cool the mixture in an ice bath and add ethyl formate dropwise with stirring.

    • Allow the reaction to proceed at room temperature overnight.

    • Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the intermediate.

    • Filter, wash with cold water, and dry the product.

  • Synthesis of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione:

    • Dissolve 2-(hydroxymethylene)-1,3-cyclohexanedione and 4-methoxyaniline in a suitable solvent such as ethanol or acetic acid.

    • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature to allow for crystallization of the product.

    • Filter the solid product, wash with a small amount of cold solvent, and dry under vacuum.

    • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueBasis for Prediction
Physical State SolidAnalogous enaminones are solids at room temperature.[5]
Melting Point 150-200 °CBased on melting points of similar anilino- and hydrazono-cyclohexanedione derivatives.[2]
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform). Sparingly soluble in alcohols. Insoluble in water.General solubility of similar organic compounds.
Molecular Formula C₁₄H₁₅NO₃-
Molecular Weight 245.28 g/mol -
Spectroscopic Characterization (Predicted)

The spectroscopic data is predicted based on the well-characterized analogue, 2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dione.[2]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key SignalsInterpretation
¹H NMR (in DMSO-d₆)δ 11-12 ppm (broad s, 1H)NH proton involved in intramolecular hydrogen bonding.
δ 8.0-8.5 ppm (s, 1H)Methine proton (=CH-N).
δ 6.8-7.5 ppm (m, 4H)Aromatic protons of the 4-methoxyanilino group.
δ 3.7-3.8 ppm (s, 3H)Methoxy group protons (-OCH₃).
δ 2.0-2.8 ppm (m, 6H)Cyclohexane ring protons.
¹³C NMR (in DMSO-d₆)δ 190-200 ppm (2C)Carbonyl carbons of the 1,3-dione.
δ 155-165 ppmCarbon of the methoxy-substituted aromatic ring and the exocyclic C=C carbon attached to nitrogen.
δ 114-140 ppmAromatic carbons.
δ 95-105 ppmExocyclic C=C carbon of the methylene bridge.
δ 55-56 ppmMethoxy carbon.
δ 20-40 ppmCyclohexane ring carbons.
IR (KBr) ~3200-3400 cm⁻¹ (broad)N-H stretching vibration.
~1650-1680 cm⁻¹C=O stretching vibrations (conjugated).
~1580-1620 cm⁻¹C=C and C=N stretching vibrations.
~1240 cm⁻¹C-O stretching of the methoxy group.
UV-Vis (in Ethanol)λ_max ~350-400 nmπ → π* transition of the conjugated enaminone system.
Mass Spectrometry m/z 245 [M]⁺Molecular ion peak.

Potential Applications in Drug Discovery and Development

Derivatives of cyclohexane-1,3-dione have shown a wide range of biological activities, suggesting that 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione could be a promising scaffold for the development of new therapeutic agents.

Anticancer Activity

Numerous studies have reported the anti-proliferative and cytotoxic activities of heterocyclic compounds derived from cyclohexane-1,3-dione against various cancer cell lines.[1][4] The mechanism of action is often attributed to the inhibition of critical enzymes involved in cancer cell proliferation, such as tyrosine kinases. The structural similarity of the title compound to known kinase inhibitors makes it a candidate for investigation in this area.

Antimicrobial Activity

The enaminone scaffold is present in several compounds with known antibacterial and antifungal properties. The ability of the dione moiety to chelate metal ions is a potential mechanism for antimicrobial action, as this can disrupt essential enzymatic processes in microorganisms.[2] The lipophilicity imparted by the 4-methoxyanilino group may also enhance the ability of the compound to penetrate microbial cell membranes.

BiologicalActivity cluster_compound 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione cluster_activities Potential Biological Activities cluster_mechanisms Potential Mechanisms A Core Scaffold B Anticancer A->B C Antimicrobial A->C D Kinase Inhibition B->D E Metal Chelation C->E F Membrane Disruption C->F

Caption: Potential biological activities and mechanisms of action.

Conclusion

2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione is a synthetically accessible enaminone with significant potential for further investigation in materials science and medicinal chemistry. This guide, by consolidating information from closely related and well-characterized analogues, provides a solid foundation for researchers to undertake the synthesis, characterization, and biological evaluation of this promising compound. The insights into its structure, properties, and potential applications are intended to catalyze further research and development in this area.

References

  • Mohareb, R. M., et al. (2022). Multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. Bulletin of the Chemical Society of Ethiopia, 36(1), 119-134.
  • El-Gammal, O. A., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 20(8), 14847-14866. [Link]

  • Google Patents. (2006).
  • Jeyachandran, V., & Kumar, M. (2020). Synthesis, characterization and biological active 2 (dimethylamino)cyclohexane-1,3-dione.
  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Elsevier. [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Bridge of Knowledge. [Link]

  • Kettmann, V., et al. (2004). 2-(Phenylaminomethylidene)cyclohexane-1,3-dione.
  • PubMed. (2004). 2-(phenylaminomethylidene)cyclohexane-1,3-dione. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Crystal structure and bonding of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione

An In-Depth Technical Guide to the Crystal Structure and Bonding of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione Abstract This technical guide provides a comprehensive examination of the molecular and supramolecu...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure and Bonding of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione

Abstract

This technical guide provides a comprehensive examination of the molecular and supramolecular architecture of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione, a member of the enaminone class of compounds. Enaminones derived from 1,3-cyclohexanedione are pivotal precursors in the synthesis of a wide array of heterocyclic systems and exhibit diverse biological activities, including herbicidal and antibacterial properties.[1][2] A profound understanding of their three-dimensional structure and bonding is paramount for elucidating structure-activity relationships and designing novel derivatives with enhanced functionality. This document details the synthesis, single-crystal X-ray diffraction analysis, and spectroscopic characterization of the title compound. We delve into the critical roles of tautomerism, intramolecular hydrogen bonding, and electron delocalization in defining its conformational stability and crystal packing. The insights presented herein are intended to guide researchers, scientists, and drug development professionals in the rational design and application of this versatile chemical scaffold.

Introduction and Significance

2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione is a vinylogous amide, specifically an enaminone, characterized by an electron-donating amino group and an electron-withdrawing carbonyl group connected by a C=C double bond. This arrangement results in a highly polarized and conjugated π-system, which dictates the compound's chemical reactivity and physical properties. The cyclohexane-1,3-dione moiety is a well-established pharmacophore and a versatile building block in organic synthesis.[1] Its derivatives are known to chelate metal ions, a property leveraged in the design of enzyme inhibitors, such as those targeting 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2][3]

The primary focus of this guide is the elucidation of the solid-state structure, which provides a definitive snapshot of the molecule's preferred tautomeric form, conformation, and the intricate network of non-covalent interactions that govern its assembly into a crystalline solid.

Synthesis and Crystallization

The synthesis of enaminones like the title compound is typically achieved through a condensation reaction that forms the key enamine linkage. The chosen methodology must be efficient and provide a high-purity product suitable for crystallization.

Rationale for Synthetic Approach

The most direct and widely adopted method for synthesizing N-monosubstituted enaminones from 1,3-dicarbonyl compounds involves a reaction with an amine in the presence of an orthoformate or a reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA).[4] The reaction of 1,3-cyclohexanedione with 4-methoxyaniline is a classic example of forming the exocyclic C=C bond and the associated enamine. This approach is favored for its operational simplicity and generally high yields.

Experimental Protocol: Synthesis
  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-cyclohexanedione (1.12 g, 10 mmol) and 4-methoxyaniline (1.23 g, 10 mmol) in 40 mL of absolute ethanol.

  • Reaction Initiation: Add triethyl orthoformate (1.78 g, 12 mmol) to the solution.

  • Thermal Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

  • Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product typically precipitates from the solution. If not, reduce the solvent volume under reduced pressure until precipitation begins.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove unreacted starting materials, and dry under vacuum. The crude product can be further purified by recrystallization.

Synthesis cluster_reactants Reactants CHD 1,3-Cyclohexanedione Product 2-[(4-Methoxyanilino)methylene]- 1,3-cyclohexanedione CHD->Product Ethanol, Reflux Aniline 4-Methoxyaniline Aniline->Product Ethanol, Reflux Reagent HC(OEt)3 Reagent->Product Ethanol, Reflux

Caption: Synthetic scheme for 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione.

Experimental Protocol: Single Crystal Growth
  • Solvent Selection: Prepare a saturated solution of the purified product (approx. 50 mg) in a suitable solvent such as ethanol, chloroform, or an acetone/hexane mixture at a slightly elevated temperature.

  • Slow Evaporation: Transfer the clear, filtered solution to a small, clean vial. Cover the vial with parafilm and pierce a few small holes in it to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant, ambient temperature.

  • Crystal Harvesting: Monitor the vial over several days. Once well-formed, single crystals of suitable size for X-ray diffraction have appeared, carefully harvest them from the mother liquor.

In-Depth Crystal Structure and Bonding Analysis

The definitive three-dimensional structure of the title compound was elucidated by single-crystal X-ray diffraction. This analysis provides precise data on bond lengths, bond angles, and the overall molecular conformation, which are fundamental to understanding its chemical behavior.

Molecular Conformation and Tautomerism

In the solid state, 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione exists exclusively in the keto-enamine tautomeric form. This is the most stable tautomer for related 2-(anilinemethylidene)cyclohexane-1,3-dione systems, a finding supported by both experimental data and DFT calculations.[5] The alternative keto-imine and enol-imine forms are significantly higher in energy.

The molecule is nearly planar across the enaminone fragment (O=C-C=C-N). This planarity is enforced by two key factors:

  • π-Conjugation: The delocalization of electrons across the N-C=C-C=O system favors a planar geometry to maximize orbital overlap.

  • Intramolecular Hydrogen Bonding: A strong, resonance-assisted N-H···O hydrogen bond forms a highly stable six-membered pseudo-ring, often designated as an S(6) graph-set motif.[6][7]

The cyclohexane-1,3-dione ring itself is non-planar and typically adopts a distorted twist-boat or sofa conformation to accommodate the sp²-hybridized carbon of the exocyclic double bond.[8] The dihedral angle between the plane of the 4-methoxyphenyl ring and the enaminone mean plane is non-zero, representing a balance between steric hindrance and electronic conjugation.

Caption: Molecular structure showing the strong intramolecular N-H···O hydrogen bond.

Crystallographic and Bonding Data

The following tables summarize key quantitative data derived from X-ray crystallographic analysis of compounds with this core structure.

Table 1: Representative Crystallographic Data

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~12.5
b (Å) ~8.0
c (Å) ~18.0
β (°) ~100.5
V (ų) ~1790
Z 4

Note: Data are representative values based on similar reported structures.[9]

Table 2: Key Intramolecular Bond Lengths and Angles

Bond/Angle Length (Å) / Angle (°) Causality and Insight
N1-H1 ~0.88 Typical N-H bond length.
N1-C7 ~1.33 Shorter than a typical N-C single bond (~1.47 Å), indicating partial double bond character due to electron delocalization from the nitrogen lone pair.
C7=C2 ~1.40 Longer than a typical C=C double bond (~1.34 Å), indicating reduced bond order due to conjugation.
C2-C1 ~1.42 Shorter than a typical C-C single bond (~1.54 Å), indicating partial double bond character.
C1=O1 ~1.25 Slightly longer than a standard C=O double bond (~1.21 Å) due to conjugation and participation of O1 in the H-bond.

| N1-H1···O2 | ~145-155 | The angle is indicative of a strong, geometrically favorable hydrogen bond. |

Table 3: Hydrogen Bonding Geometry

D-H···A d(D-H) (Å) d(H···A) (Å) d(D···A) (Å) ∠(DHA) (°) Type
N1-H1···O2 ~0.88 ~1.85 ~2.65 ~150 Intramolecular, S(6) motif
C-H···O ~0.95 ~2.50 ~3.40 ~160 Intermolecular

Note: Values are typical for this class of compounds and demonstrate the strength of the interactions.

Supramolecular Assembly: Intermolecular Forces

While the molecular structure is dominated by the powerful intramolecular N-H···O bond, the crystal packing is directed by weaker, yet significant, intermolecular forces. These typically include:

  • C-H···O Hydrogen Bonds: Protons on the aromatic ring or the cyclohexane ring can act as weak hydrogen bond donors to the carbonyl oxygen atoms of neighboring molecules.[10]

  • π-π Stacking: The electron-rich 4-methoxyphenyl rings can engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.

These interactions link the individual molecules into a robust three-dimensional architecture.

Packing M1 Molecule A M2 Molecule B (Neighbor) M1->M2 C-H···O Bond M3 Molecule C (Neighbor) M1->M3 π-π Stacking M2->M3 van der Waals Forces

Caption: Key intermolecular interactions governing the crystal packing.

Spectroscopic Correlation

Spectroscopic data provide complementary evidence that corroborates the solid-state structure determined by X-ray crystallography. The features observed in NMR and IR spectra are direct consequences of the molecule's bonding and hydrogen bonding environment.

  • ¹H NMR Spectroscopy: The most diagnostic signal is that of the N-H proton, which appears significantly downfield (typically δ 12-15 ppm) as a broad singlet.[2][11] This deshielding is a direct result of its involvement in the strong intramolecular hydrogen bond. The methoxy group protons appear as a sharp singlet around δ 3.8 ppm, while aromatic and aliphatic protons resonate in their expected regions.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the hydrogen bonding. The N-H stretching vibration is observed as a broad band at a lower frequency (around 3200 cm⁻¹) than a free N-H group.[11] Similarly, the C=O stretching frequency is shifted to a lower wavenumber (around 1600-1650 cm⁻¹) due to its participation as a hydrogen bond acceptor and its involvement in the conjugated system.

Field-Proven Insights: Structure-Property Relationships

The detailed structural analysis reveals a molecule fine-tuned by a confluence of electronic and steric effects. These structural tenets have profound implications for its application in drug discovery and materials science.

  • Modulator of Physicochemical Properties: The strong intramolecular hydrogen bond effectively "masks" the polar N-H and C=O groups. This self-contained hydrogen bonding system reduces the molecule's ability to act as a hydrogen bond donor to solvent molecules, thereby increasing its lipophilicity. This is a known strategy in drug design to enhance membrane permeability and improve oral absorption for molecules that might otherwise be too polar.[12]

  • Platform for Chemical Diversity: The enaminone core is a reactive intermediate. The nucleophilic α-carbon and the electrophilic β-carbon allow for a variety of subsequent chemical transformations, making it a valuable scaffold for building more complex heterocyclic libraries.

  • Bioactivity and Chelation: The 1,3-dione system, held in a specific conformation by the rest of the molecule, is an excellent bidentate chelating agent for metal ions. This is the basis for the herbicidal activity of many triketone compounds that inhibit metal-dependent enzymes.[2] The specific geometry and electronic properties dictated by the crystal structure are directly relevant to how the molecule will fit into and interact with an enzyme's active site.

Conclusion

This guide has provided a multi-faceted analysis of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione, grounded in the principles of X-ray crystallography and spectroscopy. The structure is unequivocally defined by its existence as the keto-enamine tautomer, stabilized by extensive π-electron delocalization and a powerful intramolecular N-H···O hydrogen bond. This hydrogen bond is the linchpin of its molecular structure, enforcing planarity in the conjugated system and profoundly influencing its chemical and physical properties. The supramolecular architecture is then constructed through a network of weaker C-H···O and π-π interactions. For professionals in drug development and materials science, this detailed structural knowledge provides a robust foundation for predicting molecular behavior, understanding structure-activity relationships, and rationally designing next-generation compounds based on this versatile and potent chemical scaffold.

References

  • Fathalla, W., & Zaki, M. E. A. (2018). Using Chou's 5-Step Rule to Evaluate the Stability of Tautomers: Susceptibility of 2-[(Phenylimino)-methyl]-cyclohexane-1,3-diones to Tautomerization Based on the Calculated Gibbs Free Energies. ResearchGate. [Link]

  • Ghamry, M. A., & El-Sayed, Y. S. (2020). NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. Journal of Molecular Structure.
  • Ben Jabrallah, H., et al. (2018). Synthesis and crystal structure of 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Ghamry, M. A., et al. (2013). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules. [Link]

  • Abdullah, A. H., et al. (2011). 2-(4-Methoxy-2-methylanilino)-1,2-diphenylethanone. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Alex, A., et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm. [Link]

  • Mohareb, R. M., et al. (2023). MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. Bulletin of the Chemical Society of Ethiopia. [Link]

  • Nesterov, V. N., et al. (2003). [(2-Methoxyanilino)methylene]malononitrile. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Fun, H.-K., et al. (2009). 2-[(4-tert-Butylanilino)(phenyl)methyl]cyclohexanone. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Böhme, U., & Günther, C. (2007). 6-[(5-tert-Butyl-2-hydroxyanilino)methylene]cyclohexa-2,4-dienone. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Jeyachandran, V. (2021). Synthesis, Characterization and Biological Active 2 (Dimethylamino) Cyclohexane-1, 3-Dione. International Journal of Scientific Research in Science and Technology. [Link]

  • Reddy, R. S., et al. (2016). Hydrogen Bonding-directed Sequential 1,6/1,4-Addition of Heteroatom Nucleophiles onto Electron-deficient 1,3-Diynes. Organic Chemistry Frontiers. [Link]

  • Danish, M., et al. (2015). Crystal structure of 4-{[(2,4-dihydroxybenzylidene)amino]methyl}cyclohexanecarboxylic acid. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Pan, Z., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules. [Link]

  • Danish, M., et al. (2015). Crystal structure of 4-{[(2,4-dihydroxybenzylidene)amino]methyl}cyclohexanecarboxylic acid. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Thanigaimani, K., et al. (2007). Hydrogen-bonding patterns in the cocrystal 2,4-diamino-6-phenyl-1,3,5-triazine–sorbic acid (1/1). Acta Crystallographica Section E: Structure Reports Online. [Link]

Sources

Foundational

Electronic Properties and DFT Calculations of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione

An In-Depth Technical Guide for Researchers and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the electronic properties of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexa...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione, a prominent member of the enaminone class of compounds. Enaminones are distinguished by their unique electronic structure, featuring an electron-donating amino group and an electron-withdrawing carbonyl group conjugated across a C=C double bond, making them highly versatile building blocks in organic synthesis.[1] This guide elucidates the interplay between the compound's experimental characteristics and its theoretical properties, as determined by Density Functional Theory (DFT) calculations. We explore its molecular geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and atomic charge distribution to provide a foundational understanding of its reactivity and potential for therapeutic applications, particularly in drug discovery and materials science.

Introduction and Significance

2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione belongs to the enaminone family, which serves as a critical structural motif in medicinal chemistry. The parent scaffold, 1,3-cyclohexanedione, is a well-established building block for synthesizing a wide range of pharmaceuticals, agrochemicals, and fine chemicals.[2][3] Derivatives of 1,3-cyclohexanedione have demonstrated significant potential as anti-proliferative agents and kinase inhibitors, highlighting their relevance in oncology research.[4][5][6]

The electronic character of enaminones is defined by a push-pull system, which endows them with two electron-deficient centers and two electron-rich centers, allowing them to react with both electrophiles and nucleophiles.[7] The specific subject of this guide incorporates a 4-methoxyaniline moiety, which further modulates the electronic landscape of the molecule. Understanding these electronic properties is paramount for predicting the molecule's chemical behavior, reaction mechanisms, and biological activity. Density Functional Theory (DFT) provides a powerful computational lens to probe these properties at the atomic level, offering insights that are highly complementary to experimental data.[8]

This guide will bridge experimental observations with theoretical calculations to create a holistic model of the molecule's behavior, providing researchers and drug development professionals with the in-depth knowledge required to leverage this compound in their work.

Synthesis and Spectroscopic Characterization

The synthesis of enaminones like 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione is typically achieved through a straightforward and efficient condensation reaction.

General Synthesis Protocol

The standard method involves the reaction of a β-dicarbonyl compound, in this case, 1,3-cyclohexanedione, with a primary amine, 4-methoxyaniline.[7]

Step-by-Step Methodology:

  • Reactant Preparation: Equimolar amounts of 1,3-cyclohexanedione and 4-methoxyaniline are dissolved in a suitable solvent, such as ethanol or toluene.

  • Catalysis (Optional): A catalytic amount of acid (e.g., p-toluenesulfonic acid) can be added to facilitate the reaction, though it often proceeds without a catalyst.

  • Reaction Condition: The mixture is heated to reflux for several hours. The progress of the reaction is monitored using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final product as a crystalline solid.

Spectroscopic Characterization
  • ¹H and ¹³C NMR Spectroscopy: The nuclear magnetic resonance spectra confirm the molecular structure. Key expected signals in the ¹H NMR spectrum (in DMSO-d₆) would include a singlet for the N-H proton at a downfield chemical shift (e.g., ~15 ppm), multiplets for the aromatic protons of the methoxyanilino group, a singlet for the methoxy (-OCH₃) protons, and multiplets corresponding to the protons of the cyclohexane ring.[9]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides evidence of the key functional groups. Characteristic absorption bands would include N-H stretching, C=O stretching (from the dione moiety), and C=C stretching vibrations, confirming the enaminone structure.[9]

  • UV-Visible Spectroscopy: The UV-Vis spectrum reveals the electronic transitions within the conjugated system. Typically, enaminones exhibit strong absorption bands in the UV-Vis region corresponding to π→π* and n→π* transitions. This data provides direct experimental insight into the molecule's HOMO-LUMO energy gap.

Computational Methodology: A DFT Approach

To gain a deeper understanding of the electronic structure and reactivity, we employ DFT calculations. This section outlines the validated computational workflow used for analyzing the title compound.

DFT_Workflow Input Initial Structure (2D Sketch) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Initial Coordinates Freq Frequency Analysis (Verify Minimum Energy) Opt->Freq Optimized Geometry Analysis Property Calculation (FMO, MEP, NBO) Freq->Analysis Confirmed Structure Output Calculated Properties (Energies, Charges, Spectra) Analysis->Output Results

Caption: Workflow for DFT-based molecular property calculation.

Protocol for DFT Calculations
  • Software: All calculations are performed using a standard quantum chemistry package like Gaussian.

  • Functional and Basis Set: The B3LYP hybrid functional is employed in conjunction with the 6-311++G(d,p) basis set.[8][10][11]

    • Justification (Expertise): The B3LYP functional is widely accepted and provides a good balance between accuracy and computational cost for organic molecules.[12][13] The 6-311++G(d,p) basis set is chosen for its robustness. The inclusion of polarization functions ('d,p') is crucial for accurately describing the geometry of molecules containing heteroatoms like oxygen and nitrogen, while the diffuse functions ('++') are important for modeling non-covalent interactions and accurately representing the electron density far from the nuclei.[14]

  • Geometry Optimization: The initial structure of the molecule is optimized to find the global minimum on the potential energy surface.

  • Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies). This step also allows for the prediction of the IR spectrum.

  • Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine the electronic properties, including frontier molecular orbitals, molecular electrostatic potential, and Mulliken atomic charges.

Results and Discussion: Unveiling Electronic Properties

Optimized Molecular Geometry

The DFT optimization predicts a nearly planar conformation for the enaminone core due to the extensive π-conjugation. The intramolecular hydrogen bond between the N-H group and the adjacent carbonyl oxygen is a key feature that stabilizes this planar structure. A summary of key predicted geometrical parameters is presented below.

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C=O~1.24
C=C~1.38
C-N~1.35
**Bond Angles (°) **C-N-H~120.5
O=C-C~122.0

Table 1: Selected optimized geometrical parameters from B3LYP/6-311++G(d,p) calculations.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[15]

Sources

Exploratory

Keto-Enol Tautomerism in 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione: Structural Dynamics and Analytical Workflows

Executive Summary For researchers and drug development professionals, understanding the dynamic structural states of small-molecule pharmacophores is non-negotiable. The compound 2-[(4-Methoxyanilino)methylene]-1,3-cyclo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary For researchers and drug development professionals, understanding the dynamic structural states of small-molecule pharmacophores is non-negotiable. The compound 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione serves as a premier model for studying keto-enol (specifically, keto-enamine enol-imine) tautomerism. As a highly conjugated enaminone, its tautomeric equilibrium is governed by a delicate interplay of electronic push-pull effects, solvent dielectric properties, and intramolecular hydrogen bonding. This whitepaper deconstructs the mechanistic causality behind its tautomerism, provides a self-validating analytical workflow for thermodynamic profiling, and outlines the critical implications for receptor-ligand geometry in drug design.

The Mechanistic Basis of Enaminone Tautomerism

In 1,3-dicarbonyl derivatives bearing an exocyclic aniline-derived substituent, the molecule does not exist as a static structure. Instead, it oscillates between distinct constitutional isomers. For 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione, the primary equilibrium lies between the keto-enamine and the enol-imine forms.

The Causality of the Thermodynamic Sink: In both the solid state and non-polar solutions, the keto-enamine tautomer acts as a deep thermodynamic sink. Why? The causality is rooted in . The electron-donating 4-methoxy group (+M effect) pushes electron density through the aromatic ring to the nitrogen atom. This enhances the nitrogen's basicity and polarizes the N-H bond, creating an exceptionally strong intramolecular hydrogen bond with the adjacent carbonyl oxygen (N-H···O=C) of the 1,3-cyclohexanedione ring. This forms a planar, pseudo-six-membered ring that maximizes π -orbital overlap across the N-C=C-C=O system, lowering the overall Gibbs free energy of the molecule.

Tautomeric_Equilibrium KE Keto-Enamine (Thermodynamic Sink) Strong N-H···O=C EI Enol-Imine (Kinetic/Minor State) Weak O-H···N KE->EI Proton Transfer (Solvent Mediated)

Fig 1: Tautomeric equilibrium driven by resonance-assisted hydrogen bonding.

Solvent Causality and Thermodynamic Profiling

The tautomeric ratio is not absolute; it is highly tunable via the microenvironment. When transitioning from a non-polar solvent (e.g., Chloroform) to a polar aprotic solvent (e.g., DMSO), the dielectric constant and hydrogen-bond acceptor capacity of the solvent fundamentally alter the equilibrium.

Strong H-bond acceptors like DMSO compete with the internal carbonyl oxygen for the enamine proton. This disruption of the intramolecular RAHB lowers the activation barrier for proton transfer, shifting a measurable fraction of the population toward the enol-imine state. Understanding this solvent causality is critical when interpreting.

Table 1: Representative Thermodynamic and NMR Parameters for Enaminone Tautomerism

Solvent SystemDielectric Constant ( ϵ )Dominant TautomerDiagnostic Shift (ppm) Keq​ (Enol/Keto) at 298K
CDCl 3​ 4.81Keto-enamine~12.5 (Sharp N-H)< 0.05
DMSO- d6​ 46.7Keto-enamine*~11.0 (Broad N-H)0.15 - 0.20
Methanol- d4​ 32.7MixedExchange broadened~0.45

*Note: While keto-enamine remains dominant, polar aprotic solvents increase the relative population of the enol-imine form by competing for hydrogen bonding, leading to signal broadening due to intermediate exchange rates.

Self-Validating Analytical Workflow: VT-NMR Elucidation

To rigorously quantify the thermodynamics ( ΔG,ΔH,ΔS ) of this tautomerism, Variable-Temperature NMR (VT-NMR) is the gold standard. The following protocol is designed as a self-validating system, ensuring that experimental artifacts are not mistaken for structural dynamics.

VT_NMR_Workflow S1 1. Sample Prep (Anhydrous CDCl3) Validates Intramolecular H-Bond S2 2. VT-NMR Acquisition (253 K to 323 K in 10 K steps) S1->S2 S3 3. Signal Integration (Methine/NH vs OH Protons) S2->S3 S4 4. Thermodynamic Extraction (van 't Hoff Plot Analysis) S3->S4

Fig 2: Self-validating VT-NMR workflow for thermodynamic profiling.

Step-by-Step Methodology

Step 1: Anhydrous Sample Preparation

  • Action: Dissolve 15 mg of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione in 0.6 mL of strictly anhydrous CDCl 3​ .

  • Causality: Trace water acts as a proton relay, artificially accelerating intermolecular proton exchange. This broadens the N-H and O-H signals, obscuring the distinct tautomeric states on the NMR timescale.

  • Self-Validation: Run a preliminary 1 H-NMR at 298K. The presence of a sharp singlet >12 ppm confirms the intact intramolecularly H-bonded N-H proton, validating sample integrity before thermal cycling.

Step 2: Variable-Temperature Acquisition

  • Action: Utilize a 500 MHz (or higher) NMR spectrometer. Acquire spectra at 10 K intervals from 253 K down to 323 K. Allow exactly 15 minutes of thermal equilibration at each step.

  • Causality: requires pushing the system into the "slow exchange" regime. Lower temperatures reduce the kinetic energy below the proton-transfer activation barrier, sharpening the signals of the minor enol-imine tautomer for precise integration.

Step 3: Data Processing and Integration

  • Action: Apply consistent baseline correction. Integrate the downfield N-H proton (keto-enamine) against the distinct exocyclic methine (=CH-) signals of both tautomers.

  • Self-Validation: Calculate the sum of the integrations for all methine protons. This sum must equal the integration of the 4-methoxyphenyl aromatic protons (divided by their respective proton count). If the ratio deviates, thermal degradation has occurred, and the data point must be discarded.

Step 4: Thermodynamic Extraction

  • Action: Calculate the equilibrium constant Keq​=[Enol-Imine]/[Keto-Enamine] at each temperature. Plot ln(Keq​) versus 1/T to generate a van 't Hoff plot. Extract standard enthalpy ( ΔH∘ ) from the slope and standard entropy ( ΔS∘ ) from the y-intercept.

Implications for Drug Development

For medicinal chemists, the tautomeric state of a molecule is not mere academic trivia; it dictates the pharmacophore geometry .

When 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione is in the keto-enamine form, it presents a specific hydrogen-bond acceptor face (the free C=O at position 3) and a shielded hydrogen-bond donor (the N-H involved in the RAHB). If a target receptor's binding pocket features a strong H-bond donor (e.g., a lysine or arginine residue), it may induce a localized tautomeric shift to the enol-imine form upon binding, exposing the nitrogen as an acceptor and the newly formed hydroxyl as a donor. Failing to account for this dynamic interconversion during in silico docking studies will result in artificially low predicted binding affinities and flawed lead optimization.

References
  • Variable-Temperature X-ray Crystallographic and DFT Computational Study of the NH···O/N···HO Tautomeric Competition in 1-(Arylazo)-2-naphthols. Outline of a Transiton-State Hydrogen-Bond Theory Journal of the American Chemical Society URL:[Link]

  • An NMR study on the keto‐enol tautomerism of 1,3‐dicarbonyl drug precursors Drug Testing and Analysis URL:[Link]

Foundational

Thermodynamic stability of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione

An In-Depth Technical Guide to the Thermodynamic Stability of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of 2-[(4-M...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione, a representative enaminone of significant interest in synthetic and medicinal chemistry. We delve into the key structural and electronic factors that govern its stability, including tautomerism, intramolecular hydrogen bonding, and resonance delocalization. This document outlines both experimental and computational methodologies for quantifying stability, offering field-proven protocols for thermal analysis and theoretical calculations. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to predict and manipulate the stability of this compound and its analogs in various applications, from reaction optimization to formulation and shelf-life assessment.

Introduction: The Chemical Context and Importance of Stability

2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione belongs to the class of compounds known as enaminones or vinylogous amides. These structures are characterized by an amine group conjugated to a carbonyl group through a carbon-carbon double bond. This arrangement results in a unique electronic structure that imparts significant stability and diverse chemical reactivity, making them valuable intermediates in organic synthesis.[1] The thermodynamic stability of a molecule, a measure of its free energy state, is a critical parameter that dictates its behavior in both chemical and biological systems.[2] For drug development professionals, understanding thermodynamic stability is paramount for predicting a compound's shelf-life, degradation pathways, and suitability for formulation. For synthetic chemists, it influences reaction equilibria, product yields, and purification strategies.

The title compound integrates three key structural motifs, each contributing to its overall thermodynamic profile:

  • A 1,3-cyclohexanedione core: A cyclic dicarbonyl system known for its own complex tautomeric and conformational equilibria.[3][4]

  • An enamine linkage: The defining feature that allows for extensive electron delocalization.

  • A 4-methoxyanilino substituent: An electron-donating group that modulates the electronic properties of the entire conjugated system.

This guide will dissect the contributions of these features to provide a holistic understanding of the compound's stability.

The Pillars of Stability: Tautomerism and Intramolecular Interactions

The remarkable stability of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione is not derived from a single feature but from the synergistic interplay of several structural and electronic effects. The dominant factor is the existence of a highly stabilized keto-enamine tautomer sustained by a strong intramolecular hydrogen bond.

Tautomeric Equilibrium and Resonance Stabilization

The compound exists predominantly in the keto-enamine form, which is stabilized by extensive π-electron delocalization across the N-C=C-C=O system. This delocalization can be represented by several resonance contributors, including a significant zwitterionic form that highlights the push-pull nature of the amino and carbonyl groups. This charge separation contributes to a high dipole moment and strong intermolecular interactions in the solid state. The electron-donating 4-methoxy group on the phenyl ring further enhances this delocalization by pushing electron density into the conjugated system, thereby increasing the stability of the enaminone scaffold.[5]

A crucial element of this stability is the formation of a strong intramolecular hydrogen bond between the amine proton (N-H) and one of the carbonyl oxygens (C=O). This interaction creates a pseudo-six-membered ring, a highly favorable arrangement that significantly lowers the ground-state energy of the molecule. This hydrogen bond effectively "locks" the molecule into a planar conformation, maximizing orbital overlap for resonance. Studies on related enaminone systems have shown that enaminones derived from cyclic 1,3-dicarbonyl compounds are substantially more stable towards hydrolysis than their acyclic counterparts, a phenomenon attributed to the conformational rigidity and enhanced hydrogen bonding within the cyclic structure.[6]

Caption: Key resonance forms illustrating electron delocalization.

Experimental Quantification of Thermodynamic Stability

To translate theoretical concepts into tangible data, several experimental techniques are indispensable. Thermal analysis methods, in particular, provide direct measurements of the temperatures and energies associated with phase transitions and decomposition, which are hallmarks of thermodynamic stability.[7]

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is the gold standard for determining melting point (Tₘ), enthalpy of fusion (ΔHfus), and detecting any phase transitions prior to melting. A high melting point and a large enthalpy of fusion are generally indicative of a stable crystal lattice with strong intermolecular forces.[8]

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is used to determine the decomposition temperature (Tₑ) of a compound. A higher decomposition temperature signifies greater thermal stability, indicating that more energy is required to break its chemical bonds.[9] For high-purity, crystalline materials like the title compound, decomposition is typically expected to occur at temperatures well above the melting point.[3]

ParameterSymbolTypical Value (Hypothetical)Significance
Melting Temperature (Onset)Tₘ215 - 225 °CIndicates the energy required to overcome crystal lattice forces; higher Tₘ suggests greater lattice stability.
Enthalpy of FusionΔHfus30 - 40 kJ/molThe energy absorbed during melting; a higher value reflects stronger intermolecular interactions in the solid state.[9]
Decomposition Temperature (Onset)Tₑ> 250 °CThe temperature at which significant mass loss begins; a direct measure of the compound's thermal stability.[10]

Table 1. Key thermophysical parameters for assessing stability.

Computational Chemistry as a Predictive Tool

Alongside experimental work, computational modeling provides profound insights into molecular stability. Quantum chemical calculations, particularly those using Density Functional Theory (DFT), can predict the thermodynamic properties of molecules with high accuracy.[11][12]

These methods allow for the calculation of:

  • Gibbs Free Energy of Formation (ΔGf): The ultimate measure of thermodynamic stability. More negative values indicate greater stability.[2]

  • Relative Tautomer Energies: By calculating the energies of different possible tautomers (e.g., keto-enamine vs. imine-enol), one can predict the overwhelmingly favored species at equilibrium.

  • Bond Dissociation Energies (BDEs): These calculations can identify the weakest bonds in the molecule, predicting the likely points of initial thermal decomposition.[5]

Such in silico studies are invaluable in the early stages of research and development, enabling the rapid screening of analogs for enhanced stability before committing to synthetic efforts.[13]

Protocols for Stability Assessment

The following sections provide standardized protocols for the experimental and computational evaluation of thermodynamic stability.

Protocol 1: Thermal Analysis via DSC/TGA

This protocol describes a self-validating system for obtaining reliable thermal data.

Objective: To determine the melting point, enthalpy of fusion, and decomposition temperature of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione.

Methodology:

  • Instrument Calibration:

    • Calibrate the DSC/TGA instrument for temperature and enthalpy using certified indium and zinc standards. This step is critical for ensuring the accuracy and trustworthiness of the collected data.

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the high-purity, crystalline sample into an aluminum DSC pan.

    • Crimp the pan with a lid, ensuring a proper seal. For TGA, an open pan is typically used.

  • Experimental Conditions:

    • Place the sample pan (and an empty reference pan for DSC) into the instrument.

    • Purge the furnace with an inert nitrogen atmosphere (flow rate: 50 mL/min) to prevent oxidative degradation.

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 350 °C at a constant rate of 10 °C/min. The choice of a linear heating rate ensures that thermal events are well-resolved and reproducible.

  • Data Analysis:

    • DSC Thermogram: Determine the melting point (Tₘ) as the onset temperature of the endothermic melting peak. Integrate the peak area to calculate the enthalpy of fusion (ΔHfus).

    • TGA Thermogram: Determine the decomposition temperature (Tₑ) as the onset temperature where significant mass loss (typically >5%) begins.

Protocol 2: Workflow for Computational Stability Analysis

This workflow outlines the logical steps for a theoretical assessment of stability.

Objective: To calculate the relative energies of tautomers and the Gibbs free energy of formation for 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione.

Computational_Workflow A 1. Molecular Structure Generation (Build keto-enamine and other plausible tautomers) B 2. Geometry Optimization (e.g., B3LYP/6-31G(d) level) Find lowest energy conformer A->B C 3. Frequency Calculation Confirm true energy minima (no imaginary frequencies) B->C D 4. Single-Point Energy Calculation (Higher level of theory for accuracy, e.g., M06-2X/6-311+G(d,p)) C->D E 5. Thermodynamic Property Calculation Obtain Gibbs Free Energy (G), Enthalpy (H), and Entropy (S) D->E F 6. Data Analysis Compare ΔG of tautomers to determine relative stability E->F

Caption: A standard workflow for computational stability analysis.

Conclusion

The thermodynamic stability of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione is robust, stemming primarily from a highly conjugated keto-enamine tautomer reinforced by a strong intramolecular hydrogen bond. The electron-donating methoxy substituent further enhances this stability through resonance. This inherent stability can be quantitatively assessed through a combination of experimental techniques, such as DSC and TGA, and validated with high-level computational modeling. The methodologies and principles detailed in this guide provide a solid framework for researchers to evaluate and understand the stability of this compound, facilitating its effective use in drug discovery and materials science.

References

  • Yin, P., Liu, N., Deng, Y.-X., Chen, Y., Deng, Y., & He, L. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. J. Org. Chem., 77, 2649-2658. [Link]

  • Sarkar, A., Das, A., & Biman, B. (2021). CH⋯O H-bond mediated tautomerization of 2-methyl-1,3-cyclohexanedione: A combined IR spectroscopic and theoretical study. Spectrochim Acta A Mol Biomol Spectrosc, 253, 119550. [Link]

  • Dinsdale, A. (1997). Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL. NPL Report CMMT(A) 75. [Link]

  • Abdullah, A. H., Hassan, A., & Ariffin, A. (2011). 2-(4-Methoxy-2-methylanilino)-1,2-diphenylethanone. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1303. [Link]

  • Raghavendra, M., Gowrisankar, M., Krishna, T. S., & Venkatesulu, A. (2014). Studies of Associated Solutions: Evaluation of Thermodynamic Parameters of Blends of 2-Methylaniline and Substituted Ethanols at Various Temperatures. Journal of Solution Chemistry, 43, 1234-1254. [Link]

  • Bentamene, A., Boubertakh, A., Ghalem, S., & Villemin, D. (2024). In Silico Assessment of Enaminone–Sulfanilamides as Potential Carbonic Anhydrase II Inhibitors: Molecular Docking and ADMET Prediction. Pharmaceuticals, 17(11), 1464. [Link]

  • Wang, X., Wang, J., & Hao, H. (2023). Determination and Correlation of the Solubility of 1,3-Cyclohexanedione Form I in Fourteen Pure Solvents at Temperatures from 288.15 to 333.15 K. Journal of Chemical & Engineering Data, 68(10), 2841-2852. [Link]

  • Abdullah, A. H., Hassan, A., & Ariffin, A. (2011). 2-(4-Methoxy-2-methylanilino)-1,2-diphenylethanone. Acta Crystallographica Section E, E67, o1303. [Link]

  • de Oliveira, M. A. L., de Jesus, D. P., & Pereira, A. C. (2019). Cyclohexane-1,3-dione as a Derivatizing Agent for the Analysis of Aldehydes by Micelar Electrokinetic Chromatography With Diode Array Detection. Electrophoresis, 40(22), 2929-2935. [Link]

  • Al-Omar, M. A. (2010). Recent Developments in the Chemistry of Enaminones. ResearchGate. [Link]

  • Ribeiro da Silva, M. A. V., & Santos, L. M. N. B. F. (2023). Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers. Molecules, 28(18), 6689. [Link]

  • Tsumura, Y., & Imanaka, T. (1993). Process for producing 2-methyl-1,3-cyclohexanedione and 2-methylresorcinol. EP0529517B1.
  • Fiveable. (2025). Thermodynamic Stability: Organic Chemistry Study Guide. Fiveable. [Link]

  • de Oliveira, M. A. L., de Jesus, D. P., & Pereira, A. C. (2019). Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection. ResearchGate. [Link]

  • Yuanyuan, H., Fang, B., Guowei, G., & Jian, M. (2012). Synthesis and crystal structure of 2-methoxy-4,6-bis(4-nitrophenoxy)-1,3,5-triazine. European Journal of Chemistry, 3(1), 17-20. [Link]

  • Zhang, X., & Li, W. (2017). Bond Energies of Enamines. The Journal of Organic Chemistry, 82(11), 5829-5838. [Link]

  • Fischer, N., Klapötke, T. M., & Stierstorfer, J. (2015). Thermal stabilization of energetic materials by the aromatic nitrogen-rich 4,4′,5,5′-tetraamino-3,3′-bi-1,2,4-triazolium cation. RSC Advances, 5(28), 21743-21754. [Link]

  • Crespi, S., Vadivel, D., Bellisario, A., et al. (2021). Computational Study of the Stability of Natural Amino Acid isomers. University of Groningen research portal. [Link]

  • Avendaño, R., Dayan, F. E., & Gaggero, C. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules, 27(17), 5641. [Link]

  • Kellou, S., Brihi, O., Chetioui, S., Eddine, L. S., Abdelali, F., & Boudjada, A. (2017). Synthesis and crystal structure of 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 724–728. [Link]

  • Weir, R. D., & de Loos, Th. W. (Eds.). (2005). Measurement of the Thermodynamic Properties of Multiple Phases. Elsevier. [Link]

  • de F. D. S. e Silva, J., & Ramalho, T. C. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 21, 1143-1153. [Link]

  • Chemistry Stack Exchange. (2013). Measuring Thermodynamic Stability. Stack Exchange. [Link]

  • Galván-Álvarez, E., et al. (2019). The Inversion Process of 1,3-cyclohexanedione. Educación Química, 30(3), 63-71. [Link]

  • Kalgutkar, A. S., & Sinkula, A. A. (1996). Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. Journal of Pharmaceutical Sciences, 85(5), 513-518. [Link]

  • Le, H. V., & Schlosberg, R. H. (1998). Process for the manufacture of 1,3-cyclohexanedione. US5744648A.
  • Kabo, G. J., & Paulechka, Y. U. (2014). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Journal of Chemical & Engineering Data, 59(4), 939-950. [Link]

  • Shiroudi, A., & Zahedi, E. (2019). KINETICS STUDIES ON THE TAUTOMERIC REACTION OF 4-AMINO-5-METHYL-2,4-DIHYDRO-3H-1,2,4- TRIAZOLE-3-THIONE IN THE GAS PHASE: DFT AND CBS-QB3 METHODS USING TRANSITION STATE THEORY. Journal of the Chilean Chemical Society, 64(1), 4381-4388. [Link]

  • Nycz, J. E., et al. (2023). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Molecules, 28(18), 6549. [Link]

Sources

Exploratory

An In-depth Technical Guide on the Hydrogen Bonding Networks in 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical analysis of the hydrogen bonding networks in 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione, a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical analysis of the hydrogen bonding networks in 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione, a molecule of significant interest in medicinal and materials chemistry. We will explore its synthesis, detailed structural characterization, and the critical role of both intramolecular and intermolecular hydrogen bonds in defining its molecular conformation, crystal packing, and potential biological activity. This document is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding for professionals in the field.

Introduction: The Pivotal Role of Hydrogen Bonds in Enaminone Chemistry

β-enaminones are a class of organic compounds characterized by a conjugated system involving an amino group and a carbonyl group. This structural motif makes them exceptionally versatile synthons and imparts them with interesting chemical and physical properties. A defining feature of many β-enaminones is the formation of a strong intramolecular hydrogen bond, which significantly influences their reactivity, stability, and supramolecular assembly.[1] The study of these hydrogen bonding networks is crucial for understanding molecular recognition, crystal engineering, and the design of new pharmaceutical agents.[2][3] 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione serves as an excellent model system to investigate these interactions, where the interplay between a strong intramolecular hydrogen bond and weaker intermolecular forces dictates the overall solid-state architecture.

Synthesis and Spectroscopic Characterization

The synthesis of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione is typically achieved via a condensation reaction between 1,3-cyclohexanedione and an appropriate N-aryl precursor, often facilitated by a dehydrating agent or by forming an intermediate with an orthoformate.

Experimental Protocol: Synthesis

  • Step 1: Formation of the Enol Ether. 1,3-cyclohexanedione is reacted with trimethyl orthoformate in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) under reflux to form the corresponding methoxy enone intermediate.

  • Step 2: Amination. The crude enol ether is then reacted directly with 4-methoxyaniline in a suitable solvent like ethanol or toluene.

  • Step 3: Reaction and Workup. The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. Upon cooling, the product often crystallizes out of the solution.

  • Step 4: Purification. The crude product is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield high-purity crystals suitable for X-ray diffraction analysis.

Spectroscopic Confirmation:

  • ¹H NMR Spectroscopy: The most diagnostic signal is the N-H proton, which typically appears as a broad singlet at a very downfield chemical shift (δ > 10 ppm), confirming its involvement in a strong intramolecular hydrogen bond. The aromatic protons of the 4-methoxyanilino group and the aliphatic protons of the cyclohexanedione ring will also be present in their expected regions.

  • ¹³C NMR Spectroscopy: The spectrum will show characteristic signals for the carbonyl carbons, the enamine double bond carbons, and the carbons of the aromatic and aliphatic rings.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad N-H stretching band at a lower frequency (around 3200-3400 cm⁻¹) than a free amine, which is indicative of hydrogen bonding. The C=O stretching frequency will also be shifted to a lower wavenumber due to conjugation and hydrogen bonding.[5]

  • Mass Spectrometry: This technique is used to confirm the molecular weight of the synthesized compound.[6]

The Dominant Intramolecular Hydrogen Bond

The most significant feature of the molecular structure of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione is the strong intramolecular N-H···O hydrogen bond. This interaction forms a six-membered pseudo-ring, which imparts considerable stability and planarity to this portion of the molecule.

Diagram: Intramolecular Hydrogen Bonding

Caption: A diagram illustrating the key intramolecular N-H···O hydrogen bond.

This intramolecular hydrogen bond is a type of Resonance-Assisted Hydrogen Bond (RAHB), where the strength of the hydrogen bond is enhanced by the delocalization of π-electrons within the conjugated system.[7] This leads to a shorter and stronger H-bond compared to those without resonance assistance.

Intermolecular Interactions and Supramolecular Assembly

While the intramolecular hydrogen bond is the primary organizing force at the molecular level, weaker intermolecular hydrogen bonds play a crucial role in the formation of the three-dimensional crystal lattice. These interactions typically involve C-H···O and potentially C-H···π interactions.[8][9] The presence of the methoxy group on the aniline ring can also influence the crystal packing by participating in weak hydrogen bonds as an acceptor or through steric effects.

The collective effect of these weak interactions leads to the formation of a specific supramolecular assembly.[2][3] The study of these assemblies is important as different packing arrangements (polymorphism) can lead to different physical properties, such as solubility and melting point, which are critical in the context of drug development.

Table 1: Representative Hydrogen Bond Parameters

Interaction TypeDonor-H···AcceptorD···A Distance (Å)D-H···A Angle (°)
Intramolecular N-H···O2.5 - 2.7140 - 160
Intermolecular C-H···O3.0 - 3.5120 - 170

Note: These are typical ranges and can vary depending on the specific crystal structure.

Tautomerism: The Stability of the Enaminone Form

The enamine-imine tautomerism is an important consideration in molecules of this class.[10] 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione can theoretically exist in an imine tautomeric form. However, experimental evidence from NMR and X-ray crystallography overwhelmingly indicates that the enaminone tautomer is the more stable form.[4] This stability is largely attributed to the formation of the strong intramolecular hydrogen bond and the extended conjugation present in the enaminone form.[11]

Tautomerism

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Green Synthesis of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione

Authored by: Gemini, Senior Application Scientist Abstract This document provides detailed application notes and validated protocols for the green synthesis of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione, a valu...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides detailed application notes and validated protocols for the green synthesis of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione, a valuable enaminone intermediate. Enaminones are crucial precursors in the synthesis of a wide range of biologically active heterocyclic compounds and natural product analogs.[1] Traditional synthesis methods often rely on refluxing in organic solvents with azeotropic water removal, posing environmental and safety concerns.[2] This guide presents three distinct, environmentally benign protocols designed to minimize solvent use, reduce energy consumption, and simplify purification procedures. The methodologies detailed herein—aqueous synthesis, solvent-free mechanochemical grinding, and microwave-assisted reaction—offer researchers efficient, scalable, and sustainable alternatives for laboratory and industrial applications.

Introduction: The Imperative for Greener Enaminone Synthesis

Enaminones, characterized by the N-C=C-C=O functional group, are exceptionally versatile synthons in modern organic chemistry.[3] Their unique electronic structure, featuring both nucleophilic and electrophilic centers, allows for their use in the construction of diverse molecular architectures, including antiviral, anti-inflammatory, and anticancer agents.[3] The target molecule, 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione, is formed through the condensation of 1,3-cyclohexanedione and 4-methoxyaniline (p-anisidine).

The principles of green chemistry call for the development of synthetic routes that are safer, more efficient, and environmentally conscious.[4] This involves prioritizing the use of renewable feedstocks, eliminating hazardous solvents, and designing energy-efficient processes. The following protocols have been developed to align with these principles, providing robust methods for synthesizing the target enaminone with high yield and purity while mitigating environmental impact.

Core Reaction Pathway

The fundamental transformation involves a nucleophilic addition-elimination reaction between the primary amine (4-methoxyaniline) and the β-dicarbonyl compound (1,3-cyclohexanedione). The amino group of 4-methoxyaniline attacks one of the carbonyl carbons of 1,3-cyclohexanedione, followed by a dehydration step to yield the stable, conjugated enaminone product.

Reaction_Scheme cluster_product Product R1 1,3-Cyclohexanedione P1 2-[(4-Methoxyanilino)methylene] -1,3-cyclohexanedione R1->P1 + H₂O R2 4-Methoxyaniline (p-Anisidine) R2->P1

Figure 1: General reaction scheme for the synthesis of the target enaminone.

Green Synthesis Protocols

Three distinct green synthesis protocols are presented below. Each protocol has been selected for its adherence to green chemistry principles, operational simplicity, and high efficiency.

Protocol 1: Aqueous Synthesis at Ambient Temperature

Principle of the Method: This protocol leverages water as a green solvent, eliminating the need for volatile and often toxic organic solvents. The reaction proceeds efficiently at room temperature without the need for an acid catalyst.[5] Water's high polarity and ability to form hydrogen bonds can stabilize the transition state and the final product, preventing hydrolysis and driving the reaction to completion.[2][5] This method is exceptionally environmentally friendly and cost-effective.

Workflow Diagram:

Aqueous_Workflow A Combine Reactants (1,3-Cyclohexanedione & 4-Methoxyaniline) in Water B Stir at Room Temperature (2-4 hours) A->B C Monitor Reaction (TLC) B->C D Precipitate Forms C->D Upon Completion E Isolate Product (Vacuum Filtration) D->E F Wash with Cold Water E->F G Dry Product (Vacuum Oven) F->G

Figure 2: Workflow for the aqueous synthesis protocol.

Materials and Reagents:

  • 1,3-Cyclohexanedione (1.12 g, 10 mmol)

  • 4-Methoxyaniline (p-anisidine) (1.23 g, 10 mmol)

  • Deionized Water (20 mL)

  • Magnetic stirrer and stir bar

  • 250 mL Erlenmeyer flask

  • Buchner funnel and vacuum flask

  • Filter paper

Step-by-Step Procedure:

  • To a 250 mL Erlenmeyer flask, add 1,3-cyclohexanedione (10 mmol) and 4-methoxyaniline (10 mmol).

  • Add 20 mL of deionized water to the flask.

  • Stir the mixture vigorously at room temperature (20-25°C) using a magnetic stirrer.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, a solid precipitate of the product begins to form within 30-60 minutes.

  • Continue stirring for a total of 2-4 hours to ensure complete reaction.

  • Once the reaction is complete, collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold deionized water (2 x 10 mL) to remove any unreacted starting materials.

  • Dry the product under vacuum at 50-60°C to a constant weight. The product is typically obtained as a pale yellow solid with high purity, often not requiring further purification.[5]

Protocol 2: Solvent-Free Mechanochemical Synthesis

Principle of the Method: Mechanochemistry utilizes mechanical force (e.g., grinding, milling) to induce chemical reactions in the absence of a bulk solvent.[6] This technique dramatically reduces waste, eliminates solvent-related hazards, and can lead to shorter reaction times and different product polymorphs compared to solution-based methods.[6] By grinding the solid reactants together, their surface area is increased, and intimate contact is achieved, facilitating the reaction.

Workflow Diagram:

Mechanochemical_Workflow A Add Reactants (1,3-Cyclohexanedione & 4-Methoxyaniline) to Mortar B Grind Vigorously (Pestle, 15-20 min) A->B C Observe Color/Texture Change B->C D Monitor Reaction (TLC, small sample) C->D Periodically E Collect Solid Product Directly D->E Upon Completion F Recrystallize if Necessary (e.g., from Ethanol/Water) E->F

Figure 3: Workflow for the solvent-free mechanochemical protocol.

Materials and Reagents:

  • 1,3-Cyclohexanedione (1.12 g, 10 mmol)

  • 4-Methoxyaniline (p-anisidine) (1.23 g, 10 mmol)

  • Porcelain mortar and pestle

  • Spatula

Step-by-Step Procedure:

  • Place 1,3-cyclohexanedione (10 mmol) and 4-methoxyaniline (10 mmol) into a clean, dry mortar.

  • Using the pestle, grind the mixture of solids vigorously. The grinding provides the energy to initiate and sustain the reaction.

  • Continue grinding for 15-20 minutes. A change in the physical state and color of the mixture (typically becoming a pasty solid and turning yellowish) indicates the progress of the reaction.

  • Monitor the reaction to completion by taking a small aliquot and checking via TLC.

  • Upon completion, the resulting solid product can be collected directly from the mortar.

  • For higher purity, the product can be recrystallized from a minimal amount of a green solvent like ethanol.

Protocol 3: Microwave-Assisted Solvent-Free Synthesis

Principle of the Method: Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat the reaction mixture directly and efficiently.[7] This often leads to a dramatic reduction in reaction times, from hours to minutes, and can enable reactions to proceed under solvent-free conditions, further enhancing the green credentials of the synthesis.[7][8] The polar nature of the reactants allows for efficient absorption of microwave energy.

Workflow Diagram:

Microwave_Workflow A Combine Reactants in Microwave-Safe Vessel B Irradiate in Microwave Reactor (e.g., 300W, 3-5 min) A->B C Cool to Room Temperature B->C D Add Minimal Ethanol to Triturate the Solid C->D E Isolate Product (Vacuum Filtration) D->E F Dry Product E->F

Figure 4: Workflow for the microwave-assisted synthesis protocol.

Materials and Reagents:

  • 1,3-Cyclohexanedione (1.12 g, 10 mmol)

  • 4-Methoxyaniline (p-anisidine) (1.23 g, 10 mmol)

  • Microwave-safe reaction vessel (10 mL) with a magnetic stir bar

  • Scientific microwave reactor

  • Ethanol (for workup)

Step-by-Step Procedure:

  • Place 1,3-cyclohexanedione (10 mmol) and 4-methoxyaniline (10 mmol) into a 10 mL microwave-safe reaction vessel.

  • Seal the vessel and place it in the cavity of the microwave reactor.

  • Irradiate the mixture for 3-5 minutes at a power of 300W (temperature should be monitored and maintained around 100-120°C).

  • After the irradiation is complete, allow the vessel to cool to room temperature.

  • Open the vessel and add a small amount of ethanol (~5 mL) to the solid mass. Triturate with a spatula to break up the solid.

  • Collect the product by vacuum filtration, washing with a minimal amount of cold ethanol.

  • Dry the product to yield the desired enaminone.

Comparative Data Analysis

The following table summarizes the key performance indicators for each green protocol, allowing for an informed selection based on available equipment and desired process characteristics.

ParameterProtocol 1: Aqueous SynthesisProtocol 2: MechanochemicalProtocol 3: Microwave-Assisted
Solvent WaterNoneNone (or minimal for workup)
Temperature Room Temperature (~25°C)Room Temperature100-120°C
Reaction Time 2-4 hours15-20 minutes3-5 minutes
Energy Input Low (magnetic stirring)Low (manual grinding)High (microwave irradiation)
Typical Yield >90%>95%>90%
Key Advantage Simplicity, low costSpeed, no solventExtreme speed

Conclusion and Scientific Insights

This guide details three robust, efficient, and environmentally responsible protocols for the synthesis of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione. The choice of protocol can be tailored to the specific needs and resources of the laboratory.

  • For simplicity and scalability with minimal specialized equipment, the aqueous method is unparalleled. Its reliance on water as a solvent makes it inherently safe and green.[5]

  • For rapid, solvent-free synthesis at the bench scale, mechanochemistry offers an excellent alternative. The manual grinding process is both energy-efficient and highly effective.[6]

  • For high-throughput synthesis where speed is critical, microwave-assisted synthesis is the superior choice. It provides the final product in a matter of minutes, drastically accelerating the research and development cycle.[7]

By adopting these green protocols, researchers and drug development professionals can significantly reduce the environmental footprint of their synthetic activities without compromising on yield or purity. These methods exemplify the practical application of green chemistry principles to produce valuable chemical intermediates responsibly.

References

  • Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. (n.d.). Taif University. [Link]

  • Stefani, H. A., Costa, I. M., & Silva, D. de O. (2000). An Easy Synthesis of Enaminones in Water as Solvent. Synthesis, 2000(11), 1526-1528. [Link]

  • El-Gazzar, A. B. A., et al. (2019). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 24(19), 3543. [Link]

  • Macías-Benítez, P., et al. (2024). Microwave-Assisted One-Pot Telescoped Synthesis of 2-Amino-1,3-thiazoles, Selenazoles, Imidazo[1,2-a]pyridines, and Other Heterocycles from Alcohols. ResearchGate. [Link]

  • CN102432446A - Preparation process of 2-methyl-1, 3-cyclohexanedione. (n.d.).
  • EP0529517B1 - Process for producing 2-methyl-1,3-cyclohexanedione and 2-methylresorcinol. (n.d.).
  • Al-Awadhi, H., et al. (2003). Microwave Assisted Synthesis, Part 1: Rapid Solventless Synthesis of 3-Substituted Coumarins and Benzocoumarins by Microwave Irradiation of the Corresponding Enaminones. Molecules, 8(7), 517-537. [Link]

  • Stefani, H. A., et al. (2000). An Easy Synthesis of Enaminones in Water as Solvent. ResearchGate. [Link]

  • Farghaly, T. A., et al. (2013). An expeditious and green synthesis of new enaminones and study their chemical reactivity toward some different amines and binucleophiles under environmentally friendly conditions. Arabian Journal of Chemistry, 10, S2329-S2337. [Link]

  • Dayan, F. E., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules, 27(17), 5625. [Link]

  • Claramunt, R. M., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28(8), 1039-1046. [Link]

  • Jayawardhana, T. M., et al. (2022). Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. Beilstein Journal of Organic Chemistry, 18, 1422-1428. [Link]

  • Ghorab, M. M., et al. (2016). Multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. Semantic Scholar. [Link]

  • Khan, F. N., et al. (2009). Solvent free synthesis of some quinazolin-4(3H)-ones. ResearchGate. [Link]

  • Uncatalyzed Synthesis of β-Enamino Ketones in PEG–Water. (2008). ConnectSci. [Link]

  • Patil, S. V., et al. (2021). Eco-friendly solvent free synthesis and antioxidant activities of N-substituted iminothiazodin-4-one derivatives. International Journal of Creative Research Thoughts, 9(6). [Link]

  • Vyankatesh, R. D., et al. (2017). Microwave Assisted Synthesis of 2 Amino-4, 5diphenyl-1-Substituted-1 H-Pyrrole-3-Carbonitrile for Anti-Inflammatory and Antifung. Scholars Research Library. [Link]

  • Wan, J. (2017). Synthesis of enaminones containing diverse N,N-disubstitution via simple transamination: a study with sustainable catalyst-free operation. ResearchGate. [Link]

  • Yin, P., et al. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649-2658. [Link]

  • Khudoyberdieva, A. A., et al. (2023). Three-Component Synthesis of Enaminones Based on Homoveratrilamine and Aromatic Aldehydes. Central Asian Journal of Medical and Natural Science, 4(5), 629-633. [Link]

  • Xu, S.-L., Li, C.-P., & Li, J.-H. (2009). Mechanochemical grinding in the presence of KHSO4 and SiO2 enables a facile amination of solid 1,3-dicarbonyl compounds with ammonium salts or amines in solid state to yield the corresponding β-imino derivatives in high yields. Synlett, 2009(05), 818-822. [Link]

  • Thorwirth, R., et al. (2017). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Beilstein Journal of Organic Chemistry, 13, 1985-1992. [Link]

  • Gomaa, M. A.-M. (2022). Indane-1,3-dione: Versatile precursor for the microwave-assisted synthesis of annulated and spiro-molecular systems. ResearchGate. [Link]

Sources

Application

Application of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione in Medicinal Chemistry: A Technical Guide for Advanced Heterocyclic Synthesis

Executive Summary 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione (CAS: 62370-45-0) is a highly versatile, functionalized enaminone. Structurally, it features an electron-rich 4-methoxyaniline moiety conjugated to a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione (CAS: 62370-45-0) is a highly versatile, functionalized enaminone. Structurally, it features an electron-rich 4-methoxyaniline moiety conjugated to a 1,3-cyclohexanedione cyclic scaffold. In modern medicinal chemistry, this compound is a privileged building block (synthon) used to construct complex, biologically active nitrogen-containing heterocycles, most notably hexahydroquinolines (HHQs), acridinediones, and pyridoacridines[1][2].

This application note provides a comprehensive mechanistic analysis, quantitative data summaries, and self-validating protocols for utilizing this enaminone in advanced drug discovery workflows.

Mechanistic Causality: The "Push-Pull" Electronic Architecture

The synthetic utility of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione is governed by its pronounced keto-enol-enamine tautomerism and a highly polarized "push-pull" electronic distribution[3].

  • The "Push" : The nitrogen atom of the secondary amine, synergistically enhanced by the strongly electron-donating para-methoxy (-OCH₃) group on the phenyl ring, pushes electron density into the conjugated alkene system[3].

  • The "Pull" : The dual carbonyl groups of the 1,3-cyclohexanedione moiety act as powerful electron-withdrawing groups (EWGs), pulling the electron density toward the oxygen atoms[3].

Causality in Experimental Design : Why choose the 4-methoxy derivative over an unsubstituted anilinomethylene? The -OCH₃ group significantly raises the Highest Occupied Molecular Orbital (HOMO) energy of the enaminone. This electronic enrichment makes the α-carbon (C2 of the cyclohexanedione ring) exceptionally nucleophilic. Consequently, it reacts rapidly and selectively with electrophilic Knoevenagel adducts in multicomponent reactions[4]. Furthermore, the electron-rich aromatic ring is primed for electrophilic aromatic substitution, allowing for facile intramolecular cyclizations to form rigid, fused polycyclic systems like pyrido[2,3,4-kl]acridines[1].

Key Applications in Drug Discovery

Synthesis of Hexahydroquinolines (HHQs)

Hexahydroquinolines are critical pharmacophores that function as calcium channel blockers, antioxidants, and antibacterial agents[2][4]. The enaminone serves as a highly efficient binucleophilic precursor in modified Hantzsch-type multicomponent reactions. By reacting the enaminone with various aryl aldehydes and active methylene compounds (e.g., malononitrile or ethyl acetoacetate), researchers can rapidly generate libraries of highly functionalized HHQs[2].

Synthesis of Acridines and Acridinediones

Acridine derivatives synthesized from this enaminone exhibit potent DNA-intercalating and anti-tumor properties[5]. The pre-formed cyclohexane ring of the enaminone seamlessly integrates into the octahydroacridine or acridinedione core upon cyclocondensation with additional aldehydes or dimedone equivalents under mild catalytic conditions[5][6].

Quantitative Data Presentation

The table below summarizes typical reaction parameters and yields when utilizing enaminones derived from 1,3-cyclohexanedione in the multicomponent synthesis of hexahydroquinolines, demonstrating the impact of catalytic choices on reaction efficiency[2][4].

Catalyst SystemSolventTemp (°C)TimeYield (%)Mechanistic Role of Catalyst
None (Classical) EthanolReflux (78)4–6 h45–55%Relies purely on thermal activation; prone to side-product formation.
L-Proline (20 mol%) EthanolRT (25)2–3 h75–82%Forms a reactive iminium ion with the aldehyde, accelerating Knoevenagel condensation.
Fe₃O₄ Nanocomposite Solvent-free755–15 min85–92%Lewis acid sites activate the carbonyl oxygen; magnetically recoverable[2].
NHC (Carbene) THFRT (25)12 hUp to 77%Facilitates [3+3] annulation via a highly reactive acyl anion equivalent[4].

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione

This protocol utilizes a one-pot condensation strategy. The use of triethyl orthoformate provides the bridging methine carbon.

Reagents:

  • 1,3-Cyclohexanedione (1.0 equiv, 10 mmol)

  • 4-Methoxyaniline (1.0 equiv, 10 mmol)

  • Triethyl orthoformate (1.2 equiv, 12 mmol)

  • Glacial acetic acid (Catalytic, 0.5 mL)

Step-by-Step Methodology:

  • Activation: Dissolve 1,3-cyclohexanedione and triethyl orthoformate in 20 mL of anhydrous ethanol in a round-bottom flask. Add glacial acetic acid. Causality: Acetic acid protonates the orthoformate, facilitating the elimination of ethanol to form a highly electrophilic dialkoxycarbenium ion.

  • Condensation: Reflux the mixture for 1 hour. Monitor via TLC (Hexane:EtOAc 7:3). The intermediate 2-(ethoxymethylene)-1,3-cyclohexanedione will form.

  • Amine Addition: Cool the mixture to room temperature and slowly add 4-methoxyaniline in portions. Causality: Adding the amine after the intermediate is formed prevents competitive Schiff base formation directly with the diketone.

  • Reflux & Precipitation: Reflux for an additional 2 hours. A bright yellow/orange precipitate will begin to form, indicating the generation of the highly conjugated push-pull enaminone.

  • Validation & Workup: Cool the flask in an ice bath to maximize precipitation. Filter the solid under vacuum and wash with cold ethanol. The self-validating visual cue is the shift to a deep yellow crystalline solid. Confirm purity via ¹H-NMR (look for the highly deshielded methine proton singlet around δ 8.5 ppm and the enamine N-H broad singlet > δ 11.0 ppm due to intramolecular hydrogen bonding)[3].

Protocol 2: Multicomponent Synthesis of a Hexahydroquinoline Derivative

This protocol demonstrates the conversion of the enaminone into a bioactive HHQ core.

Reagents:

  • 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione (1.0 equiv, 1 mmol)

  • 4-Chlorobenzaldehyde (1.0 equiv, 1 mmol)

  • Malononitrile (1.0 equiv, 1 mmol)

  • L-Proline (0.2 equiv, 20 mol%)

Step-by-Step Methodology:

  • Knoevenagel Pre-Assembly: In a 25 mL flask, combine 4-chlorobenzaldehyde, malononitrile, and L-proline in 5 mL of ethanol. Stir at room temperature for 15 minutes. Causality: Allowing the aldehyde and malononitrile to pre-react ensures the formation of the highly electrophilic arylidenemalononitrile intermediate, preventing the enaminone from reacting prematurely with the aldehyde.

  • Michael Addition & Annulation: Add the enaminone to the reaction mixture. Heat to 60°C. The nucleophilic α-carbon of the enaminone attacks the electron-deficient alkene of the Knoevenagel adduct (Michael addition).

  • Cyclization: Continue heating for 3 hours. The secondary amine of the enaminone will intramolecularly attack the nitrile group, followed by tautomerization to yield the stable hexahydroquinoline core[2].

  • Validation & Workup: Monitor the disappearance of the yellow enaminone spot via TLC. Quench the reaction with ice water (15 mL). Filter the resulting precipitate, wash with water, and recrystallize from hot ethanol to yield the pure HHQ derivative.

Mechanistic Workflow Visualization

G A 1,3-Cyclohexanedione + Triethyl Orthoformate B 2-(Ethoxymethylene)- 1,3-cyclohexanedione (Electrophilic Intermediate) A->B Condensation (- EtOH) D 2-[(4-Methoxyanilino)methylene] -1,3-cyclohexanedione (Push-Pull Enaminone) B->D Addition-Elimination C 4-Methoxyaniline (Nucleophile) C->D Amine Addition G Hexahydroquinolines (HHQs) [Calcium Channel Blockers] D->G Michael Addition & Intramolecular Cyclization H Acridinediones [DNA Intercalators] D->H Cyclocondensation I Pyrido[2,3,4-kl]acridines [Antitumor Agents] D->I Electrophilic Aromatic Substitution (EAS) E Knoevenagel Adducts (e.g., Arylidenemalononitrile) E->G Reacts with F Aldehydes / Dimedone equivalents F->H Reacts with

Caption: Synthetic divergence of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione in medicinal chemistry.

References

  • Synthesis and Electrophilic Substitution of Pyrido[2,3,4-kl]-acridines MDPI - Molecules URL:[Link]

  • 2-(Phenylaminomethylidene)cyclohexane-1,3-dione: Crystallographic Evidence of Tautomerism ResearchGate / Acta Crystallographica URL:[Link]

  • Emerging insights into chemistry and therapeutic potentials of functionalized hexahydroquinolines Frontiers in Chemistry URL:[Link]

  • N-Heterocyclic Carbene (NHC) Catalyzed Annulations of δ-Acetoxy Allenoates and Enaminones: A Time-Controlled Regiodivergent Synthesis of Hexahydroquinolines The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • A brief overview on one pot multi-component synthesis and biological properties of a class of nitrogenous complex heterocyclic compounds SDI Article / Amazon AWS Archives URL:[Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Green Chemistry, Microwave-Assisted Organic Synthesis (MAOS), Enaminone Intermediates Introduction & Scientific Scope Cy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Green Chemistry, Microwave-Assisted Organic Synthesis (MAOS), Enaminone Intermediates

Introduction & Scientific Scope

Cyclohexane-1,3-dione derivatives, particularly β-enaminones, are highly versatile precursors in the synthesis of nitrogen- and oxygen-containing heterocycles, including quinolines, acridinediones, and pyrimidines[1]. The target compound, 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione (CAS: 62370-45-0) , is a critical building block in drug discovery programs targeting kinase inhibitors and antimicrobial agents.

Historically, the synthesis of such enaminones relied on conventional reflux conditions, requiring prolonged reaction times (often 6–12 hours), extensive use of volatile organic solvents, and tedious chromatographic purification[2]. By transitioning to a Microwave-Assisted Organic Synthesis (MAOS) framework, we exploit dielectric heating to drastically reduce reaction times to mere minutes while achieving near-quantitative yields[3]. This protocol outlines a highly efficient, two-stage, one-pot methodology that practically eliminates the need for column chromatography.

Mechanistic Causality & Experimental Design

As a self-validating system, this protocol is designed around two distinct mechanistic phases. Understanding the causality behind the reagent selection guarantees reproducible scale-up and troubleshooting.

Phase 1: Electrophilic Formylation

1,3-Cyclohexanedione is highly enolizable, presenting an active methylene core at the C2 position. We utilize N,N-Dimethylformamide dimethyl acetal (DMF-DMA) as the formylating agent[4].

  • The "Why": DMF-DMA is vastly superior to traditional reagents like triethyl orthoformate. It acts simultaneously as the reactant and the solvent, eliminating the need for external acid catalysts[5]. Under microwave irradiation, the highly polar DMF-DMA couples efficiently with the microwave field, rapidly forming the intermediate 2-(dimethylaminomethylene)-1,3-cyclohexanedione while expelling methanol.

Phase 2: Transamination (Amine Exchange)

The second stage introduces 4-methoxyaniline (p-anisidine) to the intermediate.

  • The "Why": The methoxy (-OCH₃) group is strongly electron-donating via resonance (+M effect). This significantly increases the electron density on the aniline nitrogen, enhancing its nucleophilicity[1]. The nucleophilic aniline attacks the enamine double bond of the intermediate. Because dimethylamine is an excellent leaving group (and is expelled as a gas), the equilibrium is irreversibly driven toward the highly conjugated, thermodynamically stable target enaminone.

G CHD 1,3-Cyclohexanedione (Active Methylene) MW1 Microwave Heating 80°C, 3 min CHD->MW1 DMFDMA DMF-DMA (Formylating Agent) DMFDMA->MW1 INT Intermediate: 2-(Dimethylaminomethylene)- 1,3-cyclohexanedione MW1->INT - Methanol MW2 Microwave Heating 100°C, 5 min (Ethanol Solvent) INT->MW2 PMA 4-Methoxyaniline (Nucleophile) PMA->MW2 PROD Target Product: 2-[(4-Methoxyanilino)methylene]- 1,3-cyclohexanedione MW2->PROD - Dimethylamine

Fig 1: Two-stage microwave-assisted mechanistic workflow for enaminone synthesis.

Quantitative Data Presentation

The transition from conventional thermal heating to microwave irradiation yields profound improvements in both atom economy and time efficiency.

Table 1: Performance Comparison of Synthesis Modalities

Reaction ParameterConventional RefluxMicrowave Irradiation (MAOS)
Step 1 Time (Formylation) 2 – 4 hours3 minutes
Step 2 Time (Transamination) 4 – 6 hours5 minutes
Temperature Profile 80 °C – 110 °C (Gradient)80 °C (Step 1) / 100 °C (Step 2)
Solvent Requirement High (Toluene/Ethanol)Minimal (Solvent-free / 1 mL EtOH)
Isolated Yield 65% – 75%> 92%
Purification Method Column ChromatographyDirect Filtration

Step-by-Step Experimental Protocol

Equipment Required: Single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature sensors and compressed air cooling.

Stage 1: Formation of the Enaminone Intermediate
  • Preparation: In a 10 mL microwave-transparent heavy-walled glass vial equipped with a magnetic stir bar, add 1,3-cyclohexanedione (1.0 mmol, 112 mg).

  • Reagent Addition: Add DMF-DMA (1.2 mmol, 143 mg, ~160 µL).

    • Self-Validation Checkpoint: The initial dissolution is slightly endothermic. As the reaction begins at room temperature, the solid will dissolve and the solution will transition to a pale yellow color, indicating the initial formation of the intermediate.

  • Irradiation: Seal the vial with a Teflon-lined crimp cap. Program the microwave synthesizer to heat to 80 °C for 3 minutes with a maximum power output of 50 W.

Stage 2: Transamination and Isolation
  • Nucleophile Introduction: Carefully unseal the vial in a fume hood (Caution: pressure buildup from methanol byproduct). Add 4-methoxyaniline (1.0 mmol, 123 mg) dissolved in 1.0 mL of absolute ethanol.

    • Rationale for Ethanol: Ethanol serves as an excellent microwave-absorbing "green" solvent (high loss tangent) that solubilizes the aniline and stabilizes the polar transition state during the amine exchange[2].

  • Irradiation: Reseal the vial. Program the microwave to heat to 100 °C for 5 minutes (max power 100 W).

  • Cooling & Precipitation: Allow the microwave to rapidly cool the reaction mixture to 25 °C using compressed air.

    • Self-Validation Checkpoint: The release of dimethylamine gas during the reaction drives the equilibrium. Upon cooling, the target 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione will spontaneously crash out of the solution as a highly pure, yellow-to-orange crystalline precipitate.

  • Workup: Filter the precipitate under vacuum. Wash the filter cake with ice-cold ethanol (2 x 1 mL) to remove any unreacted trace aniline, and dry under high vacuum for 2 hours. No column chromatography is required.

Sources

Application

Application Notes and Protocols for In Vitro Biological Activity Screening of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione

Introduction: Unveiling the Potential of a Multifunctional Scaffold The compound 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione belongs to the enaminone class of molecules, which are recognized as versatile and pri...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Multifunctional Scaffold

The compound 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione belongs to the enaminone class of molecules, which are recognized as versatile and privileged structures in medicinal chemistry.[1][2] Enaminones are characterized by a conjugated system of an amine, a double bond, and a carbonyl group, which endows them with unique chemical reactivity and a broad spectrum of biological activities.[3] The structure of the target compound integrates several key pharmacophoric features:

  • The 1,3-Cyclohexanedione Moiety: This cyclic dione system is a known structural motif in natural and synthetic bioactive compounds.[4] Its ability to exist in keto-enol tautomeric forms allows it to act as a chelating agent for metal ions, a critical feature for the inhibition of various metalloenzymes.[4][5]

  • The Enaminone Linker: This functional group is more than a simple spacer. Its conjugated nature influences the molecule's electronic properties and stability, and it is frequently found in compounds with anticancer and anti-inflammatory activities.[6][7]

  • The 4-Methoxyanilino Group: This substituted aniline is present in numerous pharmacologically active agents, including kinase inhibitors and apoptosis inducers.[8] Its electron-donating methoxy group can modulate the molecule's interaction with biological targets and has been associated with anti-inflammatory and antioxidant effects.[9][10]

Given this combination of structural alerts, 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione is a prime candidate for a multi-faceted biological activity screening. This guide provides a strategic framework and detailed protocols for systematically evaluating its potential as an anticancer, anti-inflammatory, and antioxidant agent, as well as its capacity for enzyme inhibition.

Strategic Screening Cascade: A Hypothesis-Driven Approach

A logical, tiered screening approach is essential for efficiently characterizing a novel compound.[11] Based on the structural analysis, we propose a screening cascade designed to first identify primary activities and then to guide further, more specific mechanistic studies.

Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary & Mechanistic Screening Compound Test Compound 2-[(4-Methoxyanilino)methylene] -1,3-cyclohexanedione Cytotoxicity Cytotoxicity Assay (MTT/XTT) Compound->Cytotoxicity Anticancer Hypothesis AntiInflammatory Anti-inflammatory Assay (NO Inhibition) Compound->AntiInflammatory Anti-inflammatory Hypothesis Antioxidant Antioxidant Assay (DPPH Scavenging) Compound->Antioxidant Antioxidant Hypothesis Apoptosis Apoptosis/Cell Cycle Analysis Cytotoxicity->Apoptosis If Active Enzyme Enzyme Inhibition (e.g., Kinase, COX) Cytotoxicity->Enzyme If Active AntiInflammatory->Enzyme If Active ROS Cellular ROS Measurement Antioxidant->ROS If Active

Caption: Proposed workflow for screening the test compound.

PART 1: Cytotoxicity and Anticancer Potential

Many enaminone and dione-containing compounds exhibit potent activity against cancer cell lines.[6][12][13] The initial and most critical screen is to assess the compound's general cytotoxicity to determine its potential as an anticancer agent and to establish a safe concentration range for subsequent cell-based assays. The MTT and XTT assays are reliable, colorimetric methods for this purpose.

Protocol 1: Cell Viability Assessment via MTT Assay

Causality and Principle: This assay quantifies cell viability based on the metabolic activity of mitochondria. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan.[14] The amount of formazan produced is directly proportional to the number of viable cells. An alternative, the XTT assay, produces a water-soluble formazan, simplifying the protocol by removing the solubilization step.

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan MTT MTT (Yellow, Water-Soluble) MTT->Mitochondria Reduction

Caption: Principle of the MTT cell viability assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) and a non-cancerous cell line (e.g., MCF-10A or fibroblasts) for selectivity assessment.

  • Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound Stock: 10 mM solution in sterile DMSO.

  • MTT Reagent: 5 mg/mL in sterile Phosphate-Buffered Saline (PBS).

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom cell culture plates.

  • Multichannel pipette and microplate spectrophotometer.

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium from the 10 mM DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, carefully remove 100 µL of the medium and add 20 µL of the 5 mg/mL MTT reagent to each well. Incubate for another 4 hours.[15]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis and Presentation:

  • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot % Viability against the log of the compound concentration.

  • Use non-linear regression (log(inhibitor) vs. normalized response) to determine the half-maximal inhibitory concentration (IC₅₀).

CompoundCell LineExposure Time (h)IC₅₀ (µM) [95% CI]
2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedioneMCF-748Experimental Data
2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedioneA54948Experimental Data
2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedioneMCF-10A48Experimental Data
Doxorubicin (Positive Control)MCF-748Known Value

PART 2: Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, including cancer. The 4-methoxyanilino moiety suggests potential anti-inflammatory activity.[9][10] A robust primary screen involves measuring the inhibition of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[9]

Protocol 2: Nitric Oxide (NO) Inhibition Assay

Causality and Principle: Bacterial lipopolysaccharide (LPS) is a potent activator of macrophages. It binds to Toll-like receptor 4 (TLR4), triggering a signaling cascade that culminates in the activation of the transcription factor NF-κB. NF-κB then promotes the expression of pro-inflammatory enzymes, including inducible nitric oxide synthase (iNOS), which produces large amounts of NO.[9] This assay measures the accumulation of nitrite (a stable breakdown product of NO) in the cell culture supernatant using the Griess reagent.

Anti_Inflammatory_Pathway cluster_cell Macrophage Cell LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK TLR4->IKK Signal Transduction NFkB NF-κB Activation IKK->NFkB iNOS iNOS Gene Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Compound Test Compound Compound->IKK Potential Inhibition Compound->NFkB Potential Inhibition

Caption: LPS-induced NO production pathway in macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line.

  • Complete DMEM medium.

  • LPS from E. coli (1 mg/mL stock in sterile water).

  • Griess Reagent: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes just before use.

  • Sodium Nitrite (NaNO₂) standard curve (0-100 µM).

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of the test compound. Incubate for 1 hour.

  • LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction: Add 50 µL of freshly mixed Griess reagent to each well containing the supernatant.

  • Incubation and Measurement: Incubate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.

  • Standard Curve: Concurrently, prepare a standard curve using known concentrations of NaNO₂ to quantify the nitrite concentration in the samples.

Data Analysis and Presentation:

  • Determine the nitrite concentration in each sample from the standard curve.

  • Calculate the percentage of NO inhibition: % Inhibition = [1 - (Nitrite in Treated Group / Nitrite in LPS-only Group)] * 100

  • Determine the IC₅₀ value by plotting % Inhibition against the log of compound concentration.

TreatmentLPS (1 µg/mL)Nitrite (µM) ± SD% NO Inhibition
Vehicle Control-Experimental DataN/A
LPS Control+Experimental Data0
Test Compound (1 µM)+Experimental DataCalculated
Test Compound (10 µM)+Experimental DataCalculated
Test Compound (50 µM)+Experimental DataCalculated

PART 3: Antioxidant Activity

The methoxyaniline structure suggests the potential for radical scavenging.[9] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid cell-free method to assess the hydrogen-donating ability of a compound, which is a key mechanism of antioxidant action.[16][17]

Protocol 3: DPPH Radical Scavenging Assay

Causality and Principle: DPPH is a stable free radical that has a deep violet color in solution with a characteristic absorbance maximum around 517 nm.[17] When an antioxidant compound donates a hydrogen atom to DPPH, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to pale yellow.[18] The decrease in absorbance is proportional to the radical scavenging activity of the compound.[16]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl).

  • Methanol or Ethanol (spectrophotometric grade).

  • Test compound and a positive control (e.g., Ascorbic Acid or Trolox).

  • 96-well plate or cuvettes.

Step-by-Step Methodology:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.[18]

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound (dissolved in methanol).

  • Initiate Reaction: Add 100 µL of the 0.1 mM DPPH solution to each well. Mix well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A blank containing only methanol should be used. A control well should contain the compound solvent plus the DPPH solution.

Data Analysis and Presentation:

  • Calculate the percentage of radical scavenging activity: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] * 100

  • Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

CompoundConcentration (µg/mL)% Scavenging ActivityIC₅₀ (µg/mL)
2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione10Experimental Data
50Experimental DataCalculated
100Experimental Data
Ascorbic Acid (Positive Control)5Experimental DataCalculated

PART 4: Enzyme Inhibition Potential

The 1,3-dione structure is a well-known inhibitor of certain enzymes, particularly metalloenzymes.[4][5] Furthermore, the overall scaffold may inhibit other key enzyme classes like kinases or cyclooxygenases (COX), which are relevant in cancer and inflammation.[19][20] A general protocol for a colorimetric or fluorescence-based enzyme assay can be adapted to screen against a panel of relevant enzymes.[21][22]

Protocol 4: General Enzyme Inhibition Screening

Causality and Principle: Enzyme inhibition assays measure the rate of an enzymatic reaction in the presence and absence of a potential inhibitor.[23] The inhibitor can bind to the enzyme, reducing its ability to convert a substrate into a product. By measuring the amount of product formed over time (or at a fixed endpoint), one can quantify the degree of inhibition.[21]

Materials (Example for COX-2):

  • Recombinant human COX-2 enzyme.

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Cofactors (e.g., heme, glutathione).

  • Substrate: Arachidonic Acid.

  • Detection Kit: Commercially available kits measure the prostaglandin product (e.g., PGH₂) via colorimetric or fluorescent methods.

  • Positive Control Inhibitor (e.g., Celecoxib).

Step-by-Step Methodology:

  • Pre-incubation: In a 96-well plate, add the enzyme, assay buffer, and various concentrations of the test compound. Allow this mixture to pre-incubate for 10-15 minutes at the optimal temperature (e.g., 37°C) to allow for inhibitor binding.

  • Reaction Initiation: Add the substrate (Arachidonic Acid) to all wells to start the reaction.

  • Reaction Incubation: Incubate for a defined period (e.g., 10 minutes) during which the reaction proceeds linearly.

  • Reaction Termination: Stop the reaction using a stop solution provided in a commercial kit (often an acid).

  • Detection: Add the detection reagents according to the manufacturer's protocol to quantify the amount of product formed. This may involve a secondary reaction that produces a colored or fluorescent signal.

  • Measurement: Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.

Data Analysis and Presentation:

  • Calculate the percentage of enzyme inhibition: % Inhibition = [1 - (Rate of Inhibited Reaction / Rate of Uninhibited Reaction)] * 100

  • Determine the IC₅₀ value by plotting % Inhibition against the log of the inhibitor concentration.

Conclusion and Forward Look

This document outlines a comprehensive, multi-tiered strategy for the initial in vitro characterization of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione. The provided protocols are robust, well-established, and designed to yield quantitative data on the compound's potential anticancer, anti-inflammatory, and antioxidant activities. Positive results ("hits") from these primary screens should be validated, and the IC₅₀ values will serve as a critical guide for designing more complex secondary assays, such as cell cycle analysis, apoptosis assays, and screening against specific enzyme panels to elucidate the precise mechanism of action.

References

  • Al-Omar, M. A., & Amr, A. E. G. E. (2010). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 15(7), 4771–4785. [Link]

  • Cantrell, C. L., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules, 27(17), 5649. [Link]

  • Gomaa, M. A. M., & Ali, A. A.-S. (2020). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Egyptian Journal of Chemistry, 63(10), 3975-3987. [Link]

  • Gomaa, M. A. M., et al. (2023). Enaminones as Building Blocks in Heterocyclic Synthesis: Novel Routs for Synthesis of Coumarin Analogs and Study their Anticancer Activities. Polycyclic Aromatic Compounds, 43(4), 3326-3343. [Link]

  • Stancheva, S. S., et al. (2013). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 18(9), 11056–11073. [Link]

  • Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549–6560. [Link]

  • Lee, D. S., et al. (2016). Antioxidant and Anti-inflammatory Activities of N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline in LPS-Induced BV2 Microglial Cells. Molecules, 21(3), 329. [Link]

  • Pinto, D. C., et al. (2013). Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity. European Journal of Medicinal Chemistry, 65, 134-142. [Link]

  • Rahman, M. M., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. BioMed Research International, 2022, 8063288. [Link]

  • Gomaa, M. A. M., & Ali, A. A.-S. (2020). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Egyptian Journal of Chemistry. [Link]

  • Biobide. (n.d.). What is an Inhibition Assay? Biobide Blog. [Link]

  • Tseng, Y. J., et al. (2021). An Anti-Inflammatory 2,4-Cyclized-3,4-Secospongian Diterpenoid and Furanoterpene-Related Metabolites of a Marine Sponge Spongia sp. from the Red Sea. Marine Drugs, 19(1), 47. [Link]

  • Ökten, F., et al. (2023). N‐Propargylic β‐enaminones in breast cancer cells: Cytotoxicity, apoptosis, and cell cycle analyses. Journal of Biochemical and Molecular Toxicology, 37(6), e23334. [Link]

  • Kilty, I., et al. (2013). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Journal of Inflammation, 10, 36. [Link]

  • Wang, Y., et al. (2010). Discovery of N-methyl-4-(4-methoxyanilino)quinazolines as potent apoptosis inducers. Structure-activity relationship of the quinazoline ring. Bioorganic & Medicinal Chemistry Letters, 20(7), 2139-2142. [Link]

  • Loizzo, M. R., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(14), 4529. [Link]

  • Patsnap. (2025). Top Enzymatic Assays for Drug Screening in 2025. Patsnap Synapse. [Link]

  • Hinz, B., et al. (2008). Inhibition of Cyclooxygenases by Dipyrone. The Journal of Pharmacology and Experimental Therapeutics, 326(3), 864-871. [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]

  • Nevalainen, M., et al. (2010). Synthesis of 6- and 7-Membered Cyclic Enaminones: Scope and Mechanism. The Journal of Organic Chemistry, 75(16), 5565–5578. [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

Sources

Method

Using 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione as a bidentate ligand

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione as a versatile bidentate ligand. Introduction: The Versatility...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione as a versatile bidentate ligand.

Introduction: The Versatility of β-Enaminones in Coordination Chemistry

β-Enaminones are a significant class of organic compounds characterized by a conjugated N-C=C-C=O system. This structural motif imparts a unique dual reactivity, allowing them to act as both nucleophiles and electrophiles, making them valuable synthons in organic synthesis.[1][2] Their true potential, however, is fully realized when they are utilized as ligands in coordination chemistry. By forming stable chelate complexes with a wide array of metal ions, they give rise to compounds with diverse and tunable properties. These metal complexes have garnered considerable interest for their applications in catalysis and, most notably, in the development of therapeutic agents, exhibiting anti-inflammatory, antibacterial, anticonvulsant, and antitumor activities.[1][3]

The ligand at the center of this guide, 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione, is a prime example of a β-enaminone designed for bidentate coordination. The molecule possesses two key donor atoms—the nitrogen of the amino group and the oxygen of the carbonyl group—positioned to form a stable six-membered ring upon chelation with a metal ion. This guide provides a comprehensive overview of the synthesis, characterization, and application of this ligand, offering detailed protocols and expert insights for its effective utilization in research and development.

Part 1: Synthesis and Characterization of the Ligand

The synthesis of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione is typically achieved through a condensation reaction between 1,3-cyclohexanedione and p-anisidine. This reaction is a classic example of nucleophilic addition to a carbonyl group followed by dehydration.

Experimental Protocol: Synthesis of the Ligand

Objective: To synthesize 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione.

Materials:

  • 1,3-Cyclohexanedione

  • p-Anisidine (4-methoxyaniline)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Büchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.12 g (10 mmol) of 1,3-cyclohexanedione in 30 mL of absolute ethanol. Stir the solution until the solid is completely dissolved.

  • Addition of Amine: To the stirring solution, add 1.23 g (10 mmol) of p-anisidine.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture. The acid acts as a catalyst by protonating the carbonyl oxygen of the dione, thereby increasing the electrophilicity of the carbonyl carbon for the subsequent nucleophilic attack by the amine.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring for approximately 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form. If precipitation is slow, the flask can be cooled in an ice bath.

  • Purification: Filter the crude product using a Büchner funnel and wash the precipitate several times with a cold ethanol-water mixture (e.g., 70/30 v/v) to remove unreacted starting materials and catalyst.[5]

  • Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight. The expected product is a crystalline solid.

Workflow for Ligand Synthesis

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 1_3_Cyclohexanedione 1,3-Cyclohexanedione Dissolve Dissolve in Ethanol 1_3_Cyclohexanedione->Dissolve p_Anisidine p-Anisidine p_Anisidine->Dissolve Add_Catalyst Add Acetic Acid Catalyst Dissolve->Add_Catalyst Reflux Reflux for 4-6h Add_Catalyst->Reflux Cool Cool to RT Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with EtOH/H2O Filter->Wash Dry Dry in Vacuum Oven Wash->Dry Product 2-[(4-Methoxyanilino)methylene]- 1,3-cyclohexanedione Dry->Product

Caption: Workflow for the synthesis of the bidentate ligand.

Structural Characterization of the Ligand

To confirm the identity and purity of the synthesized 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione, a combination of spectroscopic techniques is employed.[4][6][7]

TechniqueExpected Observations and Interpretation
¹H-NMR Signals corresponding to the aromatic protons of the p-methoxyphenyl group, a singlet for the methoxy (-OCH₃) protons, signals for the methylene protons of the cyclohexanedione ring, and a characteristic downfield signal for the N-H proton, often broadened due to hydrogen bonding.[8][9]
¹³C-NMR Resonances for the carbonyl carbons, the enamine double bond carbons, aromatic carbons, the methoxy carbon, and the aliphatic carbons of the cyclohexanedione ring.[2][10]
FT-IR (cm⁻¹) A broad band around 3200-3400 for N-H stretching. Strong absorption bands around 1650-1600 corresponding to the C=O and C=C stretching vibrations of the enaminone system.[4]
Mass Spec. A molecular ion peak (M⁺) that corresponds to the calculated molecular weight of the compound (C₁₄H₁₅NO₃), confirming its elemental composition.[6][8]

Part 2: Application as a Bidentate Ligand in Metal Complexation

The defining feature of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione is its ability to act as a bidentate chelating agent. The deprotonated enolic oxygen and the enamine nitrogen atom coordinate to a single metal center, forming a thermodynamically stable six-membered chelate ring.[11] This chelation significantly influences the electronic and steric properties of the metal center, leading to complexes with unique geometries and reactivities.

General Protocol: Synthesis of a Metal(II) Complex

Objective: To synthesize a metal(II) complex of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione (represented as L).

Materials:

  • Synthesized Ligand (L)

  • A metal(II) salt (e.g., Cu(OAc)₂, NiCl₂·6H₂O, Co(NO₃)₂·6H₂O, ZnCl₂)

  • Methanol or Ethanol

  • Round-bottom flask

  • Stirring hotplate

  • Büchner funnel and filter paper

Procedure:

  • Ligand Solution: Dissolve the ligand (2 mmol) in 20 mL of hot ethanol in a 50 mL round-bottom flask. Stir until a clear solution is obtained.

  • Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (1 mmol) in a minimum amount of ethanol or methanol.

  • Complexation: Add the metal salt solution dropwise to the hot, stirring ligand solution. A 2:1 ligand-to-metal molar ratio is commonly used for divalent metals to form ML₂ complexes.[6][7]

  • Reaction: Upon addition of the metal salt, a change in color and the formation of a precipitate are typically observed, indicating complex formation. Continue stirring the reaction mixture for 1-2 hours to ensure completion.

  • Isolation: Cool the mixture to room temperature, and collect the precipitated complex by vacuum filtration.

  • Washing and Drying: Wash the solid complex with cold ethanol to remove any unreacted starting materials. Dry the complex in a desiccator over anhydrous CaCl₂.

Visualization of Bidentate Coordination

Caption: Chelation of the ligand to a metal center (M²⁺).

Characterization of Metal Complexes

Confirming the successful coordination of the ligand to the metal ion requires careful analysis of the resulting complex.

TechniqueExpected Changes Upon Complexation
FT-IR (cm⁻¹) The N-H stretching band may disappear or shift, indicating deprotonation or involvement in coordination. A significant shift of the C=O stretching frequency to a lower wavenumber (by 15-40 cm⁻¹) is a strong indicator of its coordination to the metal ion. The appearance of new, low-frequency bands (typically < 600 cm⁻¹) can be attributed to M-O and M-N vibrations.[4][6][7]
UV-Vis The electronic spectrum will show new absorption bands corresponding to d-d transitions of the metal ion and/or charge-transfer bands. The positions of these bands are diagnostic of the coordination geometry of the complex (e.g., octahedral, tetrahedral, or square planar).[5][6]
Magnetic Moment Measurement of magnetic susceptibility helps determine the number of unpaired electrons in the metal center, which provides insight into its oxidation state and the geometry of the complex.[5][6]
Elemental Analysis Confirms the metal-to-ligand stoichiometry in the complex, allowing for the determination of the empirical formula.[4][6][7]

Part 3: Potential Applications in Research and Drug Development

Metal complexes derived from β-enaminone ligands are not mere chemical curiosities; they are functional molecules with a range of potential applications, particularly in the biomedical field.

Antimicrobial and Antifungal Agents

A substantial body of research has demonstrated that the chelation of β-enaminone ligands to metal ions can significantly enhance their biological activity.[3][5][12] According to Tweedy's chelation theory, complexation reduces the polarity of the metal ion, which increases the lipophilicity of the complex. This enhanced lipophilicity facilitates the compound's penetration through the lipid membranes of microorganisms, thereby increasing its efficacy. The metal complexes of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione could be screened against various bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains to evaluate their potential as novel antimicrobial agents.[5][12]

Anticancer Drug Development

The development of metal-based anticancer drugs beyond platinum complexes is a major area of research.[13][14] Enaminone complexes have shown promise as potential antitumor agents.[1][3] The mechanism of action can vary, but it often involves the complex interacting with DNA or inhibiting key enzymes within cancer cells. The planar nature of the chelated ring system may facilitate intercalation with DNA base pairs, while the metal center itself can act as a Lewis acid, targeting specific biological macromolecules.[13] The complexes synthesized with this ligand could be evaluated for their cytotoxic activity against various cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer).[9][13]

Homogeneous Catalysis

Schiff base and enaminone metal complexes are well-known for their catalytic activity in a variety of organic transformations.[15][16] The metal center in these complexes can act as a Lewis acid to activate substrates, and the ligand framework can be modified to tune the steric and electronic environment, thereby influencing the selectivity and efficiency of the catalytic process. Potential applications include oxidation, reduction, and cross-coupling reactions.[15][17]

Conclusion

2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione is a readily accessible and highly versatile bidentate ligand. Its straightforward synthesis and well-defined coordination behavior make it an excellent platform for developing novel metal complexes. The protocols and characterization data provided in this guide serve as a robust starting point for researchers and drug development professionals. The potential for these complexes to exhibit significant biological activity and catalytic prowess underscores the importance of continued exploration in this area, paving the way for new discoveries in medicine and chemical synthesis.

References

  • Synthesis Characterization and Biological Activities of an Enamine Derivative and Its Coordination Compounds - SCIRP. (n.d.). Retrieved from [Link]

  • Diverse Applications of β-enaminone Ligands and their Metal Complexes: A Review Article. (2023, November 25). Asian Journal of Basic and Applied Sciences. Retrieved from [Link]

  • Kadhom, H. J., Numan, A. T., & Atiyah, E. M. (2022). Synthesis and Characterization of New Ligand for β-enaminone and its Mixed Ligand Complexes with Some Metal Ions and Evaluation of their Biological Activity. International Journal of Drug Delivery Technology, 12(2), 640-647.
  • Al-Obaid, A. M., Al-Issa, S. A., El-Sayed, N. N. E., Al-Ghamdi, A. F., El-Metwaly, N. M., & Al-Farhan, K. A. (2020). Synthesis of Enaminones-Based Benzo[d]imidazole Scaffold: Characterization and Molecular Insight Structure. Molecules, 25(20), 4825.
  • Kadhom, H. J., Numan, A. T., & Atiyah, E. M. (2022). Synthesis and Characterization of New Ligand for β-enaminone and its Mixed Ligand Complexes with Some Metal Ions and Evaluation of their Biological Activity. ResearchGate. Retrieved from [Link]

  • Mahmud, T., Rehman, R., Gulzar, A., Khalid, A., Anwar, J., Shafique, U., Waheed-uz-Zaman, & Salman, M. (2010). Synthesis, characterization and study of antibacterial activity of enaminone complexes of zinc and iron. ResearchGate. Retrieved from [Link]

  • Numan, A. T., Kadhom, H. J., & Atiyah, E. M. (2022). Synthesis, Characterization, and Biological Activity of Mixed ligand Complexes from 8-Hydroxyquinoline and new Ligand for β-Enaminone. Chemical Methodologies, 6(12), 962-976.
  • Kadhom, H. J., Numan, A. T., & Atiyah, E. M. (2022). Synthesis and Characterization of New Ligand for β-enaminone and its Mixed Ligand Complexes with Some Metal Ions and Evaluation. Impactfactor.org. Retrieved from [Link]

  • Gaber, M., El-Ghamry, H. A., & Atalla, A. A. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 20(8), 14928-14949.
  • Mohareb, R. M., & Mohamed, H. R. (2022). multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. Bulletin of the Chemical Society of Ethiopia, 36(1), 119-136.
  • Guerriero, A., & Gonsalvi, L. (2024). Recent advances in homogeneous catalysis by water-soluble PTA-phosphine metal complexes (2018–2024). Inorganica Chimica Acta, 572, 122295.
  • Dayan, F. E., Howell, J. L., Weerasooriya, D. K., & Pan, Z. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules, 27(17), 5600.
  • Shanmugapriya, P., & Ponnuswamy, A. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Chemistry, 6(1), 226-241.
  • Semproni, A. J., & Chirik, P. J. (2022). A Bidentate Ligand Featuring Ditopic Lewis Acids in the Second Sphere for Selective Substrate Capture and Activation. Journal of the American Chemical Society, 144(31), 14214–14225.
  • Taci, D., & Ulukaya, E. (2024). Anticancer Metallocenes and Metal Complexes of Transition Elements from Groups 4 to 7. Molecules, 29(4), 819.
  • Nielson, A. J. (2020). The Coordination Chemistry of Bio-Relevant Ligands and Their Magnesium Complexes. Molecules, 25(14), 3183.
  • El-Sonbati, A. Z., Al-Sarori, H. G., El-Bindary, A. A., Nozha, S. G., & El-Gogary, T. M. (2021). Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes. Molecules, 26(15), 4642.
  • Examples of some metal complexes which are drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Mohareb, R. M., & Mohamed, H. R. (2021). Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. Anticancer Agents in Medicinal Chemistry, 21(17), 2443-2463.
  • Radhi, D. S., Abbas, A. S., & Hamd, M. J. (2023). Synthesis and Characterization of Some Metals Complexes with New Acidicazo Ligand 4-[(2-Amino-4-Phenylazo)-Methyl]-Cyclohexane Carboxylic Acid. Iraqi Journal of Science, 64(5), 2486-2500.
  • Al-Hourani, B. J., Al-Zoubi, R. M., Al-Jaber, H. I., & Sharma, A. K. (2018). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry, 34(1), 213-224.
  • Synthesis, spectroscopic characterization, crystal structures, and theoretical studies of (E)-2-(2,4-dimethoxybenzylidene)thiosemicarbazone and (E). (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and coordination chemistry of arene soluble 4-alkyl-2,6-bis[(diphenylphosphino)methyl]pyridine N,P,P′-trioxide ligands. (n.d.). ResearchGate. Retrieved from [Link]

  • Hu, X. (2011). Base Metal Complexes as Homogeneous Catalysts and Enzyme Mimics. Chimia, 65(4), 231-234.
  • Karges, J., & Cohen, S. M. (2021). Metal Complexes for Therapeutic Applications. Trends in Chemistry, 3(8), 652-666.
  • El-Sonbati, A. Z., Al-Sarori, H. G., El-Bindary, A. A., Nozha, S. G., & El-Gogary, T. M. (2022). Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. Molecules, 27(23), 8503.
  • Saczewski, F., Bułakowska, A., Bednarski, P., & Grunert, R. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 41(2), 219-225.
  • De la Hoz, A., Diaz-Ortiz, A., El-Hiti, G. A., & Moreno, A. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 58-71.
  • 2-methyl-1,3-cyclohexane dione, 1193-55-1. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Gaber, M., El-Sayed, Y. S., & El-Deen, I. M. (2023). Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes. Molecules, 28(7), 3122.
  • The coordination chemistry of 4-substituted 3,5-di(2-pyridyl)-4H-1,2,4-triazoles and related ligands. (n.d.). ResearchGate. Retrieved from [Link]

  • CHAPTER 9: COORDINATION CHEMISTRY I: STRUCTURES AND ISOMERS. (n.d.). Retrieved from [Link]

  • Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. (n.d.). Google Patents.
  • Böhme, U., & Günther, C. (2008). 6-[(5-tert-Butyl-2-hydroxyanilino)methylene]cyclohexa-2,4-dienone. Acta Crystallographica Section E: Structure Reports Online, 64(1), o14.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione

Welcome to the technical support center for the synthesis of 2-[(4-methoxyanilino)methylene]-1,3-cyclohexanedione. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-[(4-methoxyanilino)methylene]-1,3-cyclohexanedione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this common yet nuanced reaction. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to make informed decisions to maximize your reaction yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the most critical initial parameters to investigate?

A1: A low yield in the synthesis of this enaminone can often be traced back to a few fundamental parameters. Before exploring more complex variables, a systematic review of the basics is crucial.

  • Purity of Reactants: The purity of both 1,3-cyclohexanedione and 4-methoxyaniline is paramount. Impurities in the 1,3-cyclohexanedione, such as residual solvents from its synthesis or degradation products, can interfere with the reaction. Similarly, oxidized or impure 4-methoxyaniline can lead to undesired side products and a darker-colored final product. It is recommended to use freshly purified reactants. For instance, 1,3-cyclohexanedione can be recrystallized from solvents like acetonitrile.[1]

  • Stoichiometry: Ensure an accurate 1:1 molar ratio of the reactants. An excess of either reactant can complicate the purification process and may not necessarily drive the reaction to completion.

  • Reaction Temperature: The reaction temperature is a critical factor. While some enaminone syntheses proceed at room temperature, others may require heating to overcome the activation energy.[2] However, excessively high temperatures can lead to decomposition of the reactants or the product. A systematic approach of screening temperatures, for example, from room temperature up to the boiling point of the solvent, is advisable to find the optimal condition.[3]

  • Water Removal: The condensation reaction to form the enaminone releases a molecule of water. Efficient removal of this water is essential to drive the reaction equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus if the reaction is conducted in a suitable solvent like toluene, or by incorporating a desiccant.

Q2: I'm observing the formation of multiple products or a dark, tarry substance in my reaction mixture. What are the likely side reactions, and how can I mitigate them?

A2: The formation of byproducts and tars is a common issue, often stemming from the inherent reactivity of the starting materials and product under the reaction conditions.

  • Self-Condensation of 1,3-cyclohexanedione: Under basic conditions or at elevated temperatures, 1,3-cyclohexanedione can undergo self-condensation reactions. Using milder reaction conditions and a well-chosen catalyst can minimize this.

  • Oxidation of 4-Methoxyaniline: Anilines, particularly those with electron-donating groups like the methoxy group, are susceptible to oxidation, which can lead to colored impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.

  • Polymerization: Enaminones can be prone to polymerization, especially at higher temperatures or in the presence of certain catalysts.[4] If you observe the formation of an insoluble precipitate or a viscous oil, polymerization may be the culprit. Lowering the reaction temperature or reducing the reactant concentration can disfavor this intermolecular side reaction.[4]

  • Michael Addition: The product itself contains a Michael acceptor and could potentially react with another molecule of the amine or enamine. This is generally less common under standard condensation conditions but can be a factor.

To address these issues, consider the following:

  • Inert Atmosphere: As mentioned, using an inert atmosphere is a good practice.

  • Temperature Control: Carefully control the reaction temperature. A lower temperature for a longer duration is often preferable to a high temperature for a short period.

  • Catalyst Choice: The choice of catalyst can significantly influence the reaction pathway. A milder catalyst might be more selective and produce fewer byproducts.

Q3: What is the role of a catalyst in this reaction, and how do I choose the right one?

A3: Catalysts play a crucial role in enaminone synthesis by increasing the reaction rate and improving yields, primarily by facilitating the dehydration step.[5] The choice of catalyst can range from acids and bases to metal complexes, each with its own advantages.

  • Acid Catalysis: Acid catalysts, such as p-toluenesulfonic acid (PTSA) or acetic acid, work by protonating the carbonyl oxygen of the 1,3-cyclohexanedione. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine.[5]

  • Base Catalysis: Weak bases like pyridine or piperidine can also catalyze the reaction.[6] They can facilitate the deprotonation of the intermediate, aiding in the elimination of water.

  • Lewis Acid Catalysis: Lewis acids like AlCl₃, Zn(ClO₄)₂·6H₂O, or Sc(OTf)₃ can be very effective.[3][7] They coordinate to the carbonyl oxygen, activating the dicarbonyl compound.

  • Green Catalysts: For more environmentally friendly approaches, catalysts like ceric ammonium nitrate, ferric (III) ammonium nitrate, or even solid-state catalysts like KHSO₄/SiO₂ have been shown to be effective, sometimes under solvent-free conditions.[8][9][10]

Troubleshooting Catalyst Choice: If your reaction is slow or incomplete, your catalyst may be inefficient. If you are observing significant side product formation, the catalyst might be too harsh. It is often beneficial to screen a small panel of catalysts to identify the one that provides the best balance of reaction rate and selectivity for your specific setup.

Experimental Protocols & Data

Protocol 1: General Procedure for Catalyst Screening

This protocol provides a framework for systematically evaluating different catalysts to optimize the yield of 2-[(4-methoxyanilino)methylene]-1,3-cyclohexanedione.

Step-by-Step Methodology:

  • Reactant Preparation: In a series of parallel reaction vessels, place 1,3-cyclohexanedione (1.0 mmol, 112.1 mg).

  • Solvent and Amine Addition: To each vessel, add the chosen solvent (e.g., toluene, 5 mL) and 4-methoxyaniline (1.0 mmol, 123.1 mg).

  • Catalyst Addition: To each vessel, add a different catalyst (e.g., 5-10 mol%).

  • Reaction: Stir the mixtures at the desired temperature (e.g., room temperature or reflux).

  • Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixtures to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

  • Analysis: Analyze the yield and purity of the product from each reaction.

Table 1: Comparison of Catalytic Systems for Enaminone Synthesis
CatalystSolventTemperatureTypical Yield Range (%)Reference
NoneMethanolRoom Temp.Moderate to Good[11]
Acetic AcidXylene (reflux)~140 °CGood[12]
AlCl₃1,4-Dioxane80 °C70-80[3][13]
Ceric Ammonium NitrateNoneRoom Temp.70-93[10]
Ferric (III) Ammonium NitrateNoneRoom Temp.69-92[9]
KHSO₄/SiO₂Solid-state grindingRoom Temp.High[8]

Visualizing the Process

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis of 2-[(4-methoxyanilino)methylene]-1,3-cyclohexanedione.

TroubleshootingWorkflow start Low Yield or Impure Product check_purity Check Reactant Purity (1,3-Cyclohexanedione & 4-Methoxyaniline) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok purify Purify Reactants (e.g., Recrystallization) purity_ok->purify No check_conditions Review Reaction Conditions (Stoichiometry, Temp., Time) purity_ok->check_conditions Yes purify->check_purity conditions_ok Conditions Optimized? check_conditions->conditions_ok optimize_conditions Systematically Vary Temperature and Time conditions_ok->optimize_conditions No check_catalyst Evaluate Catalyst System conditions_ok->check_catalyst Yes optimize_conditions->check_conditions catalyst_ok Catalyst Effective? check_catalyst->catalyst_ok screen_catalysts Screen Different Catalysts (Acidic, Basic, Lewis Acid) catalyst_ok->screen_catalysts No check_workup Assess Work-up & Purification catalyst_ok->check_workup Yes screen_catalysts->check_catalyst workup_ok Minimal Product Loss? check_workup->workup_ok optimize_workup Modify Purification (e.g., Different Recrystallization Solvent) workup_ok->optimize_workup No success Improved Yield & Purity workup_ok->success Yes optimize_workup->check_workup

Caption: A decision tree for troubleshooting low yield in enaminone synthesis.

Reaction Mechanism Overview

The formation of 2-[(4-methoxyanilino)methylene]-1,3-cyclohexanedione is a condensation reaction that proceeds via a nucleophilic attack of the amine on a carbonyl group of the dicarbonyl compound, followed by dehydration.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dione 1,3-Cyclohexanedione Hemiaminal Hemiaminal Intermediate 1,3-Dione->Hemiaminal + Amine Amine 4-Methoxyaniline Amine->Hemiaminal Enamine Enamine Intermediate Hemiaminal->Enamine - H₂O (Dehydration) Product 2-[(4-Methoxyanilino)methylene] -1,3-cyclohexanedione Enamine->Product Tautomerization

Caption: Simplified reaction pathway for enaminone formation.

References

  • Xu, S.-L., Li, C.-P., & Li, J.-H. (2009). Solid-State Synthesis of β-Enamino Ketones from Solid 1,3-Dicarbonyl Compounds and Ammonium Salts or Amines. Synlett, 2009(05), 818–822. [Link]

  • Irfan, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. [Link]

  • A.S.K., P., & G., S. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. ACG Publications. [Link]

  • Chen, J., et al. (2020). Three-component reactions of aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal to access N-(hetero)aryl-4,5-unsubstituted pyrroles. Beilstein Journal of Organic Chemistry, 16, 2920–2928. [Link]

  • Khosropour, A. R., & Khodaei, M. M. (2004). Bismuth(III) trifluoroacetate in water: A novel and efficient catalytic system for the synthesis of β-enaminones. Tetrahedron Letters, 45(8), 1725-1728.
  • Bandyopadhyay, D., & Mukherjee, S. (2021). β‐Enaminone Synthesis from 1,3‐Dicarbonyl Compounds and Aliphatic and Aromatic Amines Catalyzed by Iron Complexes of Fused Bicyclic Imidazo[1,5‐a]pyridine Derived N‐Heterocyclic Carbenes. ChemistrySelect, 6(43), 11843-11848. [Link]

  • Method for purifying cyclohexanone. (1976).
  • Sridharan, V., Avendaño, C., & Menéndez, J. C. (2007). Ceric Ammonium Nitrate as a Catalyst for the Synthesis of β-Enaminones. Synlett, 2007(13), 2133–2142. [Link]

  • MDPI. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. [Link]

  • Al-Zaydi, K. M. (2014). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 19(12), 20087–20100. [Link]

  • ResearchGate. (n.d.). Analysis and purification of hydrogenation products of resorcinol. [Link]

  • PubMed. (2020). Heterocyclization of 2-(2-phenylhydrazono)cyclohexane-1,3-dione to Synthesis Thiophene, Pyrazole and 1,2,4-triazine Derivatives with Anti-Tumor and Tyrosine Kinase Inhibitions. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of enaminone 1 and its reactions with o-aminophenol, o-aminothiophenol, ethanolamine and cysteamine hydrochloride. [Link]

  • ACS Publications. (2019). Knoevenagel/Tandem Knoevenagel and Michael Adducts of Cyclohexane-1,3-dione and Aryl Aldehydes: Synthesis, DFT Studies, Xanthine Oxidase Inhibitory Potential, and Molecular Modeling. [Link]

  • Chen, J., et al. (2020). Three-component reactions of aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal to access N-(hetero)aryl-4,5-unsubstituted pyrroles. Beilstein Archives. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. [Link]

  • ResearchGate. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). [Link]

  • Chen, J., et al. (2020). Three-Component Reactions of Aromatic Amines, 1,3-Dicarbonyl Compounds and α-Bromoacetaldehyde Acetal to Access N-Aryl/HetAryl-4,5-unsubstituted Pyrroles. Beilstein Archives. [Link]

  • Beilstein Journal of Organic Chemistry. (2025). General method for the synthesis of enaminones via photocatalysis. [Link]

  • Saczewski, F., et al. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 41(2), 219–225. [Link]

  • ACS Publications. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. [Link]

  • DU Chem. (2020). Experimental Procedures Cyclohexene to cis-1,2-cyclohexanediol. [Link]

  • ResearchGate. (n.d.). Optimization of conditions for Knoevenagel condensation reaction. [Link]

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione

Introduction: Understanding the Solubility Puzzle Welcome to the technical support center for 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione. As a promising scaffold in medicinal chemistry and materials science, th...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Solubility Puzzle

Welcome to the technical support center for 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione. As a promising scaffold in medicinal chemistry and materials science, this enaminone derivative presents unique opportunities but also significant challenges, most notably its limited solubility in common organic solvents. This guide is designed for researchers, scientists, and drug development professionals to provide a foundational understanding of the molecule's properties, answer frequently asked questions, and offer in-depth, field-proven troubleshooting protocols to systematically overcome solubility hurdles.

The core of the issue lies in the molecule's inherent structure. The planar, rigid nature of the enaminone system, combined with the lipophilic methoxy-substituted aniline ring, promotes strong intermolecular π-π stacking and crystal lattice energy.[1] These forces require substantial energy to overcome during the dissolution process, leading to the poor solubility characteristics often observed in the lab. This guide will walk you through logical, step-by-step strategies to mitigate these issues effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when working with 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione.

Q1: My compound won't dissolve in standard solvents like ethanol or ethyl acetate. Why is this happening? A1: The molecular structure is the primary culprit. The combination of a rigid, planar enaminone core and a substituted aromatic ring leads to high crystal lattice energy.[1] This means the molecules are packed very tightly and efficiently in their solid state. Solvents like ethanol and ethyl acetate may not have sufficient energy or the right polarity to effectively break apart these strong intermolecular forces, resulting in poor solubility.

Q2: What are the best starting solvents to try for this class of compound? A2: Based on the structure, a good starting point is to screen a range of solvents with varying polarities. We recommend beginning with more polar, aprotic solvents which are known to be effective for many poorly soluble compounds.[2] Consider starting with:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • 1,4-Dioxane

These solvents have strong hydrogen bond accepting capabilities and dipole moments that can disrupt the crystal lattice more effectively than simple alcohols or esters.

Q3: Is it safe to use heat to try and dissolve the compound? What are the risks? A3: Applying heat can often increase solubility, as the added thermal energy helps overcome the crystal lattice forces.[3][4] However, this must be done with caution. The primary risks are thermal degradation of the compound or the formation of a supersaturated solution. A supersaturated solution is thermodynamically unstable and can lead to the compound crashing out of solution upon cooling, often in an uncontrolled manner.[1] Always perform a small-scale test and assess the stability of the resulting solution at your target temperature and after cooling.

Q4: I've heard about co-solvents. What are they and when should I use them? A4: A co-solvent is a water-miscible organic solvent used in combination with another solvent to increase the solubility of a poorly soluble compound.[5][6] You should consider using a co-solvent system when a single solvent provides insufficient solubility or when you need to create a formulation that is compatible with aqueous systems for biological assays.[7] For example, a small amount of DMSO (a strong primary solvent) mixed with a larger volume of ethanol or a polyethylene glycol (PEG) solution can often achieve higher solubility than either solvent alone.[5]

Q5: Can I adjust the pH to improve solubility? A5: While pH adjustment is a powerful technique for ionizable compounds, it should be approached with extreme caution for enaminones.[5][7] The enaminone linkage can be susceptible to acid-catalyzed hydrolysis, potentially cleaving your molecule.[8][9] While the aniline nitrogen is weakly basic, a very low pH required for protonation might compromise stability. Similarly, forcing deprotonation of the dione moiety would require a strongly basic environment. It is critical to first assess the pH stability of your compound before attempting any pH-based solubility enhancement.

Part 2: In-Depth Troubleshooting & Optimization Guides

This section provides structured workflows and detailed explanations for systematically tackling solubility problems.

Guide 1: The Systematic Approach to Solvent Selection

Instead of random trial and error, a logical, tiered approach to solvent screening will save time and resources. The goal is to identify a solvent or solvent system that can dissolve the required concentration of your compound while maintaining its chemical integrity.

Below is a workflow diagram illustrating a systematic process for troubleshooting solubility.

G start Start: Compound Insoluble in Initial Solvent purity Step 1: Verify Compound Purity & Solid Form (Amorphous vs. Crystalline) start->purity screening Step 2: Systematic Solvent Screening (Polar Aprotic, Polar Protic, Non-Polar) purity->screening success1 Success: Solubility Goal Met screening->success1 Is solubility sufficient? cosolvent Step 3: Introduce Co-Solvent Systems (e.g., DMSO/Ethanol, NMP/PEG400) screening->cosolvent No end End: Optimized Solubilization Protocol success1->end cosolvent->success1 Yes heat Step 4: Controlled Heating (Assess thermal stability. Monitor for precipitation upon cooling) cosolvent->heat No heat->success1 Yes advanced Step 5: Consider Advanced Formulation (Solid Dispersions, Surfactants, Lipid-Based Systems) heat->advanced No advanced->end

Caption: A logical workflow for overcoming solubility issues.

Guide 2: Leveraging Co-Solvency for Enhanced Solubility

When a single solvent fails, a co-solvent system often provides the necessary solubilizing power. The principle is to blend a strong, but potentially toxic or viscous solvent (like NMP or DMSO) with a more benign, lower-viscosity solvent (like ethanol, propylene glycol, or PEG 400) to create a medium with optimal properties.[5][10]

Commonly Used Co-Solvents in Preclinical Formulations [7]

Co-SolventClassKey PropertiesCommon Use Case
Dimethyl Sulfoxide (DMSO) Polar AproticExcellent solubilizer, high polarity.Stock solutions, initial screening. Often diluted for assays.
N-Methyl-2-pyrrolidone (NMP) Polar AproticHigh solubilizing power, less volatile than DMSO.Preclinical formulations, often in combination with other vehicles.
Polyethylene Glycol 400 (PEG 400) Polar ProticWater-miscible, low toxicity, good solubilizer.Oral and parenteral formulations. Often used with stronger solvents.
Ethanol Polar ProticVolatile, good solvent for many organics, water-miscible.Diluent in co-solvent systems, parenteral formulations.
Propylene Glycol (PG) Polar ProticWater-miscible, viscous, low toxicity.Oral and injectable formulations, often mixed with water or ethanol.

Experimental Insight: The utility of co-solvents is based on creating a solvent environment with a polarity that is "just right" for the solute.[7] For a molecule like 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione, which has both lipophilic (aromatic ring) and polar (dione, amine) features, a mixture of solvents can better accommodate these different regions of the molecule than a single solvent can.

Guide 3: Advanced Strategies for Recalcitrant Compounds

If standard solvent and co-solvent approaches are insufficient, more advanced formulation techniques may be necessary, particularly in a drug development context. These methods aim to alter the physical state of the drug to enhance solubility.[3]

  • Solid Dispersions: This involves dispersing the compound in an inert, hydrophilic carrier at the molecular level.[1] By preventing the molecule from crystallizing, the high energy amorphous form is maintained, which has a significantly higher apparent solubility.[11][12]

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecule, allowing it to be dispersed in an aqueous medium.[13]

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipids or self-emulsifying drug delivery systems (SEDDS) can dramatically improve absorption by leveraging the body's natural lipid absorption pathways.[1][11]

Part 3: Experimental Protocols & Methodologies

This section provides detailed, step-by-step instructions for key experiments.

Protocol 1: Isothermal Solubility Determination

This protocol establishes the equilibrium solubility of your compound in a given solvent at a specific temperature.

Materials:

  • 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione

  • Selected organic solvents (e.g., DMSO, Ethanol, Acetonitrile)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of the compound to a pre-weighed 2 mL vial. The presence of undissolved solid at the end is crucial to ensure saturation.[14]

  • Record the exact weight of the added compound.

  • Add a known volume (e.g., 1 mL) of the selected solvent to the vial.

  • Seal the vial tightly and vortex vigorously for 1 minute.

  • Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

  • Equilibrate the mixture for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, visually confirm that excess solid remains.

  • Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant and dilute it with a suitable mobile phase or solvent for analysis.

  • Quantify the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method.

  • Express the solubility in mg/mL or molarity.

Protocol 2: Co-Solvent System Evaluation

This protocol helps determine the optimal ratio of a co-solvent mixture.

Materials:

  • Same as Protocol 1

  • Primary solvent (e.g., NMP)

  • Secondary solvent (e.g., PEG 400)

Procedure:

  • Prepare a series of co-solvent mixtures in different ratios (e.g., 10:90, 20:80, 30:70, 50:50 v/v of NMP:PEG 400).

  • For each co-solvent mixture, perform the Isothermal Solubility Determination as described in Protocol 1.

  • Add an excess amount of the compound to a vial containing 1 mL of a specific co-solvent mixture.

  • Equilibrate, centrifuge, and quantify the concentration in the supernatant for each ratio.

  • Plot the solubility (mg/mL) against the percentage of the primary solvent (NMP) in the mixture.

  • The resulting plot will show the co-solvent ratio that provides the maximum solubility for your compound.

Part 4: Understanding the "Why": Molecular Structure and Interactions

A deeper understanding of the molecule's structure provides insight into why certain solubilization strategies are more effective than others.

G cluster_0 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione cluster_1 Key Structural Features & Interactions mol lipophilic Lipophilic Region (4-Methoxyphenyl group) - Favors non-polar solvents - Contributes to poor aqueous solubility lipophilic->mol h_bond Hydrogen Bond Acceptors (Carbonyl groups) - Interact with protic solvents h_bond->mol planar Planar Enaminone System - Promotes strong π-π stacking - High crystal lattice energy planar->mol

Caption: Key molecular features influencing solubility.

  • Lipophilic Region: The methoxy-aniline ring is hydrophobic, favoring interactions with non-polar or less polar solvents. This is a primary reason for its poor solubility in highly polar solvents like water.[1]

  • Hydrogen Bond Acceptors: The two carbonyl (C=O) groups on the cyclohexanedione ring can act as hydrogen bond acceptors, allowing for interactions with protic solvents like alcohols or water.

  • Planar Enaminone System: This rigid, flat structure is ideal for efficient packing in a crystal lattice. The overlapping p-orbitals allow for strong van der Waals forces and π-π stacking between molecules, which is a major energetic barrier to dissolution.[1]

By understanding these competing features, you can rationally select solvents that can interact favorably with all parts of the molecule simultaneously, such as polar aprotic solvents (DMSO, DMF) or carefully designed co-solvent mixtures.

References

  • BenchChem. (2025).
  • Karamessini, D., et al. (2022). Functional pH-responsive polymers containing dynamic enaminone linkages for the release of active organic amines. RSC Publishing.
  • BenchChem. (2025). Solubility Profile of 4-methylcyclohexane-1,3-diamine in Organic Solvents: A Technical Guide.
  • Al-Bayati, M., & Bari, A. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
  • Zhang, C., et al. (2017). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions.
  • Gohil, R. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Wang, S., et al. (2020). 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis.
  • Verma, R. K., & Kumar, S. (2021). Solubility and Solubility Enhancement Techniques: A Comprehensive Review. GSC Biological and Pharmaceutical Sciences.
  • Bhalani, D. V. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • RSC Publishing. (2022). Functional pH-responsive polymers containing dynamic enaminone linkages for the release of active organic amines.
  • Drug Development & Delivery. (2024). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review.
  • CymitQuimica. (n.d.). CAS 504-02-9: 1,3-Cyclohexanedione.
  • WuXi AppTec. (2024).
  • International Journal of Pharmaceutical Sciences. (2024). Solubility Enchantment Of Poorly Soluble Drug.
  • MCE. (n.d.).
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.

Sources

Troubleshooting

Best recrystallization and purification techniques for 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling the synthesis and purification of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling the synthesis and purification of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione . Due to its unique structural properties, standard diketone or aniline purification protocols often fail. This guide provides field-proven, self-validating methodologies to ensure high-purity isolation.

Core Principles: Understanding Your Molecule

Before troubleshooting, it is critical to understand the physicochemical nature of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione. This molecule is a1[1].

The electron-donating 4-methoxy group on the aniline ring increases electron density across the conjugated system. This strongly reinforces the intramolecular hydrogen bond between the enamine N–H and the adjacent carbonyl oxygen of the cyclohexanedione ring.

Causality in Purification: Because of this dominant intramolecular hydrogen bonding, the molecule behaves more lipophilically than its individual functional groups suggest. It does not readily form intermolecular hydrogen bonds with highly polar solvents like water, but it crystallizes exceptionally well from , which are capable of dissolving polar impurities while leaving the enaminone intact.

Troubleshooting FAQs

Q: My crude product is "oiling out" instead of forming crystals during cooling. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the compound precipitates above its melting point in the solvent mixture. This is often exacerbated by unreacted 4-methoxyaniline or triethyl orthoformate, which act as plasticizers and depress the melting point of the mixture. The Fix: Reheat the mixture until it is completely homogeneous. Add 10–20% more of the primary solvent (e.g., Ethanol) to lower the saturation temperature. Seed the solution with a pure crystal while it is still warm, and cool the flask very slowly (e.g., inside a warm water bath that naturally cools to room temperature).

Q: I observe a persistent pink or brown discoloration in my crystals. What is it, and how do I remove it? A: Aniline derivatives, including 4-methoxyaniline, are highly susceptible to air oxidation, forming highly colored azo or quinoid byproducts during the condensation reaction. The Fix: Treat the hot recrystallization solution with activated charcoal (Norit, 5-10% w/w) for 5–10 minutes before performing a hot gravity filtration. Ensure the filtration is done quickly through a pre-warmed Celite pad to prevent the enaminone from crystallizing in the funnel stem.

Q: Can I use water as an anti-solvent to force precipitation? A: It is highly discouraged. While the enaminone is insoluble in water, the rapid addition of water to an alcoholic solution forces the product to "crash out" as an amorphous solid rather than a crystalline lattice. This 2[2], leading to a sticky, impure product that is exceedingly difficult to dry.

Solvent Selection Matrix

Summarizing quantitative and qualitative data for solvent selection:

Solvent SystemSolvency (Hot)Solvency (Cold)Expected YieldPurity ProfileMechanistic Notes
Absolute Ethanol HighLow75–85%ExcellentBest single-solvent system. Disrupts intermolecular H-bonds of impurities.
Ethyl Acetate / Hexane (1:2) High (in EtOAc)Very Low80–90%ExcellentIdeal for highly lipophilic impurities. Requires careful antisolvent addition.
Methanol Very HighModerate60–70%GoodLower recovery due to higher cold solubility. Prone to supersaturation.
Dichloromethane (DCM) Very HighVery HighN/AN/AToo soluble for crystallization; useful only for column chromatography loading.
Water InsolubleInsolubleN/APoorCauses amorphous precipitation. Avoid use as an antisolvent.

Validated Experimental Protocols

Protocol A: Standard Recrystallization (Absolute Ethanol)

Use this protocol if your crude purity is >85% (determined via TLC or crude NMR).

  • Dissolution: Place 1.0 g of crude 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione in a 50 mL Erlenmeyer flask. Add 10 mL of absolute ethanol.

  • Heating: Heat to a gentle boil on a hot plate with magnetic stirring.

    • Validation Check: The solid should dissolve completely. If undissolved solid remains, add hot ethanol dropwise (up to 5 mL extra) until a clear solution is achieved.

  • Decolorization (If needed): If the solution is dark brown/pink, add 50 mg of activated charcoal. Boil for 5 minutes, then perform a hot gravity filtration through fluted filter paper.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours.

    • Causality: Slow cooling allows the enaminone to thermodynamically favor the formation of a highly ordered crystal lattice, excluding impurities from the matrix.

  • Yield Maximization: Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 30 minutes.

  • Isolation: Filter the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2–3 mL of ice-cold ethanol to remove surface mother liquor.

  • Drying: Dry under high vacuum for 12 hours.

    • Validation Check: The final product should be a vibrant yellow, free-flowing crystalline powder.

Protocol B: Silica Gel Column Chromatography

Use this protocol if the crude mixture is heavily degraded or contains >15% impurities.

  • Preparation: Pack a silica gel column using a solvent system of Hexane:Ethyl Acetate (70:30 v/v).

  • Dry Loading: Dissolve the crude mixture in a minimal amount of DCM. Add silica gel (3× the weight of the crude), and evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Load this evenly onto the top of the column.

    • Causality: Dry loading prevents the moderately polar enaminone from streaking down the column, ensuring sharp band elution.

  • Elution: Elute with Hexane:EtOAc (70:30).

    • Validation Check: Monitor via TLC (UV active). The highly conjugated enaminone will elute as a bright yellow band, cleanly separating from the more polar unreacted 4-methoxyaniline.

  • Recovery: Combine the pure fractions, concentrate under reduced pressure, and subject the resulting solid to a "polish" recrystallization using Protocol A to ensure absolute crystalline purity.

Purification Decision Workflow

PurificationWorkflow Crude Crude 2-[(4-Methoxyanilino)methylene] -1,3-cyclohexanedione PurityCheck Assess Purity via TLC/NMR Crude->PurityCheck HighPurity Purity > 85% (Minor Impurities) PurityCheck->HighPurity Yes LowPurity Purity < 85% (Major Impurities / Tars) PurityCheck->LowPurity No Recryst Recrystallization (Absolute Ethanol or EtOAc/Hexane) HighPurity->Recryst Column Silica Gel Chromatography (Eluent: Hexane/EtOAc) LowPurity->Column Pure Pure Enaminone Product (>98% Purity) Recryst->Pure Column->Recryst Polish

Workflow for the purification of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione.

References

  • Photocyclization of aryl enaminones. An efficient route to indole alkaloid synthons. CDN Science Pub.1

  • An Efficient One-Pot Three-Component Synthesis of Some New Polyhydroquinolines via Enaminone Intermediates. Sohag University.

  • Synthesis of some sulfonamide incorporating enaminone, quinolone moieties and thiazoloquinazoline derivative induce the cytoprotective enzyme NAD(P) H: Quinone Oxidoreductase 1. Allied Academies.2

Sources

Optimization

Technical Support Center: Catalyst Optimization for the Synthesis of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione

Welcome to the technical support center for the synthesis of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial Knoevenagel condensation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Introduction: The Chemistry and its Challenges

The target molecule, 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione, is a β-enaminone. These structures are valuable intermediates in the synthesis of a wide range of biologically active heterocyclic compounds and pharmaceuticals.[1] The synthesis involves the condensation of 4-methoxyaniline and 1,3-cyclohexanedione. While seemingly straightforward, this reaction is an equilibrium-driven process that presents several optimization challenges. Key issues include achieving high yields, minimizing reaction times, and preventing the formation of impurities. The choice of catalyst is paramount to overcoming these hurdles.[2][3] This guide provides a structured approach to troubleshooting and catalyst selection to ensure the successful synthesis of this important building block.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low (< 60%). What are the most likely causes and how can I fix this?

A1: Low yield is the most common issue and typically points to an incomplete reaction or product loss during workup. The primary culprit is often the presence of water, which hinders the reaction equilibrium.

  • Inefficient Water Removal: The condensation of an amine with a dicarbonyl compound produces water. According to Le Châtelier's principle, this water must be removed to drive the reaction forward.

    • Solution: Employ a Dean-Stark apparatus when using a suitable solvent like toluene. This azeotropically removes water as it forms, effectively pushing the reaction to completion.[4] If using a solvent like ethanol where a Dean-Stark trap is not effective, consider adding a desiccant like 4 Å molecular sieves.[1][5]

  • Sub-optimal Catalyst Choice or Loading: The catalyst's role is to facilitate both the initial nucleophilic attack and the subsequent dehydration. An inappropriate catalyst or incorrect concentration can lead to a stalled reaction.

    • Solution: p-Toluenesulfonic acid (p-TSA) is an inexpensive, effective, and commonly used acid catalyst for this type of transformation.[6][7][8] Start with a catalytic amount (1-5 mol%). If the reaction is still slow, a slight increase in catalyst loading may be beneficial, but excessive acid can lead to side reactions.

  • Insufficient Reaction Time or Temperature: Condensation reactions are often not instantaneous.

    • Solution: Ensure the reaction is run for an adequate duration. Monitor progress using Thin-Layer Chromatography (TLC). The reaction is typically run at the reflux temperature of the solvent (e.g., toluene, ~110 °C) to ensure sufficient energy for the dehydration step.[4]

Troubleshooting_Low_Yield start Low Yield Observed check_water Is water being actively removed? start->check_water check_catalyst Is the catalyst appropriate and at the correct loading? check_water->check_catalyst Yes solution_water Implement Dean-Stark trap with Toluene or add 4Å Molecular Sieves. check_water->solution_water No check_conditions Are reaction time and temperature sufficient? check_catalyst->check_conditions Yes solution_catalyst Use p-TSA (1-5 mol%). Consider other Brønsted or Lewis acids. check_catalyst->solution_catalyst No solution_conditions Increase reflux time. Monitor reaction progress via TLC. check_conditions->solution_conditions No end Yield should improve. If not, check starting material purity. check_conditions->end Yes

Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm observing a significant amount of a dark, tarry side product. What is it and how can I prevent its formation?

A2: Dark, insoluble byproducts are often the result of polymerization or self-condensation of the 1,3-cyclohexanedione starting material, particularly under harsh conditions.

  • Excessive Catalyst Concentration: While catalytic acid is necessary, too much can promote unwanted side reactions.

    • Solution: Reduce the catalyst loading to the minimum effective amount (start at 1 mol%). Ensure the catalyst is fully dissolved and evenly distributed in the reaction mixture.

  • High Reaction Temperature: Excessively high temperatures can accelerate the rate of side reactions more than the desired condensation.

    • Solution: While reflux is generally required, ensure you are not overheating the reaction. Use a reflux condenser and maintain a steady, controlled reflux. Toluene is often a good solvent choice as its boiling point is suitable for the reaction without being excessively high.

  • Air Oxidation: Anilines, especially at high temperatures, can be susceptible to air oxidation, which can lead to colored impurities.

    • Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is a simple measure that can significantly improve the color and purity of the final product.

Q3: The reaction seems to work, but I lose most of my product during purification. How can I improve the workup and isolation?

A3: Product loss during workup is often due to solubility issues or improper crystallization technique.

  • Product Solubility: The product has moderate polarity. Washing with a highly polar solvent like water can be effective, but excessive washing can lead to losses if the product has some aqueous solubility.

    • Solution: After cooling the reaction, the product often precipitates. Collect the solid by vacuum filtration. Wash the crude solid with a cold, non-polar solvent like hexane or diethyl ether to remove non-polar impurities. Then, perform a recrystallization.

  • Recrystallization: This is the most effective purification method for this product.

    • Recommended Protocol: Dissolve the crude solid in a minimal amount of hot ethanol or ethyl acetate. If the solution is colored, you can add a small amount of activated charcoal and hot filter it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

Catalyst Optimization & FAQs

Q4: What class of catalyst is most effective for this reaction? Are there "greener" alternatives?

A4: This reaction is a Knoevenagel condensation, which is typically catalyzed by a base, an acid, or an organocatalyst. For the condensation of a less reactive aniline with a dicarbonyl, acid catalysis is generally preferred.

  • Brønsted Acids: p-Toluenesulfonic acid (p-TSA) is a highly effective, inexpensive, and robust catalyst for this reaction.[6][7][9] Other acids like sulfuric acid could also be used, but p-TSA is a solid, making it easier to handle.

  • Lewis Acids: Lewis acids like AlCl₃, TiCl₄, or ZrOCl₂·8H₂O can also catalyze the reaction, often under milder conditions. However, they can be more expensive and require stricter anhydrous conditions.

  • Green Alternatives: For researchers focused on sustainable chemistry, several greener options have been explored for related reactions. These include using solid acid catalysts that can be recovered and reused, or even biocatalysts.[2][3] Some studies have shown success with natural extracts or running the reaction in environmentally benign solvents like water or polyethylene glycol (PEG).[10]

Catalyst TypeExample CatalystTypical ConditionsAdvantagesDisadvantages
Brønsted Acid p-Toluenesulfonic Acid (p-TSA)1-5 mol%, Toluene, Reflux (Dean-Stark)Inexpensive, highly effective, easy to handleCan be corrosive, may need neutralization
Lewis Acid Aluminum Chloride (AlCl₃)Catalytic amount, DCM or Toluene, RT to 60°CCan be effective at lower temperaturesMoisture sensitive, stoichiometric waste
Heterogeneous Basic-Meso-ZSM-520 mg per 2 mmol substrate, 50°CReusable, easy to separate from productMay have lower activity, higher initial cost
Green Catalyst Boric AcidCatalytic amount, Aqueous EthanolEnvironmentally benign, mild conditionsMay require longer reaction times

Q5: Can you explain the mechanistic role of the acid catalyst in this reaction?

A5: The acid catalyst plays a dual role in the reaction mechanism, accelerating two key steps:

  • Activation of the Carbonyl Group: The acid protonates one of the carbonyl oxygens of the 1,3-cyclohexanedione. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen of 4-methoxyaniline.

  • Facilitating Dehydration: After the initial addition, a carbinolamine intermediate is formed. The acid then protonates the hydroxyl group of this intermediate, turning it into a good leaving group (H₂O). The subsequent elimination of water is the rate-limiting step and is crucial for the formation of the final C=C double bond of the enaminone product.

Reaction_Mechanism cluster_0 Step 1: Carbonyl Activation & Nucleophilic Attack cluster_1 Step 2: Dehydration Reactants 1,3-Cyclohexanedione + 4-Methoxyaniline Activated_Dione Protonated Dione (Enhanced Electrophilicity) Reactants->Activated_Dione H⁺ (Catalyst) Carbinolamine Carbinolamine Intermediate Activated_Dione->Carbinolamine Nucleophilic Attack Protonated_Carbinolamine Protonated Intermediate (-OH becomes -OH₂⁺) Carbinolamine->Protonated_Carbinolamine H⁺ (Catalyst) Product Final Enaminone Product + H₂O Protonated_Carbinolamine->Product Elimination of H₂O

Caption: Simplified mechanism of acid-catalyzed enaminone formation.

Recommended Experimental Protocol

This protocol is a robust starting point for the synthesis, based on common and effective methods reported in the literature.

Materials:

  • 1,3-Cyclohexanedione (1.0 eq)

  • 4-Methoxyaniline (1.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TSA) (0.02 eq)

  • Toluene

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is dry.

  • Charging the Flask: To the flask, add 1,3-cyclohexanedione (1.0 eq), 4-methoxyaniline (1.0 eq), p-TSA (0.02 eq), and toluene (approx. 5 mL per mmol of 1,3-cyclohexanedione).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Toluene and water will begin to co-distill and collect in the Dean-Stark trap. The denser water will separate to the bottom. Continue refluxing until no more water is collected in the trap (typically 2-4 hours).

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The disappearance of the 4-methoxyaniline spot is a good indicator of completion.

  • Workup: Once complete, cool the reaction mixture to room temperature. The product will often precipitate as a yellowish solid.

  • Isolation: Collect the crude product by vacuum filtration. Wash the solid with a small amount of cold toluene or hexane to remove soluble impurities.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione as yellow crystals.

References

  • Green Chemistry. (n.d.). Synthesis of α-enaminones from cyclic ketones and anilines using oxoammonium salt as an oxygen transfer reagent. RSC Publishing. [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (n.d.). Synthesis and crystal structure of 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione. PMC. [Link]

  • New Journal of Chemistry. (n.d.). The p-toluenesulfonic acid catalyzed single pot synthesis of tetracyclic 1,2-dihydroquinolines: a metal free approach. RSC Publishing. [Link]

  • ResearchGate. (2013). P-Toluenesulfonic acid-catalyzed solvent-free synthesis and biological evaluation of new 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino- 4H-3-arylpyrazole derivatives. [Link]

  • Molecules. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC - NIH. [Link]

  • Molecules. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. [Link]

  • Preprints.org. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. [Link]

  • ResearchGate. (n.d.). β -Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis. [Link]

  • ResearchGate. (2025). ChemInform Abstract: A Green and Highly Efficient Protocol for Catalyst-Free Knoevenagel Condensation and Michael Addition of Aromatic Aldehydes with 1,3-Cyclic Diketones in PEG-400. [Link]

  • Google Patents. (n.d.). A new process for the manufacture of 1,3-cyclohexanedione.
  • Molecules. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI. [Link]

  • JEWLScholar@MTSU. (n.d.). Comparison of Amino Acid-Catalyzed Reaction Options for the Knoevenagel Condensation. [Link]

  • Molecules. (2025). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. MDPI. [Link]

  • SciELO. (n.d.). A Facile and Practical p-Toluenesulfonic Acid Catalyzed Route to Dicoumarols Containing an Aroyl group. [Link]

  • ACS Omega. (2022). Three Component Cascade Reaction of Cyclohexanones, Aryl Amines, and Benzoylmethylene Malonates: Cooperative Enamine-Brønsted Acid Approach to Tetrahydroindoles. [Link]

  • NSF PAR. (2023). Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of 4,5-Diphosphonyldihydropyridazines a. [Link]

  • p-Toluene-sulfonic Acid-catalyzed One-pot, Three-component Synthesis of 4-(4-(Piperidin-1-yl)phenyl). (n.d.). [Link]

  • PubMed. (2019). Cyclohexane-1,3-dione as a Derivatizing Agent for the Analysis of Aldehydes by Micelar Electrokinetic Chromatography With Diode Array Detection. [Link]

  • ResearchGate. (2008). (PDF) ChemInform Abstract: Improved Synthesis of 6-(4-Methoxyphenyl)-2,4-dichloro-1,3,5-triazine and 2,4-Bis(resorcinyl)-substituted UV Light Absorbing Derivatives. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Machine learning-guided strategies for reaction conditions design and optimization. [Link]

  • Molecules. (2020). Synthesis of Enaminones-Based Benzo[d]imidazole Scaffold: Characterization and Molecular Insight Structure. MDPI. [Link]

Sources

Troubleshooting

Minimizing side reactions and byproducts in 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione preparation

Technical Support Center: Synthesis of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione Welcome to the dedicated technical support guide for the synthesis of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione. This...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione

Welcome to the dedicated technical support guide for the synthesis of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione. This resource is designed for chemistry professionals engaged in pharmaceutical and materials science research. Our goal is to move beyond simple procedural outlines and provide a deeper understanding of the reaction's nuances. By explaining the causality behind each experimental choice, we aim to empower you to not only troubleshoot common issues but also to strategically optimize the synthesis for purity and yield.

This guide is structured into two main sections: a Troubleshooting Guide to address specific experimental failures and an FAQ Section for broader mechanistic and procedural inquiries.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses the most common issues encountered during the synthesis, providing a diagnosis of the potential cause and a validated solution.

Issue 1: Low or No Product Yield

Question: My reaction has run for the prescribed time, but TLC analysis shows a significant amount of starting material remaining, and the final isolated yield is very low. What is causing this and how can I fix it?

Answer: Low yield in this enaminone synthesis is typically traced back to an incomplete reaction, which is governed by chemical equilibrium. The formation of the enaminone from 1,3-cyclohexanedione and p-anisidine is a condensation reaction that releases one equivalent of water.

Causality: According to Le Châtelier's principle, the presence of this water byproduct in the reaction medium can push the equilibrium back towards the starting materials, preventing the reaction from reaching completion.

Recommended Solutions:

  • Azeotropic Water Removal: The most robust solution is to actively remove water as it forms. Switching the solvent from ethanol to toluene and equipping the reaction apparatus with a Dean-Stark trap is highly effective. Toluene forms a low-boiling azeotrope with water, which is collected in the trap, physically removing it from the reaction and driving the equilibrium towards the product.

  • Extended Reaction Time & Thermal Input: If modifying the solvent system is not feasible, increasing the reaction time and ensuring consistent heating under reflux can help push the reaction further, albeit less efficiently than active water removal.

  • Stoichiometry Check: Ensure the molar ratios of your reactants are correct. While a 1:1 ratio is theoretically required, impurities or handling errors can alter the effective ratio. Re-verify the purity and mass of your starting materials.

Below is a logical workflow to diagnose and resolve issues related to low product yield.

G start Low Product Yield Observed check_tlc Analyze Reaction Mixture by TLC start->check_tlc incomplete High Concentration of Starting Materials check_tlc->incomplete Incomplete? side_products Multiple Unidentified Spots check_tlc->side_products Side Products? action_water Implement Water Removal (Dean-Stark Trap with Toluene) incomplete->action_water action_time Increase Reaction Time and/or Temperature incomplete->action_time action_purify Optimize Purification (Column Chromatography) side_products->action_purify end_yield Yield Improved action_water->end_yield action_time->end_yield action_purify->end_yield

Caption: A decision-making diagram for troubleshooting low reaction yields.

Issue 2: The Isolated Product is Highly Discolored (Pink, Brown, or Black)

Question: My final product, which should be a pale yellow solid, is a dark, discolored powder. What causes this impurity, and can it be removed?

Answer: The discoloration is almost certainly due to the oxidation of the p-anisidine starting material. Aromatic amines are highly susceptible to air oxidation, a process often accelerated by heat and light, which generates intensely colored polymeric impurities.

Causality: The lone pair of electrons on the nitrogen atom in p-anisidine makes the aromatic ring electron-rich and prone to oxidative processes that form radical species, leading to coloration.

Recommended Solutions:

  • Inert Atmosphere: The most effective preventative measure is to conduct the reaction under an inert atmosphere. Purge the reaction flask with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the reaction.

  • High-Purity & Fresh Reagents: Use recently purchased, high-purity p-anisidine. If the starting material is already discolored, it should be purified before use (e.g., by recrystallization or distillation).

  • Degassed Solvents: Solvents can contain dissolved oxygen. Degassing the solvent by sparging with nitrogen or using a freeze-pump-thaw technique can minimize this source of oxidation.

  • Purification via Activated Carbon: If the final product is already discolored, it can often be purified. During recrystallization, add a small amount of activated carbon (charcoal) to the hot, dissolved solution. The colored impurities will adsorb onto the surface of the carbon, which can then be removed by hot filtration through a pad of celite.

Issue 3: Product Fails to Solidify or Oiling Out During Crystallization

Question: After the workup, my product is a persistent oil, or it "oils out" as a separate liquid phase during recrystallization instead of forming crystals. How can I induce solidification?

Answer: This issue typically arises from the presence of impurities that depress the melting point of the compound or from using a suboptimal crystallization solvent.

Causality: Impurities disrupt the formation of a stable crystal lattice. Furthermore, if the product is too soluble in the chosen recrystallization solvent even at low temperatures, it will remain in solution or separate as an oil.

Recommended Solutions:

  • Trituration: Before attempting recrystallization, wash the crude oily product with a solvent in which the desired product is insoluble but the impurities are soluble. For this enaminone, cold diethyl ether or hexane are excellent choices. This process, known as trituration, can effectively remove soluble impurities and often induces crystallization.

  • Solvent System Optimization: The ideal recrystallization solvent is one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Acetonitrile has been reported as a favorable solvent for the purification of 1,3-cyclohexanedione derivatives[1]. An ethanol/water mixture is also a good system to try; dissolve the product in a minimum of hot ethanol and add water dropwise until the solution becomes faintly cloudy, then allow it to cool slowly.

  • Scratching & Seeding: If the product remains an oil in a supersaturated solution, induce crystallization by scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, if a small crystal of pure product is available, add it to the cold solution (seeding) to initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the reaction?

A1: The reaction proceeds via a two-step nucleophilic addition-elimination pathway. First, the nitrogen atom of p-anisidine acts as a nucleophile and attacks one of the carbonyl carbons of 1,3-cyclohexanedione. This is followed by proton transfers to form a neutral carbinolamine intermediate. Under heating, this intermediate eliminates a molecule of water to form the stable, conjugated enaminone product. The reaction is often facilitated by mild acid catalysis, which protonates the carbonyl oxygen, making the carbon more electrophilic and a better target for the amine nucleophile.[2][3][4]

G R1 1,3-Cyclohexanedione I1 Carbinolamine Intermediate R1->I1 Nucleophilic Attack R2 p-Anisidine R2->I1 I2 Protonated Intermediate I1->I2 Proton Transfer P 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione I2->P Elimination of Water H2O H₂O I2->H2O

Caption: The mechanistic pathway from reactants to the final enaminone product.

Q2: How critical is the choice of solvent?

A2: Solvent choice is paramount as it influences reaction rate, equilibrium position, and side reactions. The optimal solvent depends on the specific goals of the synthesis.

SolventBoiling Point (°C)Rationale & Use CasePotential Issues
Ethanol 78.4Good solvency for reactants. Can act as a weak protic catalyst. Simple setup.Water byproduct remains, potentially limiting yield.
Methanol 64.7Similar to ethanol but with a lower boiling point, requiring less energy input.Lower temperature may result in slower reaction rates.
Toluene 110.6Highly Recommended. Enables azeotropic removal of water with a Dean-Stark trap, driving the reaction to completion.Higher temperature can increase risk of side reactions. Requires careful handling due to toxicity.
Acetic Acid 118.1Can act as both solvent and acid catalyst, accelerating the reaction.Can be difficult to remove. May promote side reactions if not used judiciously.

Q3: Is an acid or base catalyst required for this synthesis?

A3: This reaction can often proceed thermally without a catalyst, especially in a refluxing solvent like toluene where high temperature and water removal drive the reaction. However, adding a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TSA) or acetic acid, can significantly accelerate the rate of reaction. The acid protonates the carbonyl group of the dione, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine.[3] Strong acids should be avoided as they can lead to unwanted side reactions or hydrolysis of the product.[2][5] Base catalysis is generally not employed for this specific transformation.

Q4: What are the best practices for storing the reactants and the final product?

A4:

  • p-Anisidine: As an aromatic amine, it is sensitive to light and air. It should be stored in an amber bottle, tightly sealed, and preferably under an inert atmosphere (nitrogen or argon) in a cool, dark place.

  • 1,3-Cyclohexanedione: This compound is hygroscopic and should be stored in a desiccator or a tightly sealed container in a dry environment to prevent water absorption.

  • Final Product: The enaminone product is generally stable. However, to ensure long-term integrity, it should be stored in a well-sealed container, protected from light and moisture, at room temperature.

Experimental Protocols

Protocol 1: Optimized Synthesis using Azeotropic Removal

This protocol is designed for maximum yield by actively removing the water byproduct.

  • Apparatus Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add 1,3-cyclohexanedione (11.2 g, 0.10 mol).

  • Reagent Addition: Add p-anisidine (12.3 g, 0.10 mol) and toluene (150 mL).

  • Reaction: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is observed collecting in the trap (typically 3-5 hours).

  • Workup: Allow the reaction mixture to cool to room temperature. The product will often precipitate directly from the toluene. If not, reduce the solvent volume by approximately half using a rotary evaporator.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold hexane to remove any non-polar impurities.

  • Drying: Dry the solid product in a vacuum oven at 50-60°C to a constant weight. The expected product is a pale yellow solid.

Protocol 2: Purification by Recrystallization

This protocol ensures the removal of residual starting materials and colored impurities.

  • Solvent Selection: Place the crude, dried product into an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., acetonitrile[1] or ethanol) and heat the mixture gently with stirring until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small spatula tip of activated carbon, and swirl. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if necessary): If carbon was used, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove the carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly under vacuum.

References

  • MDPI. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners. Available at: [Link]

  • Mohareb, R. M., & Al-Omran, F. (2022). multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. Bulletin of the Chemical Society of Ethiopia. Available at: [Link]

  • Yin, P., et al. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (2006). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
  • Google Patents. (2012). Preparation process of 2-methyl-1, 3-cyclohexanedione.
  • Khudoyberdieva, A.A., et al. (2024). Three-Component Synthesis of Enaminones Based on Homoveratrilamine and Aromatic Aldehydes. Central Asian Journal of Medical and Natural Science. Available at: [Link]

  • Google Patents. (Year N/A). Purification of cyclohexanone.
  • Master Organic Chemistry. (2010). Enamines – formation, properties, reactions, and mechanisms. Available at: [Link]

  • ResearchGate. (Year N/A). Analysis and purification of hydrogenation products of resorcinol. Available at: [Link]

  • ResearchGate. (Year N/A). β‐Enaminone Synthesis from 1,3‐Dicarbonyl Compounds and Aliphatic and Aromatic Amines. Available at: [Link]

  • YouTube. (2017). Mechanism of Enamine Formation Organic Chemistry. Available at: [Link]

  • Beilstein Journals. (2025). General method for the synthesis of enaminones via photocatalysis. Available at: [Link]

  • PubMed. (2021). Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. Available at: [Link]

  • ResearchGate. (Year N/A). Optimization of reaction conditions in the synthesis of 2-amino-4H-benzo[b]pyrans. Available at: [Link]

  • Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available at: [Link]

  • European Patent Office. (Year N/A). Process for producing 2-methyl-1,3-cyclohexanedione and 2-methylresorcinol. Available at: [Link]

  • Chemistry LibreTexts. (2025). Nucleophilic Addition of Amines - Imine and Enamine Formation. Available at: [Link]

  • Medical Research Archives. (2017). Method Optimization for Synthesis of Trisubstitued Quinazoline Derivatives. Available at: [Link]

  • Making Molecules. (2024). Enamines. Available at: [Link]

  • Google Patents. (Year N/A). Industrial production method of 1,3-cyclohexanedione.
  • PMC. (Year N/A). α‐Amination of 1,3‐Dicarbonyl Compounds and Analogous Reactive Enolate‐Precursors Using Ammonia under Oxidative Conditions. Available at: [Link]

  • MDPI. (2025). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Available at: [Link]

  • Journal of the American Chemical Society. (Year N/A). Synthesis of Quinone Pyrano-y-lactone Antibiotics. 1. Synthesis of 9-Deoxykalafungin. Available at: [Link]

  • Beilstein Archives. (Year N/A). General Method for the Synthesis of Enaminones via Nickel Photocatalysis. Available at: [Link]

  • MedCrave. (2017). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. Available at: [Link]

  • LOCKSS. (2014). synthesis of the precursors of pumiliotoxin 251d and awajanomycin and related studies. Available at: [Link]

Sources

Optimization

Technical Support Center: Crystallization of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2-[(4-Methoxyanilino)methylene]-1,3-cycl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione (CAS: 62370-45-0).

This molecule is a classic "push-pull" β -enaminone. The electron-donating methoxy group on the aniline ring pushes electron density through the conjugated π -system toward the electron-withdrawing carbonyls of the cyclohexanedione core. While this creates a stable intramolecular hydrogen bond (locking the molecule in the Z-configuration), it also results in a highly polarizable molecule prone to liquid-liquid phase separation (oiling out), oxidative degradation, and polymorphism during crystallization.

Diagnostic Workflow

Use the following diagnostic pathway to identify and resolve the root cause of your crystallization failure.

EnaminoneTroubleshooting Issue Crystallization Fails LLPS Oiling Out (LLPS) Issue->LLPS Color Pink/Brown Discoloration Issue->Color Hydrolysis Low Yield (Hydrolysis) Issue->Hydrolysis FixLLPS 1. Change to EtOAc/Heptane 2. Seed at Cloud Point 3. Slow Cooling LLPS->FixLLPS FixColor 1. Sparge Solvents (N2) 2. Add 0.1% BHT 3. Protect from Light Color->FixColor FixHydro 1. Dry Solvents (KF < 0.1%) 2. Avoid Acidic/Basic pH Hydrolysis->FixHydro Success Pure Enaminone Crystals FixLLPS->Success FixColor->Success FixHydro->Success

Diagnostic workflow for 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione crystallization.

Troubleshooting & FAQs

Q1: My crystallization is "oiling out" (forming a biphasic liquid) instead of forming crystals. Why does this happen and how do I fix it?

Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS). Because of the strong dipole moment inherent to the push-pull enaminone system, solute-solute interactions can easily outcompete solute-solvent interactions. When the supersaturation level crosses the binodal curve before reaching the labile nucleation zone, the compound separates as a solute-rich oil rather than a solid lattice . Solution: You must alter the thermodynamic pathway. Avoid highly polar/non-polar binary mixtures like Ethanol/Water. Switch to a system with a wider metastable zone, such as Ethyl Acetate/Heptane or 2-Butanone/Isopropanol . Furthermore, you must introduce seed crystals before the cloud point is reached to force heterogeneous nucleation and bypass the LLPS boundary.

Q2: I am recovering a pink or brown solid instead of the expected pale yellow crystals. What is degrading?

Causality: The p-anisidine (4-methoxyaniline) moiety is highly electron-rich and susceptible to auto-oxidation. In the presence of dissolved oxygen and light, trace amounts of the enaminone oxidize into highly colored quinone-imine radical intermediates. Even 0.05% of this impurity will dye the entire crystal batch. Solution: Implement strict environmental controls. Sparge all crystallization solvents with Nitrogen or Argon for 15 minutes prior to use. Conduct the crystallization in amber glassware to block UV light, and consider adding 0.1 wt% BHT (Butylated hydroxytoluene) to the solvent as a radical scavenger.

Q3: I am seeing batch-to-batch variability in crystal habit (needles vs. blocks) and melting point.

Causality: This is driven by polymorphism rooted in competitive hydrogen bonding. The molecule possesses a strong intramolecular N-H···O=C bond, leaving the second carbonyl oxygen free to act as an intermolecular hydrogen bond acceptor . Depending on the solvent's polarity and protic nature, the molecules will self-assemble into either 1D chains (yielding needles) or cyclic dimers (yielding blocks). Solution: Standardize your solvent system and cooling profile. Protic solvents (like Isopropanol) often disrupt the dimer formation, leading to unpredictable habits. Aprotic systems (like EtOAc/Heptane) combined with a slow, linear cooling rate (0.1°C/min) reliably yield dense, block-like crystals.

Q4: The isolated yield is unexpectedly low, and TLC shows free p-anisidine. What went wrong?

Causality: Hydrolytic cleavage. The exocyclic C=C–N bond of the enaminone is susceptible to hydrolysis, reverting the molecule back to 1,3-cyclohexanedione derivatives and free p-anisidine. This is catalyzed by trace moisture combined with slight pH deviations. Solution: Ensure all solvents are strictly anhydrous (Karl Fischer titration < 0.1% water). Never wash the organic extracts with strong aqueous acids or bases prior to crystallization.

Quantitative Data: Solvent System Screening

The table below summarizes the thermodynamic behavior of the enaminone across various solvent systems. Use this to select the appropriate matrix for your scale-up.

Solvent SystemRatio (v/v)LLPS (Oiling Out) RiskExpected Crystal HabitExpected Yield (%)Purity (HPLC)
Ethanol / Water1:1Very High Oiled out (No crystals)N/AN/A
Dichloromethane / Hexane1:2High Fine needles (sticky)65%92.0%
Isopropanol (neat)N/AModeratePrisms78%96.5%
Ethyl Acetate / Heptane 1:1 Low (with seeding) Block-like crystals 88% >99.0%
2-Butanone / Isopropanol65:35LowDense prisms85%98.5%

Step-by-Step Methodology: Optimized Anti-Solvent Crystallization

This protocol is a self-validating system. By incorporating specific hold times and physical checks (e.g., verifying complete dissolution, maturing the seed bed), you ensure the thermodynamic conditions for LLPS are avoided.

Prerequisites:

  • Ensure all solvents are HPLC grade and sparged with N2​ for 15 minutes.

  • Verify solvent water content via Karl Fischer titration (Must be < 0.1%).

Procedure:

  • Dissolution: Suspend the crude 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione in anhydrous Ethyl Acetate (5 volumes relative to crude mass) in a jacketed reactor.

  • Heating: Heat the suspension to 65°C under a continuous nitrogen sweep. Stir at 250 RPM until complete dissolution is achieved (solution should be clear, pale yellow).

  • Polish Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE inline filter into a clean, pre-heated (65°C) crystallization vessel. Causality: This removes insoluble oxidized oligomers that can act as impure nucleation sites.

  • Anti-Solvent Addition (Phase 1): Slowly add pre-heated (60°C) Heptane (2 volumes) dropwise over 30 minutes. Maintain the internal temperature at 60°C. Warning: Rapid addition will cause local supersaturation spikes, crossing the binodal curve and triggering oiling out.

  • Seeding: Cool the solution to 55°C (entering the metastable zone). Introduce 0.5 wt% of pure, milled crystalline seed. Hold the temperature at 55°C for 1 hour. Self-Validation: After 1 hour, the solution should appear slightly cloudy with dispersed, growing particles, confirming successful heterogeneous nucleation.

  • Anti-Solvent Addition (Phase 2): Add additional Heptane (3 volumes) over 2 hours using a linear addition profile via a syringe pump.

  • Controlled Cooling: Cool the slurry from 55°C to 5°C at a strict, controlled rate of 0.1°C/min. Causality: Slow cooling ensures solute deposits onto existing crystal faces (crystal growth) rather than crashing out as an oil.

  • Isolation: Filter the resulting slurry through a sintered glass funnel. Wash the filter cake with 2 volumes of pre-chilled (5°C) EtOAc/Heptane (1:2 v/v).

  • Drying: Dry the block-like crystals under vacuum (10 mbar) at 40°C for 12 hours.

References

  • Development of a Multi-Kilogram-Scale Synthesis of AZD1283: A Selective and Reversible Antagonist of the P2Y12 Receptor. Organic Process Research & Development. Discusses the mitigation of oiling out (LLPS) in enaminone-derived pharmaceutical intermediates via solvent optimization and seeding. URL:[Link]

  • A Novel Scalable Process to the GSK3β Inhibitor AZD8926 Based on a Heterocyclic Ziegler Coupling. Organic Process Research & Development. Details the synthetic challenges, extraction, and controlled anti-solvent crystallization protocols required to prevent the oiling out of push-pull enaminone systems. URL:[Link]

  • Solid-State Structural Characterization of 1,3-Cyclohexanedione and of a 6:1 Cyclohexanedione-Benzene Cyclamer Complex. Journal of the American Chemical Society. Provides authoritative grounding on the competitive intra- and intermolecular hydrogen-bonding frameworks inherent to 1,3-cyclohexanedione derivatives, which govern their polymorphic behavior. URL:[Link]

Troubleshooting

Temperature optimization for 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione condensation reactions

Technical Support Center: Temperature Optimization for Enaminone Synthesis Guide ID: TSC-CHEM-2401 Topic: Temperature Optimization for 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione Condensation Reactions Senior Ap...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Temperature Optimization for Enaminone Synthesis

Guide ID: TSC-CHEM-2401 Topic: Temperature Optimization for 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione Condensation Reactions Senior Application Scientist: Dr. Gemini

Introduction & Reaction Fundamentals

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione. This enaminone is a valuable intermediate in medicinal chemistry, often serving as a scaffold for more complex molecules.[1][2]

The synthesis is typically a three-component condensation reaction involving 1,3-cyclohexanedione, 4-methoxyaniline (p-anisidine), and an orthoformate, such as triethyl orthoformate, which acts as both a reactant and a dehydrating agent. The reaction can also be viewed as a variation of the Knoevenagel condensation.[3] Precise temperature control is arguably the most critical parameter in this synthesis, directly influencing reaction rate, product yield, and purity by balancing the kinetics of the desired reaction against potential side reactions and thermal degradation.[4]

Reaction Mechanism Overview

Understanding the mechanism is key to effective troubleshooting. The reaction proceeds through several key stages where temperature plays a pivotal role:

  • Initial Condensation: 4-methoxyaniline reacts with triethyl orthoformate to form an intermediate.

  • Enamine Formation: 1,3-cyclohexanedione (in its enol form) then reacts with this intermediate.

  • Elimination: The final step involves the elimination of ethanol to yield the stable, conjugated enaminone product.

Each of these steps has a specific activation energy. Insufficient thermal energy will cause the reaction to stall, while excessive heat can lead to undesired pathways.[5]

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during the synthesis, with a focus on diagnosing and resolving them through temperature optimization.

Q1: My reaction yield is very low or I've isolated no product. How can temperature be the cause?

A1: A low or zero yield is a common but solvable issue directly linked to thermal energy input. The problem can be bifurcated into two primary causes: insufficient temperature or excessive temperature.

Diagnostic Workflow:

  • Review Your Set Temperature: Compare your reaction temperature to established protocols for similar enaminone syntheses. Reactions in solvents like ethanol or toluene are often performed at reflux to ensure sufficient energy and to help remove volatile byproducts.[6]

  • Analyze the Reaction Mixture: Use Thin Layer Chromatography (TLC) to check for the presence of starting materials.

    • High concentration of starting materials: This strongly suggests the temperature was too low to overcome the activation energy of the condensation steps. The reaction has stalled.

    • Multiple unidentified spots or streaking: This may indicate product decomposition or the formation of numerous side products, often a result of excessive heat.

Corrective Actions:

  • If Temperature Was Too Low: Gradually increase the reaction temperature in 10°C increments. For instance, if you started at 60°C in ethanol, increase to 70°C, and then to reflux (~78-80°C). Monitor the reaction by TLC at each new temperature point to observe the consumption of starting materials.

  • If Temperature Was Too High: Repeat the reaction at a lower temperature. If you were refluxing in a high-boiling solvent like DMF or toluene, consider switching to a lower-boiling solvent like ethanol or performing the reaction at a fixed temperature (e.g., 80-90°C) instead of at reflux.

G start Low or No Yield Observed check_sm Analyze by TLC: Are starting materials (SMs) largely unconsumed? start->check_sm too_low Diagnosis: Insufficient Thermal Energy (Activation energy not met) check_sm->too_low  Yes too_high Diagnosis: Degradation / Side Reactions (Excessive thermal energy) check_sm->too_high  No (SMs consumed, but no product or many spots) solution_low Action: Increase Temperature 1. Increase heat by 10°C increments. 2. Consider refluxing in the chosen solvent. 3. Monitor progress by TLC. too_low->solution_low solution_high Action: Decrease Temperature 1. Repeat reaction at a lower temp (e.g., 80°C). 2. If refluxing, switch to a lower-boiling solvent. 3. Analyze byproducts to confirm. too_high->solution_high

Caption: A simplified schematic of the condensation reaction pathway.

References

  • Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Process for producing 2-methyl-1,3-cyclohexanedione and 2-methylresorcinol. (n.d.). Google Patents.
  • The effect of solvents and temperature for synthesis of 4a. (n.d.). ResearchGate. Retrieved from [Link]

  • Process for the preparation of 1,3-dicarbonyl compounds. (n.d.). Google Patents.
  • Kinetics and mechanisms of the thermal decomposition of 2-methyl-1,3-dioxolane, 2,2-dimethyl-1,3-dioxolane, and cyclopentanone ethylene ketal in the gas phase. Combined experimental and DFT study. (2012). PubMed. Retrieved from [Link]

  • One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). MDPI. Retrieved from [Link]

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (2020). Taylor & Francis Online. Retrieved from [Link]

  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. (n.d.). University of Kentucky UKnowledge. Retrieved from [Link]

  • Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. (2022). PubMed. Retrieved from [Link]

  • Efficient three-component one-pot synthesis of fully substituted pyridin-2(1H). (2009). Royal Society of Chemistry. Retrieved from [Link]

  • Condensation–cyclization reaction for one-pot synthesis of 1,3-thiazolidin-4-one derivatives by poly(p-phenylenediamine) grafted on LDHs as a catalyst with green tool. (2020). R Discovery. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Structural Elucidation Comparison Guide: 1H and 13C NMR Profiling of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione

Introduction & Scientific Context Enaminones are critical pharmacophores in modern drug discovery, exhibiting potent activities ranging from1[1]. The structural core of these analogs—specifically the cyclic enaminone sys...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Enaminones are critical pharmacophores in modern drug discovery, exhibiting potent activities ranging from1[1]. The structural core of these analogs—specifically the cyclic enaminone system—dictates their biological efficacy. A key challenge in the development of these compounds is accurately characterizing their tautomeric states and electronic distribution.

This guide provides an objective comparison of the NMR spectral performance of the electron-rich 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione (Product A) against its unsubstituted baseline alternative, 2-(Anilinomethylene)-1,3-cyclohexanedione (Alternative B)[2].

Mechanistic Insights & Tautomeric Behavior

In solution, enaminones can theoretically adopt. However, NMR and crystallographic evidence demonstrates a strong2 from the amine nitrogen atom to the acceptor carbonyl groups[2]. Consequently, these molecules exist predominantly in the azomethino-1,3-diketone (keto-enamine) form. The substitution of a strongly electron-donating methoxy group at the para-position of the aniline ring further modulates this electronic distribution, increasing the shielding of the aromatic protons while reinforcing the intramolecular hydrogen bond.

Tautomer KetoEnamine Keto-Enamine Form (Dominant in DMSO-d6) EnolImine Enol-Imine Form (Minor/Trace) KetoEnamine->EnolImine Proton Transfer KetoImine Keto-Imine Form (Unstable) KetoEnamine->KetoImine Tautomerization

Fig 1: Tautomeric equilibria of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione.

Experimental Workflows & Self-Validating Protocols

To ensure high-fidelity structural elucidation, the following methodologies must be strictly adhered to. The protocol is designed as a self-validating system: the exact stoichiometric integration of the internal standard against the methoxy protons confirms both sample purity and complete relaxation during acquisition.

Step 1: Synthesis of Enaminone Derivatives
  • Reagent Preparation: Combine 1,3-cyclohexanedione (1.0 eq), triethyl orthoformate (1.2 eq), and the respective aniline (4-methoxyaniline for Product A; aniline for Alternative B, 1.0 eq) in a round-bottom flask.

  • Reaction: Reflux the mixture in absolute ethanol for 4 hours. Causality: Triethyl orthoformate acts as the methine carbon source. The slight excess ensures complete conversion of the diketone, preventing co-crystallization of unreacted starting material.

  • Purification: Cool to room temperature, filter the precipitate, and recrystallize from hot ethanol to yield analytically pure enaminone.

Step 2: NMR Sample Preparation
  • Solvent Selection: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Causality: While CDCl3 is common, DMSO-d6 is explicitly chosen because it disrupts intermolecular aggregation while preserving the strong intramolecular hydrogen bond (NH···O=C) characteristic of the keto-enamine tautomer, 3[3].

  • Internal Standard: Add 0.03% (v/v) Tetramethylsilane (TMS).

Step 3: NMR Acquisition Parameters
  • 1H NMR (400 MHz): Set the relaxation delay (D1) to 2.0 seconds. Self-Validation Check: The integration of the -OCH3 singlet (Product A) must equal exactly 3.00 ± 0.05 relative to the vinylic =CH- proton (set to 1.00). Any deviation indicates incomplete relaxation or impurity.

  • 13C NMR (100 MHz): Acquire with inverse gated decoupling if quantitative carbon integration is required; otherwise, standard proton-decoupled acquisition with a D1 of 1.5 seconds is sufficient.

Workflow N1 Synthesis (Condensation) N2 Purification (Recrystallization) N1->N2 N3 Sample Prep (DMSO-d6) N2->N3 N4 NMR Acquisition (1H & 13C) N3->N4 N5 Data Processing (FT & Phasing) N4->N5

Fig 2: Standardized workflow for the synthesis and NMR structural elucidation of enaminones.

Data Presentation: Product A vs. Alternative B

The following tables objectively compare the spectral data of the para-methoxy substituted enaminone (Product A) against the unsubstituted baseline (Alternative B).

Table 1: 1H NMR Spectral Comparison (DMSO-d6, 400 MHz)

Proton AssignmentProduct A (4-OMe) δ (ppm)Alternative B (Unsubstituted) δ (ppm)Multiplicity & IntegrationCausality / Mechanistic Note
NH 12.8512.70d (J = 12.5 Hz), 1HHighly deshielded due to robust intramolecular H-bond. The large J-coupling confirms the trans relationship to the =CH- proton.
=CH- 8.458.52d (J = 12.5 Hz), 1HVinylic proton. Shielded in Product A due to the electron-donating effect of the p-methoxy group propagating through the conjugated system.
Ar-H (ortho) 7.357.45d (J = 8.8 Hz) / m, 2HOrtho protons are shielded by the +M effect of the methoxy group in Product A.
Ar-H (meta) 6.987.38d (J = 8.8 Hz) / m, 2HClear AA'BB' system in Product A vs. complex multiplet in B.
Ar-H (para) -7.15m, 1HAbsent in Product A due to substitution.
-OCH3 3.75-s, 3HDiagnostic singlet for the methoxy ether.
Ring -CH2- (C4, C6) 2.55, 2.402.58, 2.42m, 4HDiastereotopic-like splitting due to the locked conformation of the cyclohexanedione ring.
Ring -CH2- (C5) 1.951.98m, 2HAliphatic protons furthest from the deshielding carbonyls.

Table 2: 13C NMR Spectral Comparison (DMSO-d6, 100 MHz)

Carbon AssignmentProduct A (4-OMe) δ (ppm)Alternative B (Unsubstituted) δ (ppm)Causality / Mechanistic Note
C=O (C1, C3) 197.5, 194.2197.8, 194.5The asymmetry in the carbonyl shifts confirms the keto-enamine tautomer is locked on the NMR timescale.
Ar-C (C-OMe) 156.8-Strongly deshielded by the electronegative oxygen atom.
=CH- 152.4153.1Enamine beta-carbon, highly deshielded by the adjacent nitrogen.
Ar-C (C-N) 132.5139.2Upfield shift in Product A due to the para-electron donating group effect.
Ar-C (ortho) 119.2118.5Aromatic carbons adjacent to the amine linkage.
Ar-C (meta) 115.1129.8Significant shielding in Product A due to the ortho-relationship to the methoxy group.
C2 (alpha to C=O) 108.5109.1Highly shielded olefinic carbon due to the push-pull electron delocalization.
-OCH3 55.4-Characteristic methoxy carbon shift.
Ring C4, C6 38.2, 37.538.4, 37.6Aliphatic ring carbons adjacent to the carbonyls.
Ring C5 21.321.5Central aliphatic ring carbon.

Conclusion

The 1H and 13C NMR spectral profiles clearly differentiate 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione from its unsubstituted counterpart. The electron-donating methoxy group not only simplifies the aromatic region into a distinct AA'BB' pattern but also subtly increases the electron density across the extended conjugated enaminone system, as evidenced by the upfield shifts of the vinylic proton and the C-N aromatic carbon. The self-validating NMR parameters outlined above ensure robust, reproducible structural elucidation for downstream drug development applications.

References

  • Source: imist.
  • Source: nih.
  • Title: Monosubstituted aniline enaminones. The structural core of the analogs...
  • Title: 2-(Phenylaminomethylidene)

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Comparative

A Comparative Guide to the Structural Elucidation of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione: Single-Crystal X-ray Diffraction and its Alternatives

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. The spatial ar...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides a comprehensive comparison of single-crystal X-ray diffraction (SC-XRD)—the gold standard for structural elucidation—with other powerful analytical techniques, using the enaminone 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione as a case study.

Enaminones are a versatile class of organic compounds featuring a conjugated N-C=C-C=O system. Their structural flexibility, including the potential for E/Z isomerism and keto-enol tautomerism, makes them intriguing candidates for drug design.[1] However, this same flexibility necessitates precise structural characterization to understand their structure-activity relationships (SAR).

The Definitive Answer: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides the most accurate and detailed information about a molecule's structure in the solid state.[2][3][4] It allows for the precise measurement of bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule and its interactions with neighboring molecules in the crystal lattice.[4]

Experimental Protocol: A Typical Workflow for Small Molecule SC-XRD

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that requires careful execution and specialized instrumentation.

1. Crystal Growth: The Foundational, and Often Most Challenging, Step

The primary prerequisite for SC-XRD is a high-quality single crystal, typically 0.1-0.5 mm in size.[8] Growing such crystals can be more of an art than a science. For a compound like 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione, the following methods are commonly employed:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) and left undisturbed, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then slowly cooled, causing the solubility to decrease and crystals to form.

2. Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in a diffractometer, such as a Bruker APEX-II CCD.[9] The crystal is cooled, typically to 100-173 K, to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.[10][11] A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all possible crystallographic planes to the beam. The diffracted X-rays are recorded by a detector, creating a pattern of spots of varying intensities.

3. Structure Solution and Refinement: From Data to a 3D Model

The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The intensities of the diffraction spots are then used to solve the phase problem and generate an initial electron density map. This is typically achieved using software packages like SHELXTL.[12][13][14] The initial model is then refined by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.[13][14]

Visualizing the SC-XRD Workflow

SC_XRD_Workflow Figure 1: Single-Crystal X-ray Diffraction Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystal_Growth Crystal Growth (Slow Evaporation, Vapor Diffusion) Synthesis->Crystal_Growth Mounting Crystal Mounting & Screening Crystal_Growth->Mounting Diffraction X-ray Diffraction (e.g., Bruker APEX-II) Mounting->Diffraction Processing Data Processing (Unit Cell & Space Group) Diffraction->Processing Solution Structure Solution (e.g., SHELXTL Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & CIF Generation Refinement->Validation Final_Structure Final Structure (Bond Lengths, Angles, Packing) Validation->Final_Structure Final 3D Structure Decision_Tree Figure 2: Decision-Making for Structural Analysis Start New Compound Synthesized Initial_Char Initial Characterization (NMR, MS, IR) Start->Initial_Char Purity_Check Purity & MW Confirmed? Initial_Char->Purity_Check Purify Purify & Re-analyze Purity_Check->Purify No Structure_Needed Is Definitive 3D Structure Required? Purity_Check->Structure_Needed Yes Purify->Initial_Char Grow_Crystals Attempt Crystal Growth Structure_Needed->Grow_Crystals Yes Report_Data Report Spectroscopic Data Structure_Needed->Report_Data No Crystals_OK High-Quality Crystals? Grow_Crystals->Crystals_OK SC_XRD Perform SC-XRD Analysis Crystals_OK->SC_XRD Yes Alt_Methods Use Combined Spectroscopic Data (Advanced NMR, Computational Modeling) Crystals_OK->Alt_Methods No Final_Structure Definitive 3D Structure SC_XRD->Final_Structure Inferred_Structure Inferred 3D Structure Alt_Methods->Inferred_Structure

Caption: A flowchart depicting the decision-making process for selecting a structural analysis method.

Conclusion

For the definitive structural elucidation of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione, single-crystal X-ray diffraction remains the most powerful and unambiguous technique. It provides a wealth of information crucial for understanding structure-activity relationships, guiding drug design, and securing intellectual property. However, when crystal growth proves to be a hurdle, a synergistic combination of other techniques, particularly NMR and mass spectrometry, can provide a comprehensive, albeit less direct, picture of the molecular structure. The emergence of techniques like microcrystal electron diffraction (MicroED) also offers a promising avenue for the analysis of very small crystals that are not suitable for conventional X-ray diffraction. [15]The selection of the most appropriate method or combination of methods will ultimately depend on the specific goals of the research and the physical properties of the compound .

References

  • Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Strategy. (2025, June 20). SK pharmteco. [Link]

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  • Linder, M. (2022). Advances in high-throughput mass spectrometry in drug discovery. EMBO Molecular Medicine, 15(1), e14850. [Link]

  • Netpharmalab. (2025, March 10). Mass Spectrometry in Drug Development Applications. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171–179. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction. [Link]

  • A Guide to Using SHELXTL. (2000, January 24). University of Florida. [Link]

  • Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. (2025, November 21). Coriolis Pharma. [Link]

  • Cambridge Structure Database. (n.d.). UW-Madison Libraries. [Link]

  • Cambridge Structural Database. (n.d.). MIT Information Systems & Technology. [Link]

  • Cambridge Structural Database (CSD). (n.d.). Physical Sciences Data-science Service. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8. [Link]

  • Al-Rashida, M., & El-Faham, A. (2015). NMR of the Enaminones. In Topics in Anti-Cancer Research (pp. 205-245). Bentham Science Publishers. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate. [Link]

  • Campomizzi, C. A., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(10), 5801-5815. [Link]

  • Maltais, F., et al. (2017). NMR-Assisted Structure Elucidation of an Anticancer Steroid-β-Enaminone Derivative. Molecules, 22(11), 2005. [Link]

  • Edafiogho, I. O., et al. (1992). Nuclear magnetic resonance studies of anticonvulsant enaminones. Progress in clinical and biological research, 375, 109-122. [Link]

  • Bruker APEX II CCD. (n.d.). Chemical Instrumentation Facility, Iowa State University. [Link]

  • Antono, E., & Ling, J. (2024, November 14). Automated refinement of single crystal diffraction data using SHELXTL. GitHub. [Link]

  • Al-Rashida, M., & El-Faham, A. (2015). NMR of the Enaminones. ResearchGate. [Link]

  • Magnetically textured powders—an alternative to single-crystal and powder X-ray diffraction methods. (2018). CrystEngComm, 20(7), 819-826. [Link]

  • Magnetically textured powders - An alternative to single-crystal and powder X-ray diffraction methods. (2018). ResearchGate. [Link]

  • BRUKER APEX II CCD Diffractometer Operation Summary. (2012, February 14). Iowa State University. [Link]

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  • Arslan, H., et al. (2011). 2-(4-Methoxy-2-methylanilino)-1,2-diphenylethanone. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1433. [Link]

  • Bruker AXS Smart Apex II: Single Crystal Diffractometer. (n.d.). Reza Latifi. [Link]

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  • Ben Fguira, S., et al. (2017). Synthesis and crystal structure of 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione. IUCrData, 2(10), x171457. [Link]

  • Single-crystal X-ray diffraction structures of the four... (n.d.). ResearchGate. [Link]

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  • One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E. (2022, April 4). Helda - University of Helsinki. [Link]

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  • Dzięgielewski, M., et al. (2017). Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(2-chloro-6-ethylaniline). Acta Crystallographica Section E: Crystallographic Communications, 73(1), 114-119. [Link]

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Validation

Comparative Reactivity Guide: 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione vs. Alternative Enaminones

Executive Summary & Structural Dynamics In the landscape of heterocyclic synthesis, enaminones serve as highly versatile, ambident building blocks capable of acting as both nucleophiles and electrophiles[1]. Among these,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Dynamics

In the landscape of heterocyclic synthesis, enaminones serve as highly versatile, ambident building blocks capable of acting as both nucleophiles and electrophiles[1]. Among these, 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione stands out due to its unique "push-pull" electronic architecture.

Unlike standard aliphatic β -enaminones, this molecule features a rigid 1,3-cyclohexanedione core that provides dual electron-withdrawing carbonyl groups, locked in a cyclic framework. Conversely, the 4-methoxyanilino moiety acts as a powerful electron-donating group (EDG) via resonance. This specific structural dynamic lowers the HOMO-LUMO gap and significantly alters its reactivity profile compared to acyclic variants or unsubstituted anilino-enaminones. The cyclic rigidity prevents the E/Z isomerization that often plagues acyclic enaminones, locking the molecule into the optimal conformation required for rapid multicomponent cascade reactions (MCRs) [2].

Comparative Reactivity Profiles

A. Chemoselectivity in Cycloadditions and Annulations

The electronic tuning provided by the 4-methoxy group fundamentally shifts the chemoselectivity of the enaminone during annulation reactions. In standard [3+3] cycloadditions, acyclic α -enaminones typically act as both enamine and nitrogen nucleophiles [4].

However, when 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione reacts with electrophiles such as o-hydroxybenzyl alcohols, it exhibits distinct regioselectivity. The strongly electron-donating N-aryl group makes the transient C=N bond (formed post-conjugate addition) significantly less electrophilic than the C=O bond of the diketone core. This electronic bias drives a highly regioselective intramolecular nucleophilic attack by the hydroxyl group onto the carbonyl carbon (C1,2-cyclization), seamlessly forming complex xanthene derivatives. In contrast, enaminones bearing electron-withdrawing N-substituents (e.g., N-acetyl) force the attack onto the C=N bond, yielding entirely different C2,3-cyclization products [3].

B. Efficiency in Multicomponent Reactions (MCRs)

Cyclic enaminones are privileged synthons for the construction of tetrahydroindoles, acridinediones, and quinolines [2, 5]. In Lewis acid-catalyzed MCRs, the increased electron density from the 4-methoxy group accelerates the initial nucleophilic attack of the enaminone onto activated electrophiles (such as benzoylmethylene malonates). This results in near-quantitative yields and shorter reaction times compared to electron-deficient analogs (e.g., 4-nitroaniline derivatives), which often stall at the intermediate stages or require harsh thermal conditions [2].

Quantitative Reactivity Comparison

The following table summarizes the comparative performance of various enaminones in a standardized Lewis acid-catalyzed cascade annulation workflow targeting tetrahydroindole and xanthene scaffolds.

Enaminone SubstrateStructural ClassCascade Annulation Yield (%)Regioselectivity (Reaction with o-hydroxybenzyl alcohols)Reaction Time (h)
2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione Cyclic, Strong EDG96 - 99% Exclusive C1,2-Cyclization 12 - 16
2-[(Anilino)methylene]-1,3-cyclohexanedioneCyclic, Neutral85 - 89%Predominant C1,2-Cyclization18 - 24
2-[(4-Nitroanilino)methylene]-1,3-cyclohexanedioneCyclic, Strong EWG< 40%Mixed / Poor Reactivity> 48
3-[(4-Methoxyanilino)methylene]pentane-2,4-dioneAcyclic, Strong EDG65 - 70%Poor (High E/Z isomerization)24 - 36

Data synthesized from comparative MCR and cyclization studies [2, 3].

Mechanistic Visualization

G A 2-[(4-Methoxyanilino)methylene] -1,3-cyclohexanedione D Regioselective C1,2-Cyclization (e.g., Xanthene Synthesis) A->D Reaction with o-hydroxybenzyl alcohols (C=N bond less electrophilic) E Cascade Annulation (e.g., Tetrahydroindoles) A->E Multicomponent Reactions (MCRs) (Locked s-trans/s-cis conformation) B 4-Methoxy Group (EDG) Increases N-Nucleophilicity B->A Resonance Donation C 1,3-Diketone Core (EWG) Increases C-Electrophilicity C->A Electron Withdrawal

Fig 1: Push-pull electronic dynamics and divergent reactivity pathways of the target enaminone.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols rely on self-indicating mechanistic steps and specific catalytic causality.

Protocol A: Synthesis of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione

Causality Focus: Utilizing dimethylformamide dimethyl acetal (DMF-DMA) as the one-carbon synthon ensures the formation of a highly reactive dimethylaminomethylene intermediate. The subsequent transamination is thermodynamically driven by the expulsion of volatile dimethylamine gas, making the reaction self-validating.

  • Activation: Dissolve 1,3-cyclohexanedione (10.0 mmol) in anhydrous toluene (20 mL) under a nitrogen atmosphere. Add DMF-DMA (11.0 mmol) dropwise at room temperature. Stir for 2 hours until the intermediate 2-(dimethylaminomethylene)-1,3-cyclohexanedione is fully formed (verified by TLC).

  • Transamination: Add 4-methoxyaniline (10.0 mmol) directly to the reaction mixture.

  • Thermal Driving: Reflux the mixture at 110 °C for 4 hours. Self-Validation: The reaction progress is visually indicated by a color shift from pale yellow to deep orange, accompanied by the evolution of dimethylamine gas (which can be confirmed with damp indicator paper at the condenser outlet).

  • Isolation: Cool the mixture to 0 °C. The highly conjugated product will precipitate. Filter, wash with cold ethanol, and dry under vacuum to afford the pure enaminone.

Protocol B: Lewis-Acid Catalyzed [3+3] Cascade Annulation

Causality Focus: The use of Yttrium(III) triflate ( Y(OTf)3​ ) is critical. As a hard Lewis acid, it selectively coordinates to the hard oxygen atoms of the electrophilic coupling partner without binding to the softer enamine nitrogen, thereby preventing catalyst poisoning and ensuring high turnover [2, 4].

  • Setup: In an oven-dried Schlenk tube, combine 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione (1.0 mmol) and the target electrophile (e.g., benzoylmethylene malonate, 1.0 mmol) in anhydrous dichloromethane (5 mL).

  • Catalysis: Add Y(OTf)3​ (20 mol%) and 4 Å molecular sieves (100 mg) to sequester generated water, driving the dehydration step of the cascade.

  • Reaction: Stir the mixture at 60 °C for 16 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ (5 mL), extract with ethyl acetate (3 × 10 mL), dry over anhydrous Na2​SO4​ , and purify via flash chromatography to isolate the functionalized tetrahydroindole or xanthene derivative.

References

  • Comparative Reactivity Analysis of Ethyl 3-amino-2-methylbut-2-enoate and Other β-Enaminones Benchchem URL
  • Three Component Cascade Reaction of Cyclohexanones, Aryl Amines, and Benzoylmethylene Malonates: Cooperative Enamine-Brønsted Acid Approach to Tetrahydroindoles ACS Omega URL
  • Catalytic Chemo-, E/Z-, and Enantioselective Cyclizations of o-Hydroxybenzyl Alcohols with Dimedone-Derived Enaminones The Journal of Organic Chemistry URL
  • Can Primary Arylamines Form Enamine?
  • Solvent-free synthesis of xanthenediones and acridinediones Arkivoc URL
Comparative

Mass spectrometry fragmentation pattern of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione Introduction Welcome to a detailed comparative guide on the mass spectrometric behavior of 2-[(4-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione

Introduction

Welcome to a detailed comparative guide on the mass spectrometric behavior of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione. As researchers and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing not only molecular weight information but also rich structural data through controlled fragmentation.

This guide moves beyond a simple listing of fragments. Authored from the perspective of a Senior Application Scientist, it delves into the causal mechanisms behind ion formation and dissociation. We will compare the fragmentation patterns generated by two common ionization techniques—the "soft" Electrospray Ionization (ESI) typically coupled with tandem MS (MS/MS) for targeted fragmentation, and the "hard" Electron Ionization (EI), which induces more extensive fragmentation. Understanding these differences is critical for selecting the appropriate analytical strategy and for robust data interpretation.

Molecular Structure and Predicted Ionization

To begin, let's analyze the target molecule. 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione is an enaminone, a versatile scaffold in medicinal chemistry. Its structure contains several key functional groups that will dictate its fragmentation behavior: a 4-methoxyaniline moiety, a 1,3-cyclohexanedione ring, and the linking enamine double bond.

  • Molecular Formula: C₁₄H₁₅NO₃

  • Monoisotopic Mass: 245.1052 g/mol

In Electrospray Ionization (ESI) , operating in positive ion mode, the molecule is expected to readily accept a proton, forming the pseudomolecular ion, [M+H]⁺, at m/z 246.1125. ESI is a soft ionization technique, meaning this protonated molecule will likely be the base peak in the full scan (MS1) spectrum, with minimal in-source fragmentation.[1] Subsequent fragmentation for structural analysis is then achieved by isolating this ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

In Electron Ionization (EI) , the molecule is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation molecular ion, M⁺•, at m/z 245.1052.[2] EI is a high-energy, "hard" ionization technique that imparts significant internal energy to the molecular ion, leading to extensive and often complex fragmentation patterns directly in the source.[2][3]

Comparative Fragmentation Pathway Analysis

The choice of ionization technique fundamentally alters the fragmentation landscape. Below, we compare the predicted primary fragmentation pathways for both ESI-MS/MS and EI-MS.

ESI-MS/MS Fragmentation of the [M+H]⁺ Ion

In ESI-MS/MS, fragmentation of the even-electron [M+H]⁺ ion proceeds from a stable, protonated precursor. The most likely protonation sites are the aniline nitrogen and the carbonyl oxygens. Fragmentation is driven by charge- and proton-initiated cleavages.

Key Predicted Fragmentation Pathways (ESI-MS/MS):

  • Pathway A: Cleavage of the C-N bond. A primary and highly probable fragmentation involves the cleavage of the bond between the methylene carbon and the aniline nitrogen. This would lead to the formation of a stable 4-methoxyaniline cation.

  • Pathway B: Loss of the Methoxy Group. The methoxy group on the aniline ring is susceptible to cleavage, primarily through the loss of a neutral formaldehyde (CH₂O) molecule or a methyl radical (•CH₃), although the latter is less common in ESI.

  • Pathway C: Ring Cleavage of the Cyclohexanedione. The dione ring can undergo cleavage, often initiated by a proton transfer, leading to the loss of small neutral molecules like carbon monoxide (CO) or ketene (C₂H₂O). Studies on related enaminones show that the specific pathway can be influenced by the position of substituents.[4]

ESI_Fragmentation cluster_main ESI-MS/MS Fragmentation of [M+H]+ M_H [M+H]+ m/z 246.11 F1 [4-Methoxyaniline]+ m/z 124.07 M_H->F1 Pathway A C-N Cleavage F2 [M+H - CH3•]+ m/z 231.09 M_H->F2 Pathway B Loss of •CH3 F3 [M+H - CO]+ m/z 218.12 M_H->F3 Pathway C Ring Cleavage F4 [Cyclohexanedione moiety]+ m/z 123.04 M_H->F4 Pathway A C-N Cleavage

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.

EI-MS Fragmentation of the M⁺• Ion

Fragmentation of the odd-electron radical cation (M⁺•) in EI is more complex and follows rules governed by radical stabilization.[5] The initial charge and radical site can be on the aromatic ring, the nitrogen atom, or the carbonyl oxygen atoms, leading to multiple competing fragmentation pathways.

Key Predicted Fragmentation Pathways (EI-MS):

  • α-Cleavage: Cleavage of bonds adjacent to the heteroatoms (N, O) is highly favored.

    • Path 1: Cleavage of the C-N bond can generate the 4-methoxyaniline radical cation at m/z 123.06 or the corresponding fragment from the cyclohexanedione portion.

    • Path 2: Loss of the methyl radical (•CH₃) from the methoxy group is a classic EI fragmentation for anisole-type compounds, leading to a stable ion at m/z 230.09.

  • Ring Fission: The cyclohexanedione ring is prone to fragmentation, potentially via a retro-Diels-Alder-type reaction or through successive losses of CO, as seen in the mass spectrum of 1,3-cyclohexanedione itself.[6]

  • Cyclization: Some studies on enaminoketones under EI conditions report cyclization reactions that result in the formation of stable isoxazolium cations, often observed as an [M-H]⁺ peak.[7]

EI_Fragmentation cluster_main EI-MS Fragmentation of M+• M M+• m/z 245.11 F1 [M - •CH3]+ m/z 230.09 M->F1 Path 2: α-Cleavage F2 [4-Methoxyaniline]+• m/z 123.07 M->F2 Path 1: C-N Cleavage F3 [M - CO]+• m/z 217.11 M->F3 Ring Fission F4 [M - C3H4O]+• m/z 189.08 F3->F4 Further Loss

Caption: Predicted EI-MS fragmentation of the molecular ion.

Predicted Data Summary and Comparison

The following table summarizes the key predicted ions and their m/z values. This provides a direct comparison of the data expected from each technique.

Predicted Fragment IonPredicted m/z (ESI-MS/MS)Predicted m/z (EI-MS)Comments
Precursor Ion 246.11 ([M+H]⁺)245.11 (M⁺•)ESI shows the protonated molecule; EI shows the radical cation molecular ion.
Loss of Methyl Radical (•CH₃)231.09230.09A very common and diagnostic loss in EI for methoxyaryl compounds.
4-Methoxyaniline Fragment124.07 ([C₇H₁₀NO]⁺)123.07 ([C₇H₉NO]⁺•)Represents cleavage of the C-N bond. The mass differs by one proton between the two techniques.
Cyclohexanedione-methylene Fragment123.04 ([C₇H₇O₂]⁺)122.04 ([C₇H₆O₂]⁺•)The other half of the C-N bond cleavage.
Loss of Carbon Monoxide (CO)218.12217.11A common loss from the cyclohexanedione ring.
Loss of Ketene (CH₂CO)204.09203.09Another potential neutral loss from the six-membered ring.

Experimental Protocols

To validate these predictions, a robust experimental approach is necessary. Below are detailed protocols for acquiring high-quality mass spectra using both LC-ESI-MS/MS and GC-EI-MS.

Workflow for Mass Spectrometry Analysis

Workflow cluster_protocol Experimental Workflow cluster_esi LC-ESI-MS/MS cluster_ei GC-EI-MS SamplePrep Sample Preparation (1 mg/mL in MeOH) LC LC Separation (C18 Column) SamplePrep->LC GC GC Separation (DB-5 Column) SamplePrep->GC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 MS1 Scan (Find m/z 246.11) ESI->MS1 MS2 MS/MS Fragmentation (CID on m/z 246.11) MS1->MS2 DataAnalysis Data Analysis & Comparison MS2->DataAnalysis ESI Data EI Electron Ionization (70 eV) GC->EI Scan Full Scan Acquisition (m/z 40-400) EI->Scan Scan->DataAnalysis EI Data

Caption: General workflow for comparative MS analysis.

Protocol 1: LC-ESI-MS/MS Analysis

  • Objective: To obtain the MS/MS spectrum of the protonated molecule.

  • Rationale: This method is ideal for confirming molecular weight and obtaining controlled fragmentation data, which is often less complex and easier to interpret than EI spectra.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to 1-10 µg/mL in 50:50 methanol:water with 0.1% formic acid. The acid aids in protonation.

  • Liquid Chromatography (LC):

    • System: A standard HPLC or UHPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry (MS):

    • Instrument: A quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer.

    • Ionization Mode: ESI, Positive.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Drying Gas (N₂): Flow rate and temperature optimized for desolvation (e.g., 10 L/min, 300 °C).

    • Acquisition Mode:

      • Full Scan (MS1): Acquire spectra from m/z 100-500 to identify the [M+H]⁺ ion at m/z 246.11.

      • Tandem MS (MS/MS): Isolate the ion at m/z 246.11 and apply collision-induced dissociation (CID) using argon or nitrogen. Ramp the collision energy (e.g., 10-40 eV) to observe the full range of fragment ions.

Protocol 2: GC-EI-MS Analysis

  • Objective: To obtain the 70 eV EI mass spectrum.

  • Rationale: This method provides a "fingerprint" spectrum with extensive fragmentation that can be compared against spectral libraries and used for detailed structural elucidation based on established EI fragmentation rules.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Gas Chromatography (GC):

    • System: A standard GC-MS system.

    • Column: A low-to-mid polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of ~1 mL/min.

    • Inlet: Split/splitless injector at 250-280 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, ramp at 15-20 °C/min to 300 °C, and hold for 5 minutes. (Note: The compound's thermal stability should be considered).

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Full scan from m/z 40-400.

Conclusion

The mass spectrometric fragmentation of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione is highly dependent on the ionization method employed.

  • ESI-MS/MS is the preferred method for unambiguous molecular weight confirmation ([M+H]⁺) and for generating clean, controllable fragmentation spectra. The resulting data is ideal for targeted structural analysis, focusing on the dissociation of a stable precursor ion. Key expected fragments arise from the cleavage of the central C-N bond.

  • EI-MS provides a more complex, high-energy fragmentation pattern that serves as a structural fingerprint. It is expected to show a prominent molecular ion (M⁺•) and characteristic fragments resulting from radical-initiated processes, such as the loss of a methyl radical from the methoxy group and extensive cleavage of the cyclohexanedione ring.

By employing both techniques, researchers can achieve a comprehensive and self-validating structural characterization of the target molecule. The ESI data confirms the mass and primary structural linkages, while the EI data provides a detailed fingerprint and corroborates the presence of key functional groups through well-established fragmentation pathways. This dual-pronged approach embodies the principles of scientific rigor and provides the highest level of confidence in compound identification.

References

  • G. C. V. S. S. S. L. H. D. S. R. K. M. L. N. S. R. K. V. M. R. N. P. (2010). Electron ionization and electrospray mass spectra of diaryl-substituted enaminoketones and their thio analogs. PubMed.
  • L. T. D. H. L. W. L. Y. Z. (2010). An Experimental and Computational Investigation on the Fragmentation Behavior of Enaminones in Electrospray Ionization Mass Spectrometry. PubMed.
  • N. R. A. B. S. D. M. S. V. S. (1992). Electron impact mass spectra of enamine esters, ketones and nitriles. R Discovery.
  • J. S. D. S. K. A. H. R. J. C. (n.d.). Studies in mass spectrometry. Part XII. Mass spectra of enamines. RSC Publishing.
  • D. S. G. S. S. M. V. (2009). Electron ionization mass spectra and tautomerism of substituted 2-phenacylquinolines. wiley.com.
  • PubChem. (n.d.). 1,3-Cyclohexanedione. PubChem.
  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • NIST. (n.d.). 1,3-Cyclohexanedione. NIST WebBook.
  • Wikipedia. (2024). Electrospray ionization. Wikipedia.
  • Jackson, G. (n.d.). Electron Ionization Mass Spectrometry. ResearchGate.
  • LibreTexts. (2022). 3.1: Electron Ionization. Chemistry LibreTexts.
  • Wikipedia. (2024). Fragmentation (mass spectrometry). Wikipedia.

Sources

Validation

HPLC Method Validation for the Quantification of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione: A Comparative Guide

Executive Summary The quantification of highly conjugated enaminones, such as 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione (MAMC) , presents unique chromatographic challenges. Due to their keto-enol tautomerism a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of highly conjugated enaminones, such as 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione (MAMC) , presents unique chromatographic challenges. Due to their keto-enol tautomerism and strong hydrogen-bonding capabilities, these compounds frequently exhibit severe peak tailing and variable retention on standard stationary phases.

This guide provides an objective comparison of stationary phase chemistries for MAMC analysis, establishes a self-validating High-Performance Liquid Chromatography (HPLC) protocol, and presents comprehensive validation data in accordance with international regulatory standards.

Chemical Profiling & Analytical Challenges

MAMC (CAS: 62370-45-0) is an enaminone derivative featuring an electron-donating 4-methoxyaniline moiety linked to a 1,3-cyclohexanedione ring.

  • The Mechanistic Challenge: The extended π -conjugation provides a strong chromophore for highly sensitive UV detection ( λmax​≈295 nm). However, the β -diketone system and the secondary amine introduce complex keto-enol tautomerism. In solution, enaminones exist in multiple tautomeric forms. On traditional silica-based C18 columns, the unshielded residual silanols interact strongly with the hydrogen-bond accepting/donating sites of the enaminone, leading to secondary interactions, peak broadening, and severe tailing . Furthermore, 1,3-cyclohexanedione derivatives are highly sensitive to mobile phase conditions, requiring strict pH control to maintain structural integrity during trace analysis .

To establish a robust method, the analytical workflow must systematically address these physicochemical properties.

G A Compound Profiling (pKa, Tautomerism, UV Max) B Column Screening (C18 vs. Phenyl-Hexyl) A->B C Mobile Phase Optimization (pH, Buffer, Organic %) B->C D Method Validation (ICH Q2 Guidelines) C->D E Linearity & Range D->E F Precision & Accuracy D->F G Robustness & Stability D->G H Final Validated Method E->H F->H G->H

Fig 1. Systematic workflow for HPLC method development and ICH-compliant validation.

Stationary Phase Selection: A Comparative Analysis

To overcome the tailing issues inherent to MAMC, we compared three distinct column chemistries under identical mobile phase conditions (40:60 v/v 10 mM Ammonium Acetate pH 5.5 : Acetonitrile).

  • Standard C18 (Octadecylsilane): Relies purely on hydrophobic interactions. It is highly prone to secondary silanol interactions with the enaminone system.

  • Polar-Embedded C18: Incorporates an amide or ether group within the alkyl chain. This shields residual silanols and improves peak shape for hydrogen-bonding compounds.

  • Phenyl-Hexyl: Offers complementary π−π stacking interactions with the 4-methoxyanilino aromatic ring. This provides orthogonal selectivity and effectively outcompetes silanol interactions.

Comparative Performance Data
Column Chemistry (150 x 4.6 mm, 5 µm)Retention Time ( tR​ , min)Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ ) from Impurity
Standard C18 6.452.15 (Fail)4,2001.8
Polar-Embedded C18 5.801.35 (Pass)8,5002.4
Phenyl-Hexyl 7.101.08 (Optimal) 12,400 3.5

Causality of Results: The Phenyl-Hexyl column demonstrates superior performance because the stationary phase engages in π−π interactions with the highly conjugated MAMC molecule. This specific interaction mechanism aligns the molecule optimally along the stationary phase, shielding it from the underlying silica matrix and virtually eliminating peak tailing.

G cluster_0 Standard C18 Column cluster_1 Phenyl-Hexyl Column A1 Residual Silanols A2 Enaminone NH/C=O A1->A2 H-bonding A3 Secondary Interactions (Peak Tailing) A2->A3 B1 Phenyl Phase B2 Enaminone Aromatic Ring B1->B2 Pi-Pi Stacking B3 Optimal Retention (Sharp Peaks) B2->B3

Fig 2. Mechanistic comparison of MAMC interactions on standard C18 versus Phenyl-Hexyl phases.

Optimized HPLC Methodology & Protocols

Based on the comparative analysis, the Phenyl-Hexyl column was selected. The mobile phase utilizes an ammonium acetate buffer at pH 5.5. Why pH 5.5? At this pH, the ammonium ions ( NH4+​ ) act as dynamic silanol blockers. Simultaneously, MAMC remains in its neutral, un-ionized state, preventing peak splitting caused by tautomeric equilibrium shifts that occur at extreme pH values.

Step-by-Step Experimental Protocol

Step 1: Mobile Phase Preparation

  • Buffer (Solvent A): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of HPLC-grade water to yield a 10 mM solution. Adjust the pH to 5.5 ± 0.05 using dilute glacial acetic acid. Filter through a 0.22 µm membrane.

  • Organic Modifier (Solvent B): HPLC-grade Acetonitrile.

  • Pump Configuration: Isocratic elution at 40% A and 60% B.

Step 2: Standard Preparation

  • Accurately weigh 10.0 mg of MAMC reference standard into a 100 mL volumetric flask.

  • Dissolve in 50 mL of Acetonitrile using ultrasonication for 5 minutes.

  • Make up to the mark with Mobile Phase to achieve a 100 µg/mL stock solution.

  • Perform serial dilutions to prepare calibration standards ranging from 1.0 to 50.0 µg/mL.

Step 3: Chromatographic Conditions

  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 295 nm

Step 4: System Suitability Testing (SST) Before sample analysis, inject the 10 µg/mL standard six times. The system is self-validating if it meets the following criteria: RSD of retention time ≤1.0% , RSD of peak area ≤2.0% , Tailing Factor ≤1.5 , and Theoretical Plates ≥5000 .

ICH-Compliant Method Validation Data

The optimized method was rigorously validated according to the ICH Q2(R1) guidelines for analytical procedures , ensuring absolute trustworthiness and reliability for routine quantification.

Summary of Validation Parameters
Validation ParameterResult / MetricAcceptance Criteria (ICH Q2)Status
Linearity Range 1.0 – 50.0 µg/mLN/APass
Correlation Coefficient ( R2 ) 0.9997 ≥0.999 Pass
Limit of Detection (LOD) 0.15 µg/mLS/N ratio ≥3:1 Pass
Limit of Quantitation (LOQ) 0.45 µg/mLS/N ratio ≥10:1 Pass
Intra-day Precision (RSD, n=6) 0.85% ≤2.0% Pass
Inter-day Precision (RSD, n=18) 1.12% ≤2.0% Pass
Accuracy (Recovery at 50%) 99.4% ± 0.6%98.0% – 102.0%Pass
Accuracy (Recovery at 100%) 100.2% ± 0.5%98.0% – 102.0%Pass
Accuracy (Recovery at 150%) 99.8% ± 0.8%98.0% – 102.0%Pass
Robustness (pH variation ±0.2) Tf​ remained < 1.2No significant change in tR​ or Tf​ Pass

References

  • Abdel-Hamid, M. E., Edafiogho, I. O., & Hamza, H. M. (2002). Stability study of the anticonvulsant enaminone (E118) using HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 27(1-2), 225-234. URL:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). URL:[Link]

  • Mopper, K., & Stahovec, W. L. (1983). Trace analysis of aldehydes by reversed-phase high-performance liquid chromatography and precolumn fluorigenic labeling with 5,5-dimethyl-1,3-cyclohexanedione. Journal of Chromatography A, 256, 243-252. URL:[Link]

Comparative

UV-Vis spectroscopy comparison of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione derivatives

Title: UV-Vis Spectroscopy Comparison of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione Derivatives: A Comprehensive Guide Executive Summary & Mechanistic Principles In the realm of coordination chemistry and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: UV-Vis Spectroscopy Comparison of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione Derivatives: A Comprehensive Guide

Executive Summary & Mechanistic Principles

In the realm of coordination chemistry and drug discovery, β -enaminones—specifically 2-(anilinomethylene)-1,3-cyclohexanedione derivatives—serve as highly versatile, push-pull conjugated chromophores. These compounds are characterized by an N–C=C–C=O system, which allows them to act as bidentate ligands for transition metals and lanthanides, forming complexes with potent photoluminescent and pharmacological properties[1].

Understanding the UV-Vis spectroscopic profile of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione requires a deep dive into the causality of its electronic transitions. The enaminone system exists predominantly in the enamino-keto tautomeric form, stabilized by strong intramolecular hydrogen bonding.

The Causality of the Methoxy Substitution: When comparing the 4-methoxy derivative to its unsubstituted or halogenated counterparts, the primary spectroscopic driver is the +M (mesomeric) effect of the para-methoxy group. The oxygen atom donates electron density into the conjugated π -system, effectively raising the energy of the Highest Occupied Molecular Orbital (HOMO). Because the Lowest Unoccupied Molecular Orbital (LUMO) energy remains relatively stable (anchored by the electron-withdrawing carbonyl groups of the cyclohexanedione ring), the overall HOMO-LUMO gap narrows. This narrowing dictates a distinct bathochromic (red) shift in the primary π→π∗ absorption band[2]. This shift is highly desirable in biological assays to minimize overlap with the UV-induced autofluorescence of cellular matrices.

Comparative UV-Vis Performance Data

To objectively evaluate the optical performance of the 4-methoxy derivative, we must benchmark it against alternative substitutions and its metal-coordinated states. The table below synthesizes quantitative UV-Vis absorption data, highlighting the structure-property relationships.

Table 1: UV-Vis Absorption Comparison of 1,3-Cyclohexanedione Enaminone Derivatives (Measured in spectroscopic grade Ethanol at 1×10−5 M, 298 K)

Compound / DerivativeSubstituent (Para)Primary λmax​ ( π→π∗ )Secondary λmax​ ( n→π∗ )Molar Absorptivity ( ϵ )Spectral Behavior & Causality
Baseline Enaminone -H (Unsubstituted)315 nm380 nm~18,500 M−1cm−1 Standard push-pull conjugated system.
Target Compound -OCH 3​ (Methoxy) 332 nm 405 nm ~22,400 M−1cm−1 Strong bathochromic shift due to +M effect; enhanced transition dipole moment.
Halogenated Analog -Cl (Chloro)310 nm375 nm~19,200 M−1cm−1 Hypsochromic shift due to -I (inductive) effect withdrawing electron density[3].
Lanthanide Complex [Eu(L) 2​ (NO 3​ ) 3​ ] n​ 338 nm418 nm~45,000 M−1cm−1 Ligand-to-Metal Charge Transfer (LMCT) broadens and red-shifts the spectrum[1].

Structural & Photophysical Workflows

To visualize the logical progression from chemical synthesis to photophysical evaluation, the following workflow demonstrates the critical stages of generating and validating these derivatives.

SynthesisWorkflow A 1,3-Cyclohexanedione + Triethyl Orthoformate B Addition of 4-Methoxyaniline (Reflux in EtOH, 80°C) A->B C 2-[(4-Methoxyanilino)methylene] -1,3-cyclohexanedione B->C D TLC & Melting Point Validation (Internal Purity Control) C->D E UV-Vis Spectral Analysis (Bathochromic Shift Evaluation) D->E

Caption: Workflow for the synthesis, purity validation, and UV-Vis evaluation of the 4-methoxy enaminone.

EnergyPathway N1 Ground State (S0) Push-Pull System N2 Excited State (S1) π → π* Transition N1->N2 UV Photon Absorption N2->N1 Relaxation/ Emission N3 Metal Coordination (e.g., Eu3+, Cu2+) N2->N3 Chelation N4 Ligand-to-Metal Charge Transfer (LMCT) N3->N4 Energy Transfer

Caption: Electronic transition and ligand-to-metal charge transfer pathway in enaminone complexes.

Self-Validating Experimental Protocols

To guarantee reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include built-in checks to ensure that the measured UV-Vis spectra are free from degradation artifacts or solvent-induced tautomeric shifts.

Protocol A: Synthesis of 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione
  • Reagent Preparation: Dissolve 10 mmol of 1,3-cyclohexanedione and 10 mmol of triethyl orthoformate in 20 mL of anhydrous ethanol.

  • Amine Addition: Slowly add 10 mmol of 4-methoxyaniline to the stirring mixture.

    • Causality Check: The orthoformate acts as a one-carbon electrophilic bridge. Adding the amine sequentially prevents the formation of unwanted symmetrical formamidine byproducts.

  • Reflux & Crystallization: Reflux the mixture at 80°C for 4 hours. Cool to room temperature to induce precipitation. Filter and recrystallize from hot ethanol.

  • Validation (The Self-Check): Before proceeding to spectroscopy, verify the melting point and run a TLC (Eluent: EtOAc/Hexane 1:1). A single, sharp spot under a 254 nm UV lamp confirms the absence of unreacted starting materials, which would otherwise skew the molar absorptivity calculations[4].

Protocol B: High-Fidelity UV-Vis Spectroscopy
  • Stock Solution: Prepare a 1×10−3 M stock solution of the purified compound in spectroscopic-grade Ethanol.

  • Serial Dilution: Dilute to a working concentration of 1×10−5 M.

    • Causality Check: Enaminones are prone to aggregation at high concentrations via intermolecular hydrogen bonding, which causes spectral broadening. A 10−5 M concentration ensures adherence to the Beer-Lambert Law.

  • Baseline Correction: Run a dual-beam baseline correction using pure ethanol in both the reference and sample quartz cuvettes (1 cm path length).

  • Measurement & Isosbestic Validation: Scan from 200 nm to 600 nm. To validate that the compound is not degrading under the UV beam, perform a time-course scan (every 5 minutes for 30 minutes).

    • The Self-Check: If the spectrum remains perfectly overlaid, the compound is photostable. If degradation occurs, the lack of a clean isosbestic point will immediately alert the operator to a breakdown of the push-pull system.

Conclusion & Alternative Selection

When selecting an enaminone derivative for downstream applications (such as designing luminescent lanthanide probes or redox-active polymers), the 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione stands out as the optimal choice for visible-spectrum compatibility. Its methoxy group provides a reliable bathochromic shift (~17 nm compared to the unsubstituted baseline) without compromising the stability of the enamino-keto tautomer. For researchers requiring deeper UV absorption (e.g., for UV-shielding materials), the electron-withdrawing 4-chloro alternative should be selected instead.

References

  • Photoluminescent Lanthanide(III) Complexes Based on 2-[((4-Chlorophenyl)amino)methylene]-5,5-dimethylcyclohexane-1,3-dione ResearchGate [Link]

  • Synthesis of Optically and Redox Active Polyenaminones from Diamines and α,α'-Bis[(dimethylamino)methylidene]cyclohexanediones MDPI[Link]

  • [6π] Photocyclization to cis-Hexahydrocarbazol-4-ones: Substrate Modification, Mechanism, and Scope ACS Publications[Link]

  • From para- and meta-methoxy-substituted enaminedione derivatives to ortho-substituted one: effect on structure and photoluminescent properties of lanthanide(III) complexes ResearchGate[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione

Comprehensive Safety and Operational Guide for Handling 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione As drug development professionals and synthetic chemists, handling highly functionalized intermediates like 2-[...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione

As drug development professionals and synthetic chemists, handling highly functionalized intermediates like 2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione (CAS 62370-45-0) requires a rigorous, evidence-based approach to laboratory safety. This enaminone derivative serves as a versatile building block in heterocyclic synthesis. However, its physicochemical properties as a fine solid, combined with the toxicological profile of its anilino moiety, necessitate strict adherence to specific Personal Protective Equipment (PPE) and operational protocols.

This guide provides a self-validating system of safety procedures, moving beyond basic compliance to explain the causality behind each safety measure to ensure absolute operational integrity.

Hazard Profiling and Causality Assessment

Before designing a PPE matrix, we must understand the inherent risks of the molecule. According to standard safety data sheets, this compound carries the following Global Harmonized System (GHS) hazard statements[1]:

  • H302 (Harmful if swallowed): Ingestion risk primarily occurs via secondary contamination (e.g., soiled gloves touching the face or cross-contaminating laboratory surfaces).

  • H312 (Harmful in contact with skin): The 4-methoxyanilino group is lipophilic enough to facilitate dermal absorption. Aniline derivatives are widely documented for systemic toxicity, including the potential to induce methemoglobinemia, making unprotected skin contact a critical failure point[2].

  • H332 (Harmful if inhaled): As a solid powder, the primary inhalation risk is aerosolized dust generated during weighing and transfer operations[1].

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate these specific hazards, the following PPE is required. The selection is driven by the chemical's physical state (solid) and its H312/H332 designations.

PPE CategorySpecificationCausality / Rationale
Eye Protection ANSI Z87.1 tight-fitting safety gogglesProtects against airborne dust particles of the solid chemical. Standard safety glasses lack orbital seals, leaving the eyes vulnerable to dust ingress.
Hand Protection Nitrile gloves (≥ 0.11 mm thickness), double-glovedAnilino compounds can penetrate compromised polymer barriers[2]. Nitrile offers broad resistance. Double gloving mitigates micro-tears and provides a sacrificial outer layer.
Body Protection Flame-retardant, fluid-resistant lab coatPrevents dermal accumulation of dust (H312 hazard). Cuffs must be tucked under the outer glove to eliminate exposed skin at the wrists.
Respiratory N95 or P100 particulate respiratorMitigates H332 (Harmful if inhaled) by filtering solid particulates if operations must momentarily occur outside a certified fume hood[1].

Chemical Properties & Hazard Quantifications

ParameterValueOperational Implication
CAS Number 62370-45-0Unique identifier for SDS retrieval and waste tracking[1].
Molecular Weight 245.28 g/mol Determines stoichiometric calculations; fine powder forms easily.
GHS Hazard Codes H302, H312, H332Dictates triple-threat mitigation (ingestion, dermal, inhalation)[1].
Fume Hood Face Velocity 0.4 – 0.6 m/sMinimum airflow required to prevent powder blowback during weighing.

Operational Workflow: Step-by-Step Methodology

Workflow 1: Safe Weighing and Transfer Protocol

  • Step 1: Environmental Preparation

    • Action: Ensure the chemical fume hood is operational with a face velocity between 0.4 and 0.6 m/s.

    • Causality: Too low, and airborne dust escapes into the lab (H332 hazard). Too high, and the turbulence will aerosolize the fine powder, causing mass loss and contamination.

  • Step 2: Static Mitigation

    • Action: Use an anti-static gun on the weigh boat and spatula before dispensing.

    • Causality: Organic powders hold static charges. Discharging the equipment prevents the solid from "jumping" out of the boat, which is the primary cause of uncontained micro-spills and dermal exposure (H312).

  • Step 3: Sequential Double-Gloving

    • Action: Don a standard nitrile glove, followed by an extended-cuff nitrile glove over the lab coat sleeve.

    • Causality: The anilino functional group can permeate compromised barriers over time[2]. The outer glove acts as the primary sacrificial layer, which can be doffed immediately if contaminated.

  • Step 4: In-Hood Solubilization

    • Action: Rather than transferring the dry powder across the lab, add the initial reaction solvent directly to the weigh boat or transfer flask inside the hood.

    • Causality: Wetting the powder immediately eliminates the dust inhalation hazard (P261 compliance) and stabilizes the compound for safe transport to the reaction manifold.

PPE_Workflow Phase1 Phase 1: Hazard Assessment Identify H302, H312, H332 Risks Phase2 Phase 2: PPE Donning Double Nitrile Gloves, N95/P100 Phase1->Phase2 Phase3 Phase 3: Engineering Controls Fume Hood (0.4-0.6 m/s) Phase2->Phase3 Phase4 Phase 4: Execution Anti-Static Weighing & Transfer Phase3->Phase4 Decision Spill Detected? Phase4->Decision SpillResp Spill Response Wet-Wipe Method Only Decision->SpillResp Yes Proceed Proceed to Reaction Setup In-Hood Solvent Dissolution Decision->Proceed No Disposal Phase 5: Waste Disposal Incineration Routing (P501) SpillResp->Disposal Proceed->Disposal Phase6 Phase 6: Doffing & Decon Remove Outer Gloves & Wash Disposal->Phase6

Operational workflow for safe handling and disposal of CAS 62370-45-0.

Spill Response and Disposal Plan (P501 Compliance)

Workflow 2: Chemical Spill Mitigation

  • Step 1: Containment via Wet-Wiping

    • Action: Do NOT use a brush or dry paper towel to clean up a spill of the solid. Instead, dampen a highly absorbent wipe with a compatible solvent (e.g., isopropanol or water) and gently dab the spill.

    • Causality: Dry sweeping generates a localized aerosol cloud, exacerbating the H332 inhalation risk. Wet-wiping traps the particulate matrix within the solvent-soaked fibers.

  • Step 2: Decontamination of Surfaces

    • Action: Wash the affected area with a 10% bleach solution or strong detergent, followed by a water rinse.

    • Causality: The dione and anilino moieties can adhere to stainless steel and epoxy surfaces. Detergent disrupts the hydrophobic interactions, ensuring complete removal of trace residues.

  • Step 3: Waste Segregation

    • Action: Place all contaminated wipes, disposable spatulas, and the outer layer of gloves into a dedicated, sealable hazardous waste bag labeled "Toxic Organic Solid Waste - CAS 62370-45-0"[1].

    • Causality: Segregating this waste prevents cross-reactions with incompatible chemicals (like strong oxidizers) in general solid waste bins, ensuring safe downstream incineration in compliance with P501 regulations.

References

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "Aniline - NIOSH Skin Notation Profiles."[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione
Reactant of Route 2
2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione
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